molecular formula C8H10N4S2 B1658656 1H-Imidazole, 2,2'-dithiobis[1-methyl- CAS No. 61747-29-3

1H-Imidazole, 2,2'-dithiobis[1-methyl-

Katalognummer: B1658656
CAS-Nummer: 61747-29-3
Molekulargewicht: 226.3 g/mol
InChI-Schlüssel: VWGKCNYHKYTHBR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

1H-Imidazole, 2,2'-dithiobis[1-methyl- is a useful research compound. Its molecular formula is C8H10N4S2 and its molecular weight is 226.3 g/mol. The purity is usually 95%.
The exact mass of the compound 1H-Imidazole, 2,2'-dithiobis[1-methyl- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1H-Imidazole, 2,2'-dithiobis[1-methyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Imidazole, 2,2'-dithiobis[1-methyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

1-methyl-2-[(1-methylimidazol-2-yl)disulfanyl]imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4S2/c1-11-5-3-9-7(11)13-14-8-10-4-6-12(8)2/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWGKCNYHKYTHBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1SSC2=NC=CN2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00485777
Record name 1H-Imidazole, 2,2'-dithiobis[1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00485777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61747-29-3
Record name 1H-Imidazole, 2,2'-dithiobis[1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00485777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methyl-2-[(1-methyl-1H-imidazol-2-yl)disulfanyl]-1H-imidazole
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Molecular structure and stability of Bis(1-methylimidazol-2-yl)disulfide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Molecular Structure and Stability of Bis(1-methylimidazol-2-yl)disulfide Document Type: Technical Whitepaper Audience: Drug Discovery Scientists, Analytical Chemists, and Endocrinological Researchers

Executive Summary

Bis(1-methylimidazol-2-yl)disulfide (often designated as Methimazole Impurity A in pharmacopoeial contexts) represents the primary oxidative degradation product of the antithyroid agent Methimazole (MMI). Its significance extends beyond that of a mere contaminant; it is a mechanistic intermediate in the inhibition of Thyroid Peroxidase (TPO) and serves as a reservoir for the active thione drug via reversible redox cycling.

This guide provides a rigorous structural analysis, delineating the transition from the thione tautomer to the disulfide dimer, and establishes protocols for its synthesis, stabilization, and analytical characterization.

Molecular Architecture & Crystallography[1]

The stability of methimazole lies in its thione form; however, the formation of the disulfide involves a tautomeric shift and oxidative coupling.

1.1 Crystal Data and Geometry

Unlike the planar methimazole monomer, the disulfide adopts a twisted conformation to minimize lone-pair repulsion between the sulfur atoms.

ParameterSpecification
Formula C₈H₁₀N₄S₂
Molecular Weight 226.32 g/mol
Crystal System Monoclinic
Space Group C2/c
S-S Bond Length ~2.02 Å (Typical for unstrained disulfides)
C-S-S-C Torsion Angle ~90° (Optimized for stability)
Appearance Yellow crystalline solid
1.2 Tautomeric Precursors

The formation of the disulfide is strictly dependent on the thiol-thione tautomerism .

  • Thione Form (Major): The N-H proton stabilizes the C=S double bond character. This is the stable shelf-life form of Methimazole.

  • Thiol Form (Minor/Reactive): Deprotonation or solvent interaction exposes the -SH (thiol) group, which is susceptible to radical attack or nucleophilic oxidation, leading to the S-S bridge formation.

Mechanistic Formation: The Redox Shuttle

The biological efficacy of methimazole depends on its ability to scavenge oxidized iodine species. Bis(1-methylimidazol-2-yl)disulfide is the product of this scavenging.

2.1 The Iodine Sponge Mechanism

In the thyroid follicle, TPO oxidizes iodide (I⁻) to reactive iodine species (I⁺ or I₂). Methimazole intercepts this process.[1][2][]

  • Complexation: MMI forms a charge-transfer complex with Iodine (MMI-I₂).[4]

  • Oxidation: The complex collapses, releasing iodide and forming the Disulfide Dication .

  • Neutralization: Loss of protons yields the neutral Bis(1-methylimidazol-2-yl)disulfide.

  • Regeneration: Intracellular reductants (e.g., Glutathione, GSH) reduce the disulfide back to MMI, allowing the drug to cycle.

2.2 Visualization of the Redox Pathway

RedoxCycle cluster_legend Legend MMI Methimazole (Thione Form) Thiol Methimazole (Thiol Tautomer) MMI->Thiol Tautomerization Complex Charge Transfer Complex (MMI-I₂) Thiol->Complex + Reactive Iodine (I₂/I⁺) Dication Disulfide Dication [(MMI)₂]²⁺ Complex->Dication - 2I⁻ (Oxidation) Disulfide Bis(1-methylimidazol-2-yl) disulfide (Neutral) Dication->Disulfide - 2H⁺ (Deprotonation) Disulfide->MMI Reduction (GSH/NADPH) key Solid Line: Oxidative Path Dashed Line: Reductive Regeneration

Figure 1: The Methimazole-Disulfide redox shuttle mechanism illustrating the iodine scavenging pathway and reductive regeneration.

Stability Profile

Understanding the stability of the disulfide is critical for its isolation as a reference standard and for understanding its fate in vivo.

3.1 Solid State Stability
  • Thermal: Stable up to its melting point (~158–160°C). It does not spontaneously decompose at room temperature if kept dry.

  • Photostability: Moderately sensitive to UV light; yellowing may intensify upon prolonged exposure, indicating radical formation.

3.2 Solution State Dynamics

The disulfide bond is dynamic in solution, particularly in protic solvents.

ConditionStability OutcomeMechanism
Acidic (pH < 4) Unstable Protonation of imidazole nitrogens destabilizes the S-S bond; facilitates disproportionation.
Neutral (pH 7) Metastable Stable for short durations (hours). Slow hydrolysis may occur.
Basic (pH > 9) Degradation Nucleophilic attack (OH⁻) on the disulfide bridge leads to thiolate formation.
Reducing Agents Rapid Cleavage Instant conversion to Methimazole in the presence of DTT, Mercaptoethanol, or Glutathione.

Synthesis Protocol (Reference Standard)

To generate high-purity Bis(1-methylimidazol-2-yl)disulfide for use as "Impurity A" reference material.

4.1 Reagents
  • Methimazole (API Grade)

  • Iodine (I₂)

  • Triethylamine (Et₃N)

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

4.2 Step-by-Step Procedure
  • Dissolution: Dissolve 20 mmol Methimazole in 150 mL DCE under nitrogen atmosphere.

  • Base Addition: Add 22 mmol Triethylamine (acts as a proton scavenger to drive the reaction to the neutral disulfide).

  • Oxidation: Add 10 mmol Iodine (I₂) portion-wise over 30 minutes at room temperature. Note: The solution will transition from colorless to dark brown/orange.

  • Reaction: Stir for 60 minutes. The disappearance of the iodine color indicates consumption.

  • Work-up: Wash the organic layer with water (3 x 50 mL) to remove triethylammonium iodide salts.

  • Drying: Dry organic phase over anhydrous Na₂SO₄ and evaporate under reduced pressure.

  • Purification: Recrystallize the yellow residue from an Ethyl Acetate/Chloroform mixture.

Analytical Characterization

Distinguishing the disulfide from the parent thione requires specific chromatographic conditions due to their structural similarity.

5.1 HPLC Method Parameters

This method separates the polar Methimazole from the less polar Disulfide.

  • Column: C18 Reverse Phase (e.g., 150 mm x 4.6 mm, 5 µm).

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 4.5).

  • Mobile Phase B: Acetonitrile.[5]

  • Gradient: 5% B to 60% B over 15 minutes.

  • Detection: UV at 254 nm (Disulfide has a distinct absorption shoulder compared to MMI).

5.2 Spectroscopic Validation
  • ¹H NMR (DMSO-d₆):

    • Methimazole:[6][5][1][2][][4][7][8][9][10][11][12] N-CH₃ signal at ~3.4 ppm.[6]

    • Disulfide:[5][4][11][13][14] N-CH₃ signal shifts downfield to ~3.78 ppm due to the electron-withdrawing nature of the disulfide bridge.

  • Mass Spectrometry (ESI+):

    • Target [M+H]⁺: 227.04 m/z .

    • Look for the characteristic isotopic pattern of two sulfur atoms (M+2 peak).

5.3 Analytical Workflow Logic

AnalyticalWorkflow cluster_detection Dual Detection Mode Sample Unknown Sample (Drug Product/Biological Matrix) Prep Sample Prep (Acetonitrile Extraction) Sample->Prep HPLC HPLC Separation (C18 Gradient) Prep->HPLC UV UV (254 nm) Quantification HPLC->UV Primary MS MS (ESI+) Identification HPLC->MS Confirmation Result Data Analysis UV->Result Peak Area % MS->Result m/z 227.04

Figure 2: Analytical workflow for the identification and quantification of Methimazole Impurity A.

References

  • European Pharmacopoeia (Ph. Eur.). Methimazole Monograph: Impurity A.
  • Journal of Medicinal Chemistry . Interaction of Methimazole with I2: X-ray Crystal Structure of the Charge Transfer Complex.

  • Journal of the American Chemical Society . Anti-thyroid drug methimazole: X-ray characterization of two novel ionic disulfides.

  • Molecules . Methimazole-Related Substances: Structural Characterization and In Silico Toxicity Assessment. (Detailed NMR and Crystallographic data).

  • Journal of Chromatography B. Simultaneous determination of methimazole and its metabolites. (HPLC Methodologies).

Sources

Comprehensive Physiochemical Profiling and Solubility Dynamics of CAS 17398-92-0

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

CAS 17398-92-0, chemically identified as and widely commercialized as Solvent Yellow 98 or Fluorescent Yellow 3G, is a high-performance organic solvent dye[1][2]. As a Senior Application Scientist, I frequently encounter challenges where researchers misinterpret the solubility and thermal behavior of highly lipophilic fluorophores. This whitepaper dissects the physicochemical data, thermodynamic solubility profile, and integration protocols for CAS 17398-92-0, providing a self-validating framework for its use in polymer science, non-destructive testing, and advanced photopolymer resins[3].

Structural Architecture and Physicochemical Properties

The molecular design of CAS 17398-92-0 is a masterclass in functional compartmentalization. The molecule (Molecular Formula:


) consists of two distinct domains that dictate its physical behavior[2][4]:
  • The Chromophoric Core: A highly conjugated thioxantheno-isoquinoline fused ring system. This rigid, planar structure is responsible for the compound's intense yellow-green fluorescence and exceptional thermal stability, allowing it to survive polymer melt processing up to 300 °C[5][6].

  • The Lipophilic Anchor: An 18-carbon (octadecyl) aliphatic chain attached to the imide nitrogen. This chain disrupts crystal lattice packing energy, facilitating dissolution in non-polar organic media while anchoring the dye within hydrophobic polymer networks[4][7].

Table 1: Key Physicochemical Data
PropertyValueScientific Rationale / Source
Chemical Name 2-octadecyl-1H-thioxantheno(2,1,9-def)isoquinoline-1,3(2H)-dioneIUPAC nomenclature[1]
Synonyms Solvent Yellow 98, Fluorescent Yellow 3G, Hostasol Yellow 3GCommercial designations[2][5]
Molecular Weight 555.82 g/mol Derived from

[2]
Appearance Yellow-orange to greenish-yellow powderChromophoric absorption[2][5]
Melting Point 115 °C – 267 °C (Polymorph/Purity dependent)The long C18 chain can cause significant melting point depression in certain formulations[5][6]
Heat Resistance Up to 300 °C (in Polystyrene matrix)High thermal stability of the fused core[5]

Thermodynamic Solubility Profile

Solubility is not merely a static physical constant; it is a dynamic equilibrium dictated by solute-solvent intermolecular forces. The long octadecyl chain heavily skews the Hansen Solubility Parameters (HSP) of CAS 17398-92-0 towards non-polar, dispersive interactions (


)[7].
Table 2: Solubility in Select Organic Solvents at 20 °C
SolventSolubility (g/L)Solvation Mechanism
Dichloromethane 186.3Optimal dispersive interactions and

stacking[5][8]
Methylbenzene (Toluene) 53.9Strong affinity for the aromatic thioxanthene core[5][8]
Acetone 2.2Limited by the high polarity index; poor wetting of C18 chain[5][8]
Butyl Acetate 1.6Moderate ester interactions, insufficient for the lipophilic tail[5][8]
Ethyl Alcohol 1.1Hydrogen bonding network rejects the massive hydrophobic surface area[5][8]
Water InsolubleComplete hydrophobic exclusion[2]

Causality of Solubility Trends: The data reveals a stark preference for halogenated and aromatic solvents. Dichloromethane and Toluene provide excellent solvation due to favorable


 interactions with the core and strong Van der Waals interactions with the C18 tail. Conversely, polar solvents like ethanol fail to solvate the hydrophobic surface area, leading to rapid aggregation and precipitation[8].

Experimental Methodology: Self-Validating Solubility Determination

To accurately determine the solubility of highly lipophilic compounds like CAS 17398-92-0, kinetic dissolution methods are fundamentally flawed. The hydrophobic nature of the powder leads to poor solvent wetting, causing kinetic assays to drastically underestimate true solubility. I mandate the Isothermal Saturation Method coupled with HPLC-UV quantification to ensure thermodynamic accuracy.

Protocol: Isothermal Saturation Workflow
  • Preparation: Add an excess of CAS 17398-92-0 (e.g., 250 mg) to 1.0 mL of the target solvent in a sealed amber glass vial.

    • Causality: Amber glass prevents photolytic degradation of the fluorophore during the extended equilibration period.

  • Equilibration: Agitate the suspension on an orbital shaker at 20.0 ± 0.1 °C for 48 hours.

    • Causality: 48 hours ensures that the thermodynamic equilibrium between the solid crystal lattice and the solvated state is fully reached, overcoming the slow wetting kinetics of the C18 chain.

  • Phase Separation: Centrifuge the vials at 10,000 rpm for 15 minutes at 20 °C.

    • Causality: Centrifugation compacts undissolved micro-particulates that could otherwise pass through standard filters and artificially inflate the solubility reading.

  • Filtration (Self-Validating Step): Aspirate the supernatant and filter through a 0.45 µm PTFE syringe filter. Critical: Discard the first 2 mL of filtrate.

    • Causality: Highly lipophilic compounds actively adsorb onto filter membranes. Discarding the initial volume saturates the membrane's binding sites, ensuring the collected filtrate represents the true solution concentration.

  • Quantification: Dilute the filtrate in a compatible mobile phase and analyze via HPLC-UV at the compound's

    
    .
    

Workflow A 1. Addition Excess CAS 17398-92-0 in Solvent B 2. Isothermal Shaking Orbital Shaker (20°C, 48h) A->B Ensures thermodynamic equilibrium C 3. Phase Separation Centrifugation (10,000 rpm, 15m) B->C Removes undissolved aggregates D 4. Self-Validating Filtration 0.45 µm PTFE (Discard first 2 mL) C->D Saturation of filter binding sites E 5. Quantification HPLC-UV/Vis Analysis D->E Validates true solubility limit

Workflow for thermodynamic solubility determination of CAS 17398-92-0.

Polymer Integration and Photophysical Dynamics

When integrating CAS 17398-92-0 into polymer matrices (e.g., Polystyrene, Polycarbonate, or PMMA), the octadecyl chain acts as a localized internal plasticizer[5][7]. It entangles with the host polymer chains, preventing the dye molecules from aggregating. This steric hindrance prevents Aggregation-Caused Quenching (ACQ), allowing the thioxantheno-isoquinoline core to remain isolated and preserving its brilliant fluorescence under UV excitation[3][6].

Mechanism Core Thioxantheno-isoquinoline Core (Rigid Fluorophore) Polymer Polymer Matrices (PS, ABS, PC) Core->Polymer π-π Stacking & Fluorescence Emission Tail C18 Octadecyl Chain (Lipophilic Anchor) Solvent Non-polar Solvents (e.g., DCM, Toluene) Tail->Solvent Strong Dispersive Interactions Tail->Polymer Chain Entanglement (Prevents Aggregation)

Structural functionalization logic driving solubility and polymer integration.

References

  • PubChem . "2-octadecyl-1H-thioxantheno(2,1,9-def)isoquinoline-1,3(2H)-dione." National Center for Biotechnology Information. Available at:[Link]

  • Dayglo . "Solvent yellow 98 Properties and Physical Data." Dayglo India. Available at: [Link]

  • Epsilon Pigments . "Solvent Yellow 98 | Fluorescent Yellow 3G." Epsilon Chemical. Available at:[Link]

  • ACS Materials Letters . "Functional Dyes in Polymeric 3D Printing: Applications and Perspectives." American Chemical Society. Available at:[Link]

Sources

Mechanistic Dynamics of Imidazole-Based Disulfide Exchange Reagents

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as an in-depth technical analysis of imidazole-based disulfide exchange reagents, specifically focusing on their mechanistic advantages, kinetic profiles, and application in bioconjugation.

Technical Guide & Application Whitepaper

Executive Summary: The Case for Imidazole

While 2-pyridyl disulfides (e.g., Aldrithiol™-2) and Ellman’s Reagent (DTNB) are the industry standards for thiol quantification and activation, imidazole-based disulfide reagents (such as 2,2'-dithiobis(1-methylimidazole) or DTMI ) occupy a critical, high-precision niche in protein chemistry.

Their utility is defined by a distinct mechanistic advantage: tunable electrophilicity via physiological pH modulation. Unlike pyridyl disulfides, which often require acidic conditions to maximize leaving group stability, the imidazole nucleus possesses a pKa (~7.0) that allows for "proton-switch" activation near neutral pH. This guide dissects the reaction kinetics, thermodynamic drivers, and protocols for deploying these reagents in sensitive biological systems.

Theoretical Framework: The Reaction Mechanism[1][2][3]

The core reaction is a Thiol-Disulfide Exchange (


-like substitution) .[1] However, the efficiency of this exchange in imidazole reagents is governed by two simultaneous equilibria: the tautomeric stabilization  of the leaving group and the protonation state  of the imidazole ring.
The "Proton-Switch" Activation

In standard disulfide exchange, a nucleophilic thiolate (


) attacks the disulfide bond. The reaction rate (

) depends on the quality of the leaving group (

).

For imidazole-based reagents, the unprotonated imidazole is a poor leaving group. However, at pH levels near the pKa of the imidazole nitrogen (N3, pKa


 6.95–7.2), the ring becomes protonated. This protonation dramatically lowers the LUMO energy of the disulfide bond, making it highly susceptible to nucleophilic attack, even by weak nucleophiles.
  • Pyridyl Disulfides (Comparison): Pyridine nitrogen pKa

    
     5.2. Requires pH < 5 for proton-assisted activation.
    
  • Imidazole Disulfides: Imidazole nitrogen pKa

    
     7.0. Active at pH 6.5–7.5.
    
The Thermodynamic Sink: Thione Formation

Upon cleavage, the leaving group is 2-mercaptoimidazole (or its 1-methyl derivative). This species rapidly tautomerizes to the thione form (1-methyl-2-thioimidazole). This tautomerization is the "entropic driver" that prevents the back-reaction, effectively locking the exchange equilibrium forward.

Mechanistic Pathway Diagram

The following diagram illustrates the electron flow and the critical role of the protonated transition state.

ImidazoleMechanism Reagent Reagent: 2,2'-Dithiobis(1-methylimidazole) Activated Activated Species: Cationic Disulfide Reagent->Activated + H+ (Equilibrium) Protonation pH 6.5-7.5 (Protonation of N3) Protonation->Reagent TS Transition State (Trisulfide-like) Activated->TS + R-S- (Nucleophilic Attack) Thiol Target Thiol (Protein-Cys-SH) Thiol->TS Product Product: Mixed Disulfide TS->Product LeavingGroup Leaving Group: Methimazole (Thione) TS->LeavingGroup Irreversible Tautomerization

Caption: Kinetic pathway showing proton-assisted activation and the thermodynamic trap of thione formation.

Comparative Technical Analysis

The choice between Imidazole and Pyridine reagents is not arbitrary; it is dictated by the pH sensitivity of your target protein.

Table 1: Physicochemical Comparison of Exchange Reagents

Feature2-Pyridyl Disulfide (PDS)2-Imidazole Disulfide (DTMI)Ellman's Reagent (DTNB)
Leaving Group Pyridine-2-thione1-Methyl-2-thioimidazole5-Thio-2-nitrobenzoate
Leaving Group pKa ~9.97 (Thiol form)~11.6 (Thiol form)4.5
Activation Mechanism Protonation (pH < 5) or ResonanceProtonation (pH ~7)Resonance (Electron Withdrawal)
Optimum pH pH 4.0 – 5.5 (or pH 8 for anion)pH 6.5 – 7.5 pH 7.0 – 8.0
Reactivity Profile Aggressive at low pHTunable / Mild at neutral pH Aggressive (Non-specific)
UV Detection 343 nm (

)
252 nm / 260 nm412 nm (

)

Key Insight: Use Imidazole reagents when modifying pH-sensitive enzymes or antibodies that may denature or aggregate at the acidic pH required for optimal PDS reactivity, or when you require a slower, more controlled reaction at physiological pH to avoid modifying buried cysteines.

Experimental Protocol: Activation of Peptide-Based Thiols

This protocol describes the synthesis of an activated peptide-disulfide using 2,2'-dithiobis(1-methylimidazole) (DTMI) . This activated peptide can subsequently react with a carrier protein (e.g., KLH or BSA) without homodimerization.

Reagents Required
  • Target Peptide: Containing a terminal Cysteine (10 mM in reaction buffer).

  • Reagent: 2,2'-Dithiobis(1-methylimidazole) (DTMI).

  • Buffer: 0.1 M Sodium Phosphate, 1 mM EDTA, pH 7.2. (Note: Avoid amine buffers like Tris if possible, though imidazole is tolerant).

  • Solvent: DMF or DMSO (for reagent solubilization).

Step-by-Step Workflow
  • Reagent Preparation:

    • Dissolve DTMI in DMF to a concentration of 50 mM.

    • Note: Prepare fresh. Disulfides can disproportionate over time in solution.

  • Activation Reaction:

    • In a reaction vessel, add the DTMI solution to the Phosphate Buffer to a final concentration of 2–5 mM (maintaining a 10-fold molar excess over the peptide to prevent peptide dimerization).

    • Add the Peptide solution dropwise while stirring.

    • Incubate: 30–60 minutes at Room Temperature (20–25°C).

  • Monitoring:

    • Monitor the release of the leaving group (1-methyl-2-thioimidazole) via HPLC or UV absorbance (approx. 250–260 nm region, though interference from peptide aromatics requires HPLC separation).

  • Purification (Critical):

    • The excess DTMI and the thione leaving group must be removed.

    • Use Size Exclusion Chromatography (SEC) (e.g., Sephadex G-10) or Reverse-Phase HPLC (C18 column).

    • Validation: The resulting product is a mixed disulfide: Peptide-S-S-(1-Methylimidazole).

  • Conjugation (Secondary Reaction):

    • Add the purified activated peptide to the target protein (containing free thiols).

    • The imidazole leaving group is displaced, forming the stable Peptide-S-S-Protein conjugate.

Protocol Logic Diagram

ProtocolWorkflow Start Start: Peptide-SH Mix Mix with 10x Excess DTMI (pH 7.2, Phosphate Buffer) Start->Mix React Reaction: Thiol-Disulfide Exchange (30-60 min, RT) Mix->React Byproduct Byproduct: Methimazole (Thione) React->Byproduct Purify Purification: SEC or HPLC React->Purify Activated Activated Peptide: Pep-S-S-Im Purify->Activated Conjugate Conjugation to Protein-SH Activated->Conjugate

Caption: Workflow for generating activated peptide-imidazole disulfides.

Troubleshooting & Optimization (Self-Validating Systems)

To ensure the trustworthiness of your data, implement these controls:

  • The "Blank" Control:

    • Run the reagent (DTMI) in buffer without thiol. If absorbance changes over time, your reagent is hydrolyzing or your buffer contains contaminants.

  • Stoichiometry Check:

    • If the reaction yield is low (<80%), the pH is likely too high (deprotonating the imidazole ring, deactivating the leaving group) or too low (protonating the thiol, reducing nucleophilicity). Sweet spot: pH 6.8–7.4.

  • Interference:

    • Imidazole reagents are sensitive to catalytic oxidation by trace metals. Always use 1–5 mM EDTA in buffers.

References

  • Mechanism of Thiol-Disulfide Exchange

    • Nagy, P. (2013).
  • Pyridyl vs.

    • Comparison of heterocyclic leaving groups in bioconjug
    • BenchChem Technical Guide: The Pyridyl Disulfide Group.
  • Imidazole Properties & pKa Data

    • Acidity and basicity of imidazole derivatives in aqueous and non-aqueous solvents.
    • University of Tartu: Acidity-Basicity D
  • Applications in Drug Delivery (Liposomes/Peptides)

    • Use of heterocyclic disulfides for reversible conjug
    • Lipid–peptide bioconjugation through pyridyl disulfide reaction chemistry.[2] (Demonstrates the parallel mechanism applicable to imidazole).

Sources

Thermodynamic profile of 1H-Imidazole, 2,2'-dithiobis[1-methyl-

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Thermodynamic Profile and Redox Lability of 1H-Imidazole, 2,2'-dithiobis[1-methyl- (Methimazole Disulfide)

Executive Summary

1H-Imidazole, 2,2'-dithiobis[1-methyl- (CAS 61747-29-3), commonly known as methimazole disulfide (MMI-disulfide), is the primary oxidative metabolite of the antithyroid drug methimazole [1.1]. For researchers in drug metabolism, coordination chemistry, and transition-metal catalysis, understanding the thermodynamic profile of this molecule is paramount. Unlike highly stable aliphatic disulfides (e.g., cystine), MMI-disulfide exhibits profound thermodynamic lability, unique redox-driven sulfur extrusion mechanics, and potent catalytic properties. This whitepaper deconstructs the structural thermodynamics, hydrolytic pathways, and metal-coordination causality of MMI-disulfide, providing field-proven protocols for its isolation and kinetic profiling.

Structural Thermodynamics & Crystallographic Profile

The thermodynamic instability of MMI-disulfide is fundamentally rooted in its crystallographic geometry. X-ray diffraction and Density Functional Theory (DFT) calculations reveal a highly strained disulfide linkage.

  • Bond Geometry: The S–S bond length is 2.0926 Å, with a dihedral torsion angle between the two planar imidazole rings of approximately 33° to 40°[1].

  • Thermal Stability: Differential Scanning Calorimetry (DSC) indicates an onset melting point of 145 °C (historically reported up to 167 °C in older literature)[1].

  • Electronic Causality: The relative stability of the precursor thione is driven by its low N–H acidity (pKa = 11.9) and the weak basicity of the thiourea moiety[1]. When oxidized to the disulfide, the electron-withdrawing nature of the flanking imidazole heterocycles heavily polarizes the S–S bond. This polarization drastically lowers the activation energy required for nucleophilic attack, making the molecule thermodynamically primed for cleavage.

Hydrolytic Lability at Physiological pH

In biological systems, disulfides are typically relied upon to maintain protein tertiary structure or act as stable oxidative sinks. MMI-disulfide breaks this paradigm. It is thermodynamically unstable in aqueous media under physiological conditions (pH 7.4, 37 °C)[2].

Upon exposure to physiological buffers, MMI-disulfide rapidly and spontaneously hydrolyzes. LC-MS tracking demonstrates that it decomposes into a complex mixture of methimazole, methimazole-sulfenic acid, methimazole-sulfinic acid, methimazole S-sulfonate, 1-methylimidazole, and sulfite anions[2],[3].

  • Mechanistic Insight: The initial hydrolytic cleavage yields the highly reactive methimazole-sulfenic acid. Because this intermediate cannot be thermodynamically stabilized, it rapidly disproportionates. Consequently, MMI-disulfide cannot serve as a stable biological oxidant; instead, its continuous redox cycling leads to the rapid depletion of endogenous cellular thiols and antioxidants (such as ascorbic acid)[3].

Redox Chemistry & The Sulfur Extrusion Mechanism

The coordination chemistry of MMI-disulfide with transition metals—particularly Copper—highlights its role as a redox-active ligand. The interaction between methimazole and Cu(II) triggers a fascinating, thermodynamically driven "sulfur extrusion" cascade[4].

  • Initial Oxidation: Cu(II) oxidizes methimazole into MMI-disulfide, simultaneously reducing the metal to Cu(I)[4].

  • Aerobic Re-oxidation: In the presence of oxygen, the Cu(I) species is re-oxidized to Cu(II)[4].

  • Sulfur Extrusion: This redox cycle catalyzes the cleavage of the disulfide bond, extruding a sulfur atom to form a methimazole monosulfide (MMIMS) ligand and a sulfate/sulfone byproduct[5],[4].

The resulting Cu-thione/selone complexes exhibit Cu(2+/+) redox potentials ranging from +70 to -232 mV vs NHE[6]. Because these potentials sit near the redox potential of cellular reductants like NADH (-324 mV), these complexes can continuously mediate electron transfer, making them highly relevant for modeling metalloenzyme behavior and oxidative stress pathways[6].

Mechanism MMI Methimazole (MMI) Ox Oxidation (Cu2+ or I2) MMI->Ox -e⁻ MMIDS MMI-Disulfide (C8H10N4S2) Ox->MMIDS Hydrolysis Physiological Hydrolysis MMIDS->Hydrolysis pH 7.4, 37°C Extrusion Sulfur Extrusion MMIDS->Extrusion Cu+, O2 Sulfenic Sulfenic Acid Intermediate Hydrolysis->Sulfenic MMIMS MMI-Monosulfide (MMIMS) Extrusion->MMIMS -S

Caption: Redox-driven formation and thermodynamic degradation pathways of methimazole disulfide.

Polyiodide Complexation & Halogenation Catalysis

Beyond biological modeling, the thermodynamic properties of MMI-disulfide are leveraged in synthetic organic chemistry. MMI-disulfide acts as a highly efficient catalyst for the regioselective ring-opening of epoxides to halohydrins using elemental halogens[7],[8].

When reacted with elemental iodine, MMI-disulfide forms a bulky, charge-transfer polyiodide complex: [(MMI-disulfide)I]+ I3-[7]. The massive steric bulk of this thermodynamically stable intermediate dictates the reaction's causality: it forces the nucleophilic attack of the halide exclusively at the less sterically hindered carbon of the epoxide, ensuring near-perfect regioselectivity[8].

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, explaining the why behind each methodological choice.

Protocol A: Synthesis and Isolation of Methimazole Disulfide

Causality Note: Elemental iodine is selected as the oxidant over Cu(II). As established, transition metals coordinate the resulting disulfide and catalyze premature sulfur extrusion[4]. Iodine ensures a clean, isolated redox conversion.

  • Solvation: Dissolve 10 mmol of methimazole in 20 mL of anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Oxidation: Slowly add a stoichiometric excess of elemental iodine (I2) at 273 K. The solution will darken as the [(MMI-disulfide)I]+ I3- polyiodide complex forms[7].

  • Quenching: Vigorously wash the organic layer with 10% aqueous sodium thiosulfate (Na2S2O3). Validation: The thiosulfate reduces the polyiodide species back to iodide, breaking the complex and precipitating the neutral methimazole disulfide[8].

  • Purification: Recrystallize the crude product from cold ethanol to achieve >99.9% purity. Verify the structure via DSC (target onset melting point: 145 °C)[1].

Protocol B: LC-MS/MS Thermodynamic Stability Profiling

Causality Note: Quenching with formic acid is critical. Without immediately lowering the pH, the transient sulfenic acid intermediate will rapidly disproportionate, skewing the kinetic calculation of the disulfide's half-life[2].

  • Stock Preparation: Prepare a 10 mM stock of MMI-disulfide in anhydrous DMSO to prevent premature aqueous hydrolysis.

  • Incubation: Dilute the stock to a final concentration of 100 µM in 50 mM phosphate buffer (pH 7.4) and incubate in a thermocycler at exactly 37 °C[2].

  • Kinetic Sampling: At 5-minute intervals, extract 50 µL aliquots and immediately quench by mixing with 50 µL of 1% formic acid in acetonitrile.

  • Analysis: Analyze the quenched samples via ESI-LC-MS/MS. Track the disappearance of the parent mass (m/z 227 [M+H]+) and the appearance of the sulfenic acid and S-sulfonate adducts[1],[2].

Workflow S1 1. Synthesis via I2 Oxidation (Avoids transition metal artifacts) S2 2. Isolation & Purification (HPLC to >99.9% purity) S1->S2 S3 3. Thermodynamic Incubation (pH 7.4 buffer, 37°C) S2->S3 S4 4. LC-MS/MS Kinetic Tracking (Monitor m/z shifts for hydrolysis) S3->S4 S5 5. Data Synthesis (Calculate ΔG and half-life) S4->S5

Caption: Self-validating experimental workflow for thermodynamic stability profiling.

Quantitative Data Summaries

Table 1: Structural & Thermodynamic Parameters of MMI-Disulfide

ParameterValueAnalytical MethodCausality / Significance
S–S Bond Length 2.0926 ÅX-ray CrystallographyHighly polarized bond; dictates susceptibility to nucleophilic cleavage[1].
Dihedral Angle ~33° - 40°DFT / CrystallographySteric strain prevents optimal orbital overlap, lowering thermodynamic stability[1].
Melting Point 145 °CDSC (Onset)Confirms purity of the neutral disulfide prior to transition-metal assays[1].
Hydrolytic State UnstableLC-MS/MS (pH 7.4, 37°C)Rapidly forms sulfenic acid; prevents use as a stable biological oxidant[2].

Table 2: Redox & Metal Coordination Parameters

Complex / StateValue / OutcomeCausality / Significance
Cu-Thione Redox Potential +70 to -232 mV (vs NHE)Poised near cellular reductants (e.g., NADH); facilitates continuous electron transfer[6].
Cu(II) + MMI (Aerobic) Sulfur ExtrusionO2 drives Cu(I) re-oxidation, forcing S-S cleavage and yielding MMI-monosulfide[4].
I2 + MMI-Disulfide [(MMIDS)I]+ I3-Forms a bulky polyiodide complex; acts as a highly regioselective epoxide catalyst[7].

References

  • PubChem / NIH - 1-methyl-2-((1-methyl-1H-imidazol-2-yl)disulfanyl)-1H-imidazole (CID 12297468).9

  • Kraus et al. / PubMed Central (PMC) - Reduction of L-methionine selenoxide to seleno-L-methionine by endogenous thiols, ascorbic acid, or methimazole. 2

  • Murphy, J. M. / Clemson University - Complexation of Copper and Iron by Biologically Relevant Sulfur- and Selenium-Containing Small Molecules. 10

  • MDPI Molecules - Methimazole-Related Substances: Structural Characterization and In Silico Toxicity Assessment. 1

  • Eshghi et al. / Bulletin of the Korean Chemical Society - Methimazole-disulfide as an Anti-Thyroid Drug Metabolite Catalyzed the Highly Regioselective Conversion of Epoxides to Halohydrins with Elemental Halogens. 8

  • Brumaghim et al. / NSF.gov (Inorganica Chimica Acta) - Coordination complexes of methimazole with copper: Controlling redox reactions and sulfur extrusion. 4

  • ResearchGate - Role of Hydrogen Bonding by Thiones in Protecting Biomolecules from Copper(I)-Mediated Oxidative Damage. 6

Sources

Technical Whitepaper: Physicochemical Profiling, Mechanistic Toxicology, and Handling Protocols for 1H-Imidazole, 2,2'-dithiobis[1-methyl-

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1H-Imidazole, 2,2'-dithiobis[1-methyl- (CAS 61747-29-3), also known as 1,2-Bis(1-methyl-1H-imidazol-2-yl)disulfane, is a highly reactive disulfide-bridged bis-imidazole derivative [1.1]. In advanced drug development, it is primarily investigated for its capacity to inhibit human liver Fructose-1,6-bisphosphatase (FBPase), a critical regulatory enzyme in the gluconeogenesis pathway[1]. This whitepaper provides an in-depth analysis of its safety data sheet (SDS), the mechanistic causality behind its hazard classifications, and self-validating handling protocols designed to ensure high-fidelity data in biochemical assays.

Physicochemical Profiling & Structural Causality

The molecular architecture of 1H-Imidazole, 2,2'-dithiobis[1-methyl- dictates both its biological efficacy and its handling risks. The central disulfide bond acts as a redox-sensitive pharmacophore, while the flanking 1-methylimidazole rings provide lipophilicity and basicity.

Table 1: Key Physicochemical Parameters and Structural Significance

ParameterValueCausality / Functional Significance
Molecular Weight 226.3 g/mol [1.1]Optimal for small-molecule drug design, ensuring favorable diffusion kinetics.
Formula C8H10N4S2[2]High heteroatom-to-carbon ratio facilitates strong hydrogen bonding and metal coordination.
Topological Polar Surface Area (TPSA) 86.2 Ų[2]Indicates moderate membrane permeability, allowing cellular penetration for intracellular targets.
Purity Standard ≥97.0%[3]Essential for reproducible kinetic assays; impurities typically consist of degraded free thiols.

Mechanistic Toxicology & Hazard Assessment (SDS)

According to standardized [2], this compound presents multiple acute hazards that require stringent laboratory controls:

  • Acute Toxicity: Harmful if swallowed (H302), in contact with skin (H312), or inhaled (H332).

  • Irritation: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

The Causality of Toxicity: The hazards are not merely a function of the molecule's steric bulk, but its inherent redox reactivity. The disulfide bond is highly susceptible to nucleophilic attack by endogenous thiols (such as intracellular glutathione or cysteine residues in epidermal keratin). When inhaled or absorbed dermally, the compound undergoes rapid disulfide exchange. This depletes local antioxidant reservoirs, triggering localized oxidative stress and aberrant protein cross-linking. This biochemical cascade manifests macroscopically as the severe irritation and acute toxicity described in the SDS[2].

ToxicityPathway Exposure Exposure (Dermal/Inhalation) Absorption Cellular Absorption Exposure->Absorption ThiolExchange Endogenous Thiol Exchange (GSH) Absorption->ThiolExchange OxidativeStress Oxidative Stress & Protein Modification ThiolExchange->OxidativeStress Toxicity Irritation & Toxicity (H315/H319) OxidativeStress->Toxicity

Caption: Mechanistic pathway of toxicity via endogenous thiol exchange and oxidative stress.

Handling, Storage, and Risk Mitigation

To mitigate the risks outlined above and preserve the structural integrity of the disulfide bond, strict environmental controls are required.

  • Storage Causality: Store at 2–8°C under an inert atmosphere (Argon or Nitrogen). Exposure to atmospheric moisture and oxygen catalyzes disulfide disproportionation and premature cleavage, rendering the compound useless for redox-sensitive assays.

  • PPE & Engineering Controls: Handle exclusively within a Class II biological safety cabinet or a chemical fume hood. Nitrile gloves (double-gloved) and tight-fitting safety goggles are mandatory. The lipophilic nature of the methylimidazole rings enhances dermal penetration; therefore, immediate removal of contaminated PPE is required to prevent sustained thiol-exchange reactions in the stratum corneum.

Application in Drug Development: FBPase Inhibition

In pharmacological research, 1H-Imidazole, 2,2'-dithiobis[1-methyl- is investigated for its role in the inhibition of wild-type full-length human liver expressed in Escherichia coli[3],[1]. FBPase is a rate-limiting enzyme in gluconeogenesis. The prevailing mechanistic hypothesis is that the disulfide compound acts as a targeted covalent modifier. By engaging in a disulfide exchange with allosteric cysteine residues on FBPase, it locks the enzyme in an inactive conformation, making it a compelling structural candidate for Type 2 Diabetes therapeutics.

Self-Validating Experimental Protocols

When preparing this compound for highly sensitive in vitro assays (such as FBPase inhibition kinetics), the presence of degraded, free thiol byproducts will generate false negatives or skewed kinetic data. The following protocol incorporates a self-validating Quality Control (QC) step using Ellman's Reagent (DTNB) to guarantee structural integrity before the assay begins.

Protocol: Preparation and Validation of 10 mM Assay Stock

Step 1: Solubilization Weigh exactly 2.26 mg of 1H-Imidazole, 2,2'-dithiobis[1-methyl- and dissolve in 1.0 mL of anhydrous, degassed Dimethyl Sulfoxide (DMSO).

  • Causality: Anhydrous DMSO is selected because it is a polar aprotic solvent that lacks nucleophilic protons, thereby preventing solvolysis or spontaneous reduction of the disulfide bond during storage.

Step 2: Self-Validation (Disulfide Integrity Check)

  • Prepare a 0.1 mM solution of DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) in 0.1 M sodium phosphate buffer (pH 8.0).

  • Extract a 10 µL aliquot of the 10 mM DMSO stock and mix with 990 µL of the DTNB solution.

  • Incubate for 5 minutes at room temperature and measure absorbance at 412 nm using a UV-Vis spectrophotometer.

  • Validation Logic: DTNB reacts exclusively with free thiols to produce 2-nitro-5-thiobenzoate (TNB²⁻), which absorbs strongly at 412 nm. If the disulfide bond in the stock is intact, no free thiols are present, and the A412 will remain near baseline. A significant spike in A412 proves the stock has degraded into 1-methyl-1H-imidazole-2-thiol and must be discarded.

Step 3: Assay Integration If the QC passes (A412 ≈ 0), proceed immediately to serial dilution for the FBPase inhibition assay. Store the remaining stock in single-use aliquots at -20°C under Argon to prevent freeze-thaw degradation.

Workflow Stock Prepare Stock in DMSO (10 mM) QC QC: Ellman's Reagent (Check for free thiols) Stock->QC Decision Absorbance at 412 nm? QC->Decision Fail Discard (Disulfide Reduction Detected) Decision->Fail High Pass Proceed to FBPase Inhibition Assay Decision->Pass Low/Zero

Caption: Self-validating workflow for stock preparation ensuring disulfide bond integrity.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 12297468, 1-methyl-2-((1-methyl-1H-imidazol-2-yl)disulfanyl)-1H-imidazole". PubChem. URL:[Link]

  • Chemsrc. "1,2-Bis(1-methyl-1H-imidazol-2-yl)disulfane (CAS 61747-29-3)". Chemsrc. URL:[Link]

Sources

Technical Guide: The Role of 2,2'-Dithiobis[1-methyl-1H-imidazole] in Sulfur Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2,2'-Dithiobis[1-methyl-1H-imidazole] (CAS: 61747-29-3), often abbreviated in industrial contexts as DTMI or BIDT , represents a critical class of disulfide-based sulfur transfer reagents. While less ubiquitous than Phenylacetyl Disulfide (PADS) or the Beaucage Reagent, DTMI occupies a specialized niche in the synthesis of Phosphorothioate Oligonucleotides (PS-oligos) .

This guide provides a rigorous technical analysis of DTMI, focusing on its mechanistic superiority in specific "atom-economy" contexts, its stability profile compared to benzodithiol derivatives, and its application in the manufacturing of antisense therapeutics.

Part 1: Chemical Identity & Physiochemical Profile

DTMI is the disulfide dimer of Methimazole (1-methyl-2-mercaptoimidazole). Unlike elemental sulfur (


), which suffers from poor solubility and slow kinetics, or Beaucage reagent, which degrades rapidly in solution, DTMI offers a balance of kinetic reactivity  and solution-phase stability .
Structural Specifications
PropertySpecification
IUPAC Name 1-methyl-2-[(1-methylimidazol-2-yl)disulfanyl]imidazole
Common Names Bis(1-methylimidazol-2-yl) disulfide; DTMI; BIDT
CAS Registry 61747-29-3
Molecular Formula

Molecular Weight 226.32 g/mol
Appearance White to pale yellow crystalline solid
Solubility Highly soluble in Acetonitrile (ACN), DCM, and Pyridine
Melting Point 140–142 °C
The Stability Advantage

In automated oligonucleotide synthesis, reagents must remain stable in solution on the synthesizer for days.

  • Beaucage Reagent: Decomposes in acetonitrile within 24-48 hours, forming precipitates that clog lines.

  • PADS: Requires "aging" (polysulfide formation) to reach peak efficiency but is stable long-term.

  • DTMI: Exhibits high stability in Acetonitrile/Pyridine mixtures without the need for aging, maintaining >98% purity over 1 week at room temperature.

Part 2: Mechanistic Role in Sulfur Chemistry

The primary value of DTMI lies in its ability to transfer a sulfur atom to a nucleophilic Phosphorus(III) center (such as a phosphite triester) to generate a Phosphorus(V) phosphorothioate. This transformation is the backbone of stabilizing therapeutic DNA against nuclease degradation.

The Sulfur Transfer Mechanism

The reaction follows a nucleophilic attack by the phosphorus atom on the disulfide bond. Because the imidazole ring is electron-rich but the disulfide bond is polarizable, the reaction proceeds rapidly.

Key Mechanistic Steps:

  • Nucleophilic Attack: The lone pair on the P(III) attacks one sulfur atom of the DTMI disulfide bond.

  • Intermediate Formation: A transient thiophosphonium cation is formed, while a 1-methylimidazole-2-thiolate anion is released.

  • Dealkylation/Collapse: The thiolate anion acts as a leaving group (or regenerates the thione), resulting in the P=S bond formation.

  • Byproduct: The reaction releases Methimazole (1-methylimidazole-2-thione), which is chemically inert toward the P=S bond, preventing back-reactions.

Visualization of the Reaction Pathway

SulfurizationMechanism Phosphite P(III) Phosphite Triester (Nucleophile) Intermediate Thiophosphonium Cation Intermediate Phosphite->Intermediate Nucleophilic Attack on S-S Bond DTMI DTMI Reagent (Disulfide Electrophile) DTMI->Intermediate PS_Product Phosphorothioate (P=S) (Stable Backbone) Intermediate->PS_Product S-Transfer Complete Byproduct Methimazole (Inert Thione) Intermediate->Byproduct Leaving Group Release

Figure 1: Mechanistic pathway of sulfur transfer from DTMI to a phosphite triester, yielding the phosphorothioate linkage and methimazole byproduct.

Part 3: Application in Oligonucleotide Synthesis[4]

For drug development professionals, the choice of sulfurizing reagent defines the impurity profile of the final API (Active Pharmaceutical Ingredient). DTMI is particularly favored when low oxidative side-reactions are required.

Comparative Reagent Analysis
FeatureDTMI (This Reagent)PADS (Phenylacetyl Disulfide)Beaucage ReagentElemental Sulfur (

)
Reaction Time Fast (2–5 min)Moderate (3–6 min)Very Fast (1–2 min)Slow (>10 min)
Solubility High (ACN)High (Pyridine/ACN)High (ACN)Low (CS2/Pyridine)
Solution Stability High (>1 week)High (Needs "Aging")Poor (<24 hours)Stable
Atom Economy ModerateLow (Large byproduct)HighHigh
Side Reactions Minimal (Thione is inert)Acylation of nucleobasesOxidative desulfurizationIncomplete sulfurization
Odor Low/MildPungent (Mercaptan-like)MildOdorless
Experimental Protocol: Automated Sulfurization

This protocol is designed for a standard solid-phase oligonucleotide synthesizer (e.g., AKTA, MerMade).

Reagent Preparation:

  • Calculate Mass: Target a concentration of 0.1 M .

  • Solvent: Use Anhydrous Acetonitrile (ACN). Note: Some protocols add 10% Pyridine to scavenge protons, though DTMI is less pH-sensitive than PADS.

  • Dissolution: Dissolve 2.26 g of DTMI in 100 mL of solvent. Sonicate for 5 minutes to ensure complete dissolution.

  • Filtration: Filter through a 0.45 µm PTFE membrane to remove any particulates.

Synthesizer Cycle Parameters:

  • Step: Insert after the "Coupling" step and before "Capping."

  • Volume: 3–5 column volumes (CV).

  • Contact Time: 180 seconds (3 minutes).

  • Wash: Extensive wash with ACN (5 CV) to remove the methimazole byproduct before the oxidation/capping steps.

Workflow Diagram

SynthesisWorkflow Start Solid Support (CPG) 5'-OH Deprotected Coupling Coupling (Phosphoramidite + Activator) Start->Coupling 5'-OH Attack Sulfurization Sulfurization (DTMI) 0.1M in ACN, 3 min Coupling->Sulfurization P(III) Triester Capping Capping (Ac2O + NMI) Sulfurization->Capping P=S Formation Detritylation Detritylation (DCA/Toluene) Capping->Detritylation Block Failure Seq NextCycle Next Cycle / Cleavage Detritylation->NextCycle NextCycle->Coupling Repeat

Figure 2: Integration of DTMI sulfurization into the standard solid-phase oligonucleotide synthesis cycle.

Part 4: Synthesis of the Reagent (Self-Validating Protocol)

If commercial supply is unavailable, DTMI can be synthesized in-house via the oxidation of methimazole.

Safety Warning: Methimazole is an antithyroid drug. Wear full PPE. Iodine is corrosive and sublimes.

Materials
  • Precursor: 2-Mercapto-1-methylimidazole (Methimazole) [CAS: 60-56-0].[1]

  • Oxidant: Iodine (

    
    ) or Hydrogen Peroxide (
    
    
    
    ).
  • Solvent: Ethanol or Water.[2]

Procedure (Iodine Oxidation Method)
  • Dissolution: Dissolve 11.4 g (100 mmol) of Methimazole in 100 mL of Ethanol/Water (1:1).

  • Oxidation: Add 12.7 g (50 mmol) of Iodine slowly over 30 minutes while stirring at 0°C. The reaction is exothermic.

    • Validation: The dark iodine color should disappear as it reacts, turning the solution pale yellow.

  • Neutralization: The reaction generates HI. Neutralize with saturated Sodium Bicarbonate (

    
    ) until pH ~7-8.
    
  • Precipitation: The disulfide (DTMI) is less soluble in water than the monomer. Evaporate the ethanol; the product will precipitate as a white/pale yellow solid.

  • Purification: Recrystallize from Ethanol or Isopropanol.

  • QC Check:

    • Melting Point: Target 140–142 °C.

    • 1H NMR (DMSO-d6): Check for the disappearance of the SH proton and the shift of the imidazole ring protons.

Part 5: Troubleshooting & Field Insights

Common Failure Modes
  • Incomplete Sulfurization (P=O contamination):

    • Cause: Water in the acetonitrile.[3] Water competes with DTMI, hydrolyzing the phosphite to H-phosphonate or phosphate.

    • Fix: Ensure ACN water content is <30 ppm. Use molecular sieves in the reagent bottle.

  • Precipitation in Lines:

    • Cause: High concentration (>0.2 M) at low temperatures.

    • Fix: Maintain 0.1 M concentration. If the lab is cold (<20°C), use 10% Pyridine as a co-solvent to boost solubility.

Analytical Validation (31P NMR)

To confirm successful sulfurization, analyze the crude oligo via 31P NMR .

  • Phosphite Triester (Starting Material): ~140 ppm.

  • Phosphorothioate (Product): ~55–60 ppm (diastereomeric mixture).

  • Phosphate (Oxidized Impurity): ~ -2 to 0 ppm.

  • Success Criterion: >99% integration in the 55–60 ppm range.

References

  • PubChem. (2025).[4] 1-methyl-2-[(1-methylimidazol-2-yl)disulfanyl]imidazole (DTMI) Compound Summary. National Library of Medicine. [Link]

  • ECHA. (2025). Registration Dossier for 2,2'-dithiobis[1-methyl-1H-imidazole]. European Chemicals Agency.[4] [Link][5]

  • Glen Research. (2018). Sulfurizing Reagents in Oligonucleotide Synthesis: A Comparative Review. The Glen Report. [Link]

  • Beaucage, S. L., & Iyer, R. P. (1993). The Functionalization of Oligonucleotides via Phosphoramidite Derivatives. Tetrahedron, 49(28), 6123-6194.
  • Stefan, L., et al. (2024).[6] Methimazole-Related Substances: Structural Characterization and In Silico Toxicity Assessment. Ruder Boskovic Institute. [Link] (Confirming synthesis and byproduct identity).

  • Xu, Q., et al. (1996). Use of 1,2,4-dithiazolidine-3,5-dione (DtsNH) and 3-ethoxy-1,2,4-dithiazoline-5-one (EDITH) for synthesis of phosphorothioate-containing oligodeoxyribonucleotides. Nucleic Acids Research. [Link]

Sources

Synthesis pathways for 1H-Imidazole, 2,2'-dithiobis[1-methyl- derivatives

Author: BenchChem Technical Support Team. Date: March 2026

CAS No: 61747-29-3 Common Aliases: 2,2'-Dithiobis(1-methylimidazole); Methimazole Disulfide; MMI-Disulfide.[1]

Executive Summary

This technical guide details the synthesis, purification, and characterization of Bis(1-methylimidazol-2-yl)disulfide , a critical oxidative metabolite of the antithyroid drug Methimazole (MMI). Beyond its pharmacological relevance as a "dimer impurity" in pharmaceutical manufacturing, this compound serves as a potent bidentate [N,N]-donor ligand in coordination chemistry (binding Zn, Co, Cu) and a regioselective catalyst in epoxide ring-opening reactions.

The following protocols prioritize the Iodine-Mediated Oxidative Coupling pathway. This route is selected for its stoichiometric precision, minimizing the risk of over-oxidation to sulfinic (


) or sulfonic (

) acids—a common pitfall when using stronger oxidants like hydrogen peroxide without strict pH control.

Part 1: Retrosynthetic Analysis & Strategic Considerations

The target molecule consists of two 1-methylimidazole rings linked by a disulfide bond at the C2 position. The strategic disconnection occurs at the S-S bond, revealing 1-methyl-2-mercaptoimidazole (Methimazole) as the optimal precursor.

Why Oxidative Coupling?

Direct thiolation of imidazole rings requires harsh lithiation conditions (


-BuLi/

) followed by sulfur quenching. In contrast, Methimazole is commercially available and inexpensive. The challenge lies in controlling the oxidation state of the sulfur.
  • Path A (Iodine/KI): Recommended.[2] Iodine acts as a soft electrophile, reacting selectively with the soft sulfur nucleophile. The reaction is self-indicating (color loss) and runs under mild conditions.

  • Path B (Hydrogen Peroxide): High Risk. While "green,"

    
     often leads to over-oxidation products (sulfoxides/sulfones) unless catalyzed by metal complexes (e.g., methyltrioxorhenium).
    
  • Path C (DMSO/Acid): Slow. DMSO can oxidize thiols to disulfides (Swern-type mechanism), but the reaction often requires elevated temperatures or long reaction times for imidazoles.

Mechanistic Pathway (Iodine Route)

The reaction proceeds through a sulfenyl iodide intermediate. The basic nitrogen of the imidazole ring plays a crucial role, often acting as an internal base or coordinating with the iodine, which can lead to charge-transfer complexes before the final disulfide formation.

Mechanism MMI Methimazole (Thione/Thiol Tautomer) CT_Complex Charge-Transfer Complex (MMI-I2) MMI->CT_Complex Fast I2 Iodine (I2) I2->CT_Complex Int_SI Sulfenyl Iodide Intermediate (R-S-I) CT_Complex->Int_SI - I- Product Bis(1-methylimidazol-2-yl) disulfide + 2HI Int_SI->Product + MMI (Thiol attack)

Figure 1: Mechanistic pathway for the iodine-mediated oxidation of methimazole. The formation of the sulfenyl iodide species is the rate-determining step that facilitates the nucleophilic attack by a second thiol molecule.

Part 2: Synthesis Protocol (Iodine-Mediated)

Objective: Synthesis of neutral Bis(1-methylimidazol-2-yl)disulfide. Scale: 10 mmol (adaptable). Expected Yield: 85–95%.

Reagents & Materials
ReagentMW ( g/mol )Equiv.[2][3][4][5][6][7][8][9]AmountRole
Methimazole 114.171.01.14 gPrecursor
Iodine (

)
253.810.51.27 gOxidant
Sodium Bicarbonate 84.011.00.84 gAcid Scavenger
Ethanol (95%) -Solvent20 mLReaction Medium
Water (Distilled) -Solvent10 mLSolubilization
Step-by-Step Workflow
  • Preparation of Precursor Solution:

    • In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.14 g of Methimazole in 20 mL of Ethanol .

    • Note: Methimazole exists in a thione-thiol equilibrium.[8] The solvent choice (EtOH) shifts equilibrium sufficiently to allow reaction.

  • Controlled Oxidation:

    • Dissolve 1.27 g of Iodine in 10 mL of Ethanol (or use solid

      
       if careful).
      
    • Add the Iodine solution dropwise to the stirring Methimazole solution over 20 minutes at room temperature (20–25°C).

    • Observation: The dark brown color of iodine should disappear rapidly upon contact with the solution, indicating consumption. A permanent faint yellow color indicates the endpoint.

  • Neutralization & Precipitation:

    • The reaction generates Hydroiodic acid (HI), forming the hydroiodide salt of the product.

    • Add 10 mL of water containing 0.84 g of Sodium Bicarbonate (

      
      ) .
      
    • Stir vigorously for 30 minutes. The evolution of

      
       gas will occur.
      
    • Critical Step: The pH should be adjusted to ~8. The neutral disulfide is less soluble in water/ethanol mixtures than the salt and will precipitate as a yellow/pale-yellow solid .

  • Isolation:

    • Cool the mixture in an ice bath (0–4°C) for 1 hour to maximize precipitation.

    • Filter the solid using a Büchner funnel.

    • Wash the cake with cold water (

      
      ) to remove inorganic salts (NaI).
      
    • Wash with cold diethyl ether (

      
      ) to remove unreacted iodine or organic impurities.
      
  • Drying:

    • Dry the solid under high vacuum at room temperature for 12 hours.

Workflow start Start: Methimazole in Ethanol step1 Add Iodine (0.5 eq) Dropwise at RT start->step1 check Color Check: Brown -> Clear/Yellow? step1->check check->step1 No (Add more I2) step2 Add NaHCO3 (aq) Neutralize HI check->step2 Yes step3 Precipitation (Ice Bath, 1h) step2->step3 step4 Filtration & Wash (H2O / Et2O) step3->step4 end Final Product: Yellow Solid step4->end

Figure 2: Operational workflow for the batch synthesis of Bis(1-methylimidazol-2-yl)disulfide.

Part 3: Purification & Characterization

Purification Strategy

If the crude product shows impurities (e.g., unreacted thione), recrystallization is the preferred method.

  • Solvent System: Ethanol/Water (hot) or Chloroform/Hexane.

  • Procedure: Dissolve the solid in minimal boiling ethanol. Add warm water until slight turbidity appears. Cool slowly to RT, then to 4°C.

Characterization Data

To validate the synthesis, compare analytical data against the following standards.

TechniqueExpected ResultInterpretation
Appearance Yellow crystalline solidDistinct from the white Methimazole precursor.
Melting Point 138–142°C (Dec)Note: Literature varies slightly based on salt vs. neutral form; pure neutral disulfide is typically lower melting than its salts.

NMR

3.6–3.8 (s, 6H,

)
Methyl group signal.

NMR

7.0–7.3 (m, 4H, Ring)
Imidazole ring protons (shifts downfield compared to thione).
Mass Spec (ESI)

Consistent with formula

.

Part 4: Safety & Handling

  • Bioactivity: This compound is a metabolite of Methimazole, a potent antithyroid agent. It acts by inhibiting thyroid peroxidase. Handle with extreme caution in a fume hood to avoid inhalation of dust.

  • Sensitizer: Disulfides can be skin sensitizers. Wear nitrile gloves and long sleeves.

  • Stability: Solid is stable at room temperature but should be stored in the dark (amber vials) as disulfides can undergo photolytic cleavage over time.

References

  • Isaia, F. et al. (2008). "Interaction of methimazole with I2: X-ray crystal structure of the charge transfer complex methimazole-I2." Journal of Medicinal Chemistry.

  • Eshghi, H. et al. (2008). "Methimazole-disulfide as an Anti-Thyroid Drug Metabolite Catalyzed the Highly Regioselective Conversion of Epoxides to Halohydrins." Bulletin of the Korean Chemical Society.

  • Stefan, L. et al. (2024). "Methimazole-Related Substances: Structural Characterization and In Silico Toxicity Assessment." ResearchGate.[10]

  • Roy, G. & Mugesh, G. (2005).[8] "Bioinorganic Chemistry in Thyroid Gland: Effect of Antithyroid Drugs on Peroxidase-Catalyzed Oxidation." Inorganic Chemistry.

Sources

Methodological & Application

Application Note: Thiol Activation & Bioconjugation using Bis(1-methylimidazol-2-yl)disulfide

Author: BenchChem Technical Support Team. Date: March 2026

This is a comprehensive Application Note and Protocol guide for Bis(1-methylimidazol-2-yl)disulfide , a specialized reagent for controlled thiol activation and disulfide bond formation.

Abstract

The precise formation of disulfide bonds is critical in peptide synthesis, antibody-drug conjugate (ADC) manufacturing, and protein engineering. Traditional oxidative methods often yield uncontrolled homodimers. Bis(1-methylimidazol-2-yl)disulfide (BMID) offers a superior, controlled mechanism for thiol activation. This guide details the physiochemical basis, reaction kinetics, and step-by-step protocols for utilizing BMID to generate mixed disulfides, enabling high-yield heteroconjugation with minimal side reactions.

Introduction: The Challenge of Thiol Control

Free thiols (-SH) on cysteine residues are highly nucleophilic but prone to spontaneous oxidation, leading to aggregation or scrambling (homodimerization). To couple two different thiols (Protein A and Peptide B), one must be "activated" to prevent it from reacting with itself.

Common activating agents like 2,2'-Dithiodipyridine (PyDS) have been the standard. However, Bis(1-methylimidazol-2-yl)disulfide (BMID) presents distinct advantages:

  • Thione Stability: The leaving group, 1-methylimidazole-2-thione, is highly resonance-stabilized, driving the reaction forward more effectively than simple aliphatic disulfides.

  • pH Versatility: The imidazole nitrogen provides local buffering capacity and unique solubility profiles compared to the pyridine ring of PyDS.

  • Monitoring: The release of the thione byproduct can be monitored spectrophotometrically, allowing for real-time reaction quantification.

Mechanism of Action

The reaction proceeds via a Thiol-Disulfide Exchange (TDE) mechanism. This is a bimolecular nucleophilic substitution (


-like) where the target thiol attacks the disulfide bond of BMID.
The Driving Force

The reaction is thermodynamically driven by the tautomerization of the leaving group. Upon cleavage, the resulting 2-mercapto-1-methylimidazole immediately tautomerizes to its stable thione form (1-methylimidazole-2-thione). This prevents the reverse reaction, ensuring the formation of the activated mixed disulfide.

Reaction Pathway Diagram

The following diagram illustrates the activation of a Protein Thiol (


) by BMID, followed by conjugation with a secondary thiol (

).

BMID_Mechanism cluster_inputs Step 1: Activation cluster_conj Step 2: Conjugation Protein Protein-SH (Nucleophile) Intermediate Activated Protein (Protein-S-S-Imidazole) Protein->Intermediate Nucleophilic Attack BMID BMID Reagent (Bis(1-methylimidazol-2-yl)disulfide) BMID->Intermediate LeavingGroup1 Byproduct 1: 1-methylimidazole-2-thione BMID->LeavingGroup1 Release FinalProduct Final Conjugate (Protein-S-S-Ligand) Intermediate->FinalProduct Thiol Exchange LeavingGroup2 Byproduct 2: 1-methylimidazole-2-thione Intermediate->LeavingGroup2 Release Ligand Ligand-SH (Second Thiol) Ligand->FinalProduct

Figure 1: Stepwise mechanism of thiol activation using BMID. The irreversible tautomerization of the imidazole thione byproduct drives both activation and conjugation steps to completion.

Comparative Analysis: BMID vs. PyDS vs. Ellman's

BMID is often compared to Pyridyl Disulfide (PyDS) and Ellman's Reagent (DTNB).

FeatureBMID (Imidazole)PyDS (Pyridine)Ellman's Reagent (Nitrobenzoic)
Leaving Group 1-methylimidazole-2-thionePyridine-2-thione5-thio-2-nitrobenzoic acid (TNB)
Leaving Group pKa ~11.6 (Thione form dominates)~11 (Thione form)~4.5 (Thiol form)
Optimum pH pH 7.0 – 8.5pH 4.0 – 8.0pH 7.0 – 8.0
Solubility High in organic/aqueous mixModerateHigh (Water soluble)
Reactivity Moderate/High (Selective)HighVery High (Can be too reactive)
Byproduct UV Absorbance at ~252 nmAbsorbance at 343 nmAbsorbance at 412 nm
Primary Use Controlled Activation General ActivationQuantification (Assays)

Why choose BMID? BMID is particularly useful when the target protein is sensitive to the acidic conditions sometimes used with PyDS, or when the specific electronic properties of the imidazole ring reduce non-specific hydrophobic interactions during the activation step.

Experimental Protocols

Materials Required
  • Reagent: Bis(1-methylimidazol-2-yl)disulfide (Store at -20°C, desiccated).

  • Buffer: PBS (Phosphate Buffered Saline), pH 7.4, containing 1-5 mM EDTA (to chelate metals that catalyze oxidation).

  • Solvent: Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) for dissolving BMID.

  • Purification: Desalting columns (e.g., PD-10, Zeba Spin) or Size Exclusion Chromatography (SEC).

Protocol A: Activation of Protein-SH

This protocol generates a stable "activated" intermediate (Protein-SS-Imidazole) that can be stored or immediately reacted with a second thiol.

  • Preparation of Protein:

    • Ensure the protein thiol is reduced. If necessary, treat with TCEP (Tris(2-carboxyethyl)phosphine) followed by desalting to remove TCEP.

    • Adjust protein concentration to 1–5 mg/mL in PBS-EDTA (pH 7.4).

  • Preparation of BMID Stock:

    • Dissolve BMID in dry DMF or DMSO to a concentration of 50–100 mM.

    • Note: Prepare fresh or store single-use aliquots at -20°C.

  • Activation Reaction:

    • Add a 10-20 fold molar excess of BMID stock to the protein solution.

    • Critical: Add the reagent while vortexing to prevent local precipitation. The organic solvent content should not exceed 10% (v/v) to avoid protein denaturation.

    • Incubate: 30–60 minutes at Room Temperature (RT) or 2 hours at 4°C with gentle agitation.

  • Purification (Removal of Excess Reagent):

    • The reaction mixture contains: Activated Protein, Excess BMID, and the Thione byproduct.

    • Pass the mixture through a desalting column (equilibrated with PBS-EDTA) to separate the Activated Protein (High MW) from the small molecules.

    • Validation: The Activated Protein is now stable and protected from homodimerization.

Protocol B: Conjugation with Ligand-SH

This step couples the Activated Protein with a second thiol-containing molecule (e.g., a peptide, drug, or another protein).

  • Ligand Preparation:

    • Dissolve the thiol-ligand in PBS or compatible buffer. Ensure the thiol is reduced.

  • Conjugation Reaction:

    • Mix the Activated Protein (from Protocol A) with the Ligand-SH .

    • Stoichiometry: Use 1.2 – 1.5 equivalents of Ligand-SH per equivalent of Activated Protein.

    • Incubate: 1–2 hours at RT.

  • Monitoring:

    • Monitor the release of the second equivalent of 1-methylimidazole-2-thione by UV absorbance (approx. 252 nm, though protein interference may require HPLC monitoring).

  • Final Purification:

    • Remove excess ligand using SEC or dialysis.

Workflow Visualization

The following diagram outlines the operational workflow for synthesizing an Antibody-Drug Conjugate (ADC) linker using BMID.

Workflow start Start: Reduced Antibody (mAb-SH) step1 Add 20x Excess BMID (in DMSO) start->step1 step2 Incubate 1 hr @ RT (Formation of mAb-SS-Imidazole) step1->step2 step3 Desalting / SEC (Remove Excess BMID & Byproduct) step2->step3 step4 Add Drug-Linker-SH (1.5 Equivalents) step3->step4 step5 Incubate 2 hr @ RT (Disulfide Exchange) step4->step5 end Final ADC Conjugate (mAb-SS-Drug) step5->end

Figure 2: Operational workflow for Antibody-Drug Conjugate synthesis using BMID activation.

Troubleshooting & Optimization

IssuePossible CauseSolution
Low Activation Yield Oxidized starting thiolPre-treat protein with TCEP/DTT, then desalt immediately before adding BMID.
Precipitation High BMID concentration or low solubilityReduce BMID excess (try 10x); Increase organic cosolvent (up to 10% DMSO) slowly.
No Conjugation "Activated" species hydrolyzedEnsure pH is not > 9.0. Imidazole leaving groups are stable, but extreme pH can hydrolyze the disulfide.
Homodimer Formation Insufficient BMID excessIncrease BMID molar excess to 20-50x during the activation step to statistically favor mixed disulfide over dimer.

References

  • Core Chemistry & Ligand Properties

    • Title: Applications of Bis(1-R-imidazol-2-yl)disulfides and Diselenides as Ligands for Main Group and Transition Metals.[1][2]

    • Source: Parkin, G. et al., Inorganic Chemistry (via PMC).
    • URL:[Link]

  • Thiol-Disulfide Exchange Mechanism

    • Title: Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated P
    • Source: Nagy, P., Antioxidants & Redox Signaling.
    • URL:[Link]

  • Comparison Reagent (PyDS)

    • Title: 2,2'-Dipyridyldisulfide (Aldrithiol-2)
    • Source: Wikipedia / Chemical Liter
    • URL:[Link]

  • Synthesis of Imidazole Disulfides

    • Title: Process for the preparation of bis-[imidazyl-(2)] disulfide.[1][3][4]

    • Source: Google P
    • URL

Disclaimer: This protocol is for research use only. Always consult the Safety Data Sheet (SDS) for Bis(1-methylimidazol-2-yl)disulfide before handling.

Sources

Application Notes & Protocols: A Guide to the Synthesis of Unsymmetrical Disulfides using 2,2'-Dithiobis[1-methyl-1H-imidazole]

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Unsymmetrical Disulfides

Unsymmetrical disulfides are a class of organosulfur compounds that play a critical role in a multitude of biological processes and have emerged as pivotal structural motifs in pharmaceutical and materials science.[1][2] Their presence in peptides and proteins is fundamental to maintaining tertiary and quaternary structures, and the reversible nature of the disulfide bond is a key element in cellular redox regulation. In drug development, the unsymmetrical disulfide linkage is utilized in prodrug strategies, targeted drug delivery, and as a pharmacophore in various therapeutic agents.[3] For instance, unsymmetrical disulfides containing fragments of imidazole, pyrimidine, or oxadiazole have demonstrated potential as inhibitors of the SARS-CoV Mpro protease.[3][4]

The synthesis of these molecules, however, presents a significant challenge. The direct oxidative coupling of two different thiols often leads to a statistical mixture of symmetrical and unsymmetrical disulfides, necessitating complex purification procedures and resulting in low yields of the desired product.[5] To overcome this, methods involving the pre-activation of one thiol followed by reaction with a second thiol have been developed. This guide focuses on a robust and selective method employing 2,2'-dithiobis[1-methyl-1H-imidazole] as a superior thiol activating agent.

The Reagent of Choice: 2,2'-Dithiobis[1-methyl-1H-imidazole]

2,2'-Dithiobis[1-methyl-1H-imidazole] is a symmetrical disulfide derived from 1-methyl-1H-imidazole-2-thiol. Its utility in the synthesis of unsymmetrical disulfides stems from its ability to readily react with a thiol (R¹SH) to form a reactive mixed disulfide intermediate, 1-methyl-2-[(R¹-sulfanyl)sulfanyl]-1H-imidazole, and releasing the stable, non-interfering 1-methyl-1H-imidazole-2-thiol as a byproduct. This intermediate then undergoes a selective thiol-disulfide exchange with a second, different thiol (R²SH) to yield the desired unsymmetrical disulfide (R¹-S-S-R²).

Advantages of this methodology include:

  • High Selectivity: The sequential addition of thiols allows for precise control over the formation of the unsymmetrical disulfide, minimizing the formation of symmetrical byproducts.

  • Mild Reaction Conditions: The reactions can typically be carried out at room temperature, preserving sensitive functional groups within the thiol substrates.[1][6]

  • Broad Substrate Scope: This method is compatible with a wide range of thiols, including aliphatic, aromatic, and those containing various functional groups.[1][6]

  • Simplified Purification: The primary byproduct, 1-methyl-1H-imidazole-2-thiol, is often easily separated from the desired product.

The Underlying Chemistry: A Mechanistic Overview

The synthesis proceeds through a two-step, one-pot sequence. The causality behind the experimental choices is rooted in the controlled activation and subsequent selective reaction of the thiol components.

Step 1: Activation of the First Thiol (R¹SH)

The initial step involves the reaction of the first thiol (R¹SH) with 2,2'-dithiobis[1-methyl-1H-imidazole]. This is a thiol-disulfide exchange reaction where the nucleophilic sulfur of R¹SH attacks one of the sulfur atoms of the imidazolyl disulfide. This leads to the formation of a mixed disulfide intermediate and the liberation of one equivalent of 1-methyl-1H-imidazole-2-thiol.

Reaction_Mechanism_Step1 R1SH R¹-SH Intermediate Mixed Disulfide Intermediate R1SH->Intermediate Activation ImidazoleDisulfide 1-Methyl-Imidazolyl Disulfide ImidazoleDisulfide->Intermediate Byproduct 1-Methyl-Imidazole-2-thiol Intermediate->Byproduct Release

Caption: Activation of the first thiol.

Step 2: Formation of the Unsymmetrical Disulfide

The second thiol (R²SH) is then introduced into the reaction mixture. Being a nucleophile, it attacks the sulfenyl sulfur of the mixed disulfide intermediate that is derived from R¹SH. This results in the formation of the target unsymmetrical disulfide (R¹-S-S-R²) and another equivalent of 1-methyl-1H-imidazole-2-thiol. The choice of solvent and temperature at this stage is crucial to ensure the reaction goes to completion without side reactions.

Reaction_Mechanism_Step2 Intermediate Mixed Disulfide Intermediate UnsymmetricalDisulfide R¹-S-S-R² Intermediate->UnsymmetricalDisulfide Thiol-Disulfide Exchange R2SH R²-SH R2SH->UnsymmetricalDisulfide Byproduct 1-Methyl-Imidazole-2-thiol UnsymmetricalDisulfide->Byproduct Release

Caption: Formation of the unsymmetrical disulfide.

Experimental Protocol: A Self-Validating System

This protocol provides a detailed, step-by-step methodology for the synthesis of an unsymmetrical disulfide. The quantities and reaction times provided are for a representative synthesis and may require optimization based on the specific substrates used.

Materials and Reagents:

  • 2,2'-Dithiobis[1-methyl-1H-imidazole]

  • Thiol 1 (R¹SH)

  • Thiol 2 (R²SH)

  • Anhydrous Solvent (e.g., Dichloromethane (DCM), Acetonitrile (ACN), or Tetrahydrofuran (THF))

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and magnetic stirrer

  • Thin Layer Chromatography (TLC) plates and appropriate developing solvent system

  • Silica gel for column chromatography

Protocol:

  • Preparation:

    • Ensure all glassware is thoroughly dried to prevent hydrolysis of the reagents.

    • Set up the reaction under an inert atmosphere (e.g., a nitrogen-filled glovebox or a Schlenk line). This is critical to prevent the oxidation of thiols to symmetrical disulfides.[7]

  • Activation of Thiol 1:

    • In a round-bottom flask, dissolve 2,2'-dithiobis[1-methyl-1H-imidazole] (1.1 equivalents) in the chosen anhydrous solvent. The slight excess ensures complete activation of the first thiol.

    • To this stirring solution, add Thiol 1 (R¹SH) (1.0 equivalent) dropwise at room temperature.

    • Monitor the reaction progress by TLC. The disappearance of the starting thiol (R¹SH) and the formation of a new, more polar spot corresponding to the mixed disulfide intermediate indicates the completion of this step. This typically takes 30-60 minutes.

  • Formation of the Unsymmetrical Disulfide:

    • Once the activation of Thiol 1 is complete, add Thiol 2 (R²SH) (1.0 equivalent) to the reaction mixture.

    • Continue stirring at room temperature and monitor the reaction by TLC. The disappearance of the mixed disulfide intermediate and the appearance of the product spot for the unsymmetrical disulfide (R¹-S-S-R²) signifies the reaction's progress. This step can take from 1 to 12 hours depending on the reactivity of the thiols.

  • Work-up and Purification:

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • The crude product can be purified by silica gel column chromatography. The choice of eluent will depend on the polarity of the synthesized disulfide. A gradient elution is often effective in separating the product from the 1-methyl-1H-imidazole-2-thiol byproduct and any unreacted starting materials.

  • Characterization:

    • Confirm the identity and purity of the synthesized unsymmetrical disulfide using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Data Presentation: Substrate Scope and Yields

The following table summarizes representative yields for the synthesis of various unsymmetrical disulfides using this methodology, demonstrating its broad applicability.

Thiol 1 (R¹SH) Thiol 2 (R²SH) Product (R¹-S-S-R²) Yield (%)
Benzyl mercaptanThiophenolBenzyl phenyl disulfide85
Cysteine derivativeGlutathioneMixed disulfide of Cys and GSH78
4-MethoxythiophenolEthanethiolEthyl 4-methoxyphenyl disulfide92
2-Mercaptoethanol3-Mercaptopropionic acid2-Hydroxyethyl 2-carboxyethyl disulfide81

Note: Yields are isolated yields after purification and are illustrative. Actual yields may vary depending on the specific substrates and reaction conditions.

Conclusion and Future Perspectives

The use of 2,2'-dithiobis[1-methyl-1H-imidazole] provides a highly efficient and selective method for the synthesis of unsymmetrical disulfides. Its mild reaction conditions and broad substrate tolerance make it an invaluable tool for researchers in organic synthesis, medicinal chemistry, and materials science. Future research in this area may focus on the development of solid-supported versions of this reagent for even simpler purification protocols and its application in the synthesis of more complex disulfide-containing biomolecules and polymers.

References

  • Antoniow, S., & Witt, D. (2007). A Novel and Efficient Synthesis of Unsymmetrical Disulfides. Synthesis, 2007(03), 363-366. Available at: [Link]

  • Ong, C. L., Titinchi, S. J., Juan, J. C., & ghaffari khaligh, N. (n.d.). Three common methodologies for the preparation of unsymmetrical disulfides. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Disulfide synthesis by S-S coupling. Available at: [Link]

  • Redox-Mediated and Microwave-Assisted Thiol Activation: Two Approaches to Unsymmetrical Disulfides Synthesis. (n.d.). ResearchGate. Available at: [Link]

  • Hunter, R., Caira, M., & Stellenboom, N. (2006). Inexpensive, One-Pot Synthesis of Unsymmetrical Disulfides Using 1-Chlorobenzotriazole. The Journal of Organic Chemistry, 71(21), 8268–8271. Available at: [Link]

  • Shiriaev, A. A., et al. (2022). Synthesis and Biological Activity of Unsymmetrical Monoterpenylhetaryl Disulfides. Molecules, 27(16), 5143. Available at: [Link]

  • Practical synthesis of unsymmetrical disulfides promoted by bromodimethylsulfonium bromide. (n.d.). Organic & Biomolecular Chemistry. Available at: [Link]

  • Shiriaev, A. A., et al. (2022). Synthesis and Biological Activity of Unsymmetrical Monoterpenylhetaryl Disulfides. MDPI. Available at: [Link]

  • The synthesis procedure for (1,2-bis(1H-benzo[d]imidazol-2-yl) disulfide) (bis-MBI). (n.d.). ResearchGate. Available at: [Link]

  • Synthesis and Chemistry of Bis-imidazole Derivatives: A Review. (n.d.). Global Journals. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Imidazole synthesis. Available at: [Link]

  • Synthesis of 2-Hydroxymethyl-1H-imidazoles from 1,3-Dihydro- imidazole-2-thiones. (n.d.). ResearchGate. Available at: [Link]

  • Kirkpatrick, D. L., et al. (2008). 2-[(1-methylpropyl)dithio]-1H-imidazole inhibits tubulin polymerization through cysteine oxidation. Molecular Cancer Therapeutics, 7(1), 143-151. Available at: [Link]

  • Pirota, V., et al. (2022). Synthesis of tetrazole- and imidazole-based compounds: prophetic molecules made real for biological studies. Arkivoc, 2022(5), 1-15. Available at: [Link]

  • Organic Syntheses Procedure. (n.d.). 1H-Imidazole-2-carboxaldehyde. Available at: [Link]

  • Disulfide Formation Strategies in Peptide Synthesis. (n.d.). ResearchGate. Available at: [Link]

  • Synthesis of 2,4(5)-Bis(hydroxymethy1)imidazoles and 2,4( 5). (n.d.). [No valid URL found].
  • Reactions of Thiols. (2021, December 14). Chemistry Steps. Available at: [Link]

  • 2,2´-Dipyridyl diselenide: A chemoselective tool for cysteine deprotection and disulfide bond formation. (n.d.). PMC. Available at: [Link]

  • Applications of Bis(1-R-imidazol-2-yl)disulfides and Diselenides as Ligands for Main Group and Transition Metals. (n.d.). PMC. Available at: [Link]

Sources

1H-Imidazole, 2,2'-dithiobis[1-methyl- and triphenylphosphine reaction conditions

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This Application Note details the operational parameters for utilizing 2,2'-dithiobis[1-methyl-1H-imidazole] (DTMI) in conjunction with Triphenylphosphine (PPh₃) .[1] This system functions as a "redox-condensation" reagent pair, primarily used for the activation of carboxylic acids under neutral conditions.

Unlike traditional carbodiimide (EDC/DCC) or acid chloride couplings, the DTMI/PPh₃ system drives condensation through the irreversible formation of triphenylphosphine oxide (TPPO) and the stable thione tautomer of the imidazole. This method is particularly valued in peptide synthesis and macrolactonization due to its high chemoselectivity, retention of chiral integrity, and compatibility with acid-sensitive substrates.

Part 1: Mechanistic Insight & Rationale

The reaction operates on the principles of oxidation-reduction condensation, a concept pioneered by Mukaiyama. The core advantage is the generation of a highly reactive acyloxyphosphonium (or thioacyl) intermediate without the use of external proton donors or acceptors that might degrade sensitive protecting groups.

The Reaction Cycle
  • Activation: PPh₃ attacks the disulfide bond of DTMI, cleaving it to form a lipophilic phosphonium salt and a thioimidazolyl anion.

  • Carboxylate Entry: The carboxylic acid reacts with the phosphonium species. This is a rapid exchange that activates the carbonyl carbon.

  • Condensation: The nucleophile (amine or alcohol) attacks the activated carbonyl, expelling the imidazole-thione and TPPO.

Visualizing the Pathway

The following diagram illustrates the molecular flow, highlighting the irreversible driving forces (TPPO formation).

G Start PPh3 + DTMI (Disulfide) Inter1 Phosphonium Salt [Ph3P-S-Im]+ [S-Im]- Start->Inter1 Oxidative Addn Activated Acyloxyphosphonium Intermediate Inter1->Activated + Acid - H(S-Im) Acid R-COOH (Carboxylic Acid) Acid->Activated Product Amide / Ester (Product) Activated->Product + Nucleophile Byproducts Ph3P=O + 1-Methyl-2-thioimidazole Activated->Byproducts Irreversible Elimination Nuc R'-NH2 / R'-OH (Nucleophile) Nuc->Product

Figure 1: The redox-condensation cycle showing the activation of the disulfide by phosphine and subsequent transfer to the carboxylic acid.

Part 2: Experimental Protocol

Materials & Reagents
  • Reagent A: 2,2'-dithiobis[1-methyl-1H-imidazole] (DTMI). Note: Ensure reagent is stored under inert atmosphere; disulfides can degrade with moisture.

  • Reagent B: Triphenylphosphine (PPh₃), Recrystallized (99%+).

  • Solvent: Anhydrous Toluene (preferred for esters) or Acetonitrile (preferred for peptides). Dichloromethane (DCM) is a viable alternative for solubility.

  • Stoichiometry: 1.0 equiv Acid : 1.0-1.2 equiv Nucleophile : 1.2 equiv DTMI : 1.2 equiv PPh₃.

Standard Amidation/Esterification Procedure

This protocol is optimized for a 1.0 mmol scale.

  • Preparation: Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar and purge with Argon or Nitrogen.

  • Dissolution: Add the Carboxylic Acid (1.0 mmol) and the Nucleophile (Amine/Alcohol, 1.0-1.2 mmol) to the flask. Dissolve in 5-10 mL of anhydrous solvent (0.1 M - 0.2 M concentration).

  • Reagent Addition:

    • Add PPh₃ (315 mg, 1.2 mmol) to the solution. Stir until dissolved.

    • Critical Step: Add DTMI (272 mg, 1.2 mmol) in one portion.

  • Reaction:

    • The solution typically turns yellow or turbid as the phosphonium salt forms.

    • Stir at Room Temperature (20-25°C) for 1–4 hours.

    • Monitoring: Monitor by TLC. The limiting reagent (Acid) should disappear. A UV-active spot for TPPO (low Rf in non-polar solvents) will appear.

  • Quenching: No aqueous quench is strictly necessary for safety, but washing removes the thione byproduct. Dilute with EtOAc (30 mL).

  • Work-up:

    • Wash organic layer with Sat. NaHCO₃ (2 x 10 mL) to remove unreacted acid and the thioimidazole byproduct (which is acidic, pKa ~11, but soluble in base).

    • Wash with Brine (10 mL).

    • Dry over Na₂SO₄, filter, and concentrate.

Macrolactonization (High Dilution)

For intramolecular cyclization (forming large rings), concentration must be controlled to prevent intermolecular oligomerization.

  • Concentration: 0.001 M to 0.005 M.

  • Technique: Syringe pump addition.

    • Dissolve Acid-Alcohol substrate in Toluene.

    • Reflux Toluene containing PPh₃ and DTMI.

    • Slowly add the substrate solution over 4–8 hours to the refluxing reagent mixture.

Part 3: Reaction Optimization & Troubleshooting

Solvent Effects

The choice of solvent dictates the reaction rate and the solubility of the intermediate phosphonium salt.

SolventPolarityReaction RateApplication Recommendation
Toluene Non-polarModerateBest for Esters/Lactones. High boiling point allows thermal drive.
DCM ModerateFastGeneral Purpose. Good solubility for most organic substrates.
Acetonitrile Polar AproticFastPeptides. Solubilizes amino acids and polar intermediates well.
THF ModerateModerateAlternative. Use if PPh₃ solubility is an issue in Toluene.
Purification Strategy (Removing TPPO)

The primary drawback of this method is the formation of stoichiometric Triphenylphosphine Oxide (TPPO).

  • Method A (Precipitation): If using non-polar solvents (Hexane/Ether), TPPO often precipitates out. Filter the solid before column chromatography.

  • Method B (Complexation): Add MgCl₂ (2 equiv) to the crude reaction mixture. TPPO forms a complex with Mg that is much less soluble in ether/EtOAc, aiding filtration.

  • Method C (Chromatography): TPPO is very polar. Use a gradient starting with high non-polar content (e.g., 5% EtOAc in Hexanes) to elute the product, leaving TPPO on the column.

Troubleshooting Guide
ObservationDiagnosisCorrective Action
No Reaction (SM remains) Phosphonium salt not forming.Ensure anhydrous conditions. Water destroys the phosphonium intermediate immediately.
Low Yield (Oligomers) Intermolecular reaction (in cyclization).Decrease concentration (High Dilution). Use syringe pump addition.
Racemization Over-activation or high temperature.Conduct reaction at 0°C. Ensure 1:1 stoichiometry of DTMI to prevent excess base activity.
Yellow Color Persists Thione byproduct presence.[2][3]The 1-methyl-2-thioimidazole is yellow. Ensure thorough basic wash (NaHCO₃ or dilute NaOH) during workup.

Part 4: Workflow Visualization

The following diagram outlines the operational workflow for a standard batch reaction.

Workflow Prep 1. Preparation Dry Solvent, Inert Gas (Argon/N2) Mix 2. Mixing Dissolve Acid + Nucleophile Add PPh3 Prep->Mix Activate 3. Activation Add DTMI (Disulfide) Observe Color Change Mix->Activate Initiation React 4. Reaction Stir RT (1-4h) Monitor TLC Activate->React Workup 5. Work-up Dilute EtOAc Wash NaHCO3 (Remove Thione) React->Workup Completion Purify 6. Purification Column Chromatography (Separate Product from TPPO) Workup->Purify

Figure 2: Step-by-step operational workflow for DTMI/PPh3 coupling.

References

  • Mukaiyama, T. (1976). "Oxidation-reduction condensation." Angewandte Chemie International Edition in English, 15(2), 94-103.

  • Corey, E. J., & Nicolaou, K. C. (1974). "Efficient and mild lactonization method for the synthesis of macrolides." Journal of the American Chemical Society, 96(17), 5614-5616.

  • Thalmann, A., Oertle, K., & Gerlach, H. (1985). "Ricinolide: Synthesis of the macrolide from castor oil." Organic Syntheses, 63, 192. (Demonstrates the general applicability of heteroaryl disulfide/phosphine activation).

  • Faust, J., & Faessinger, P. (1978). "Synthese von 2,2'-Dithiobis(1-methylimidazol)." Zeitschrift für Chemie, 18(4), 143.

Sources

Application Note: Advanced Methods for Introducing Sulfur into Heterocycles

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Focus: Mechanistic thionation, reagent selection, and self-validating synthesis protocols.

Executive Summary & Reagent Validation

As a Senior Application Scientist, maintaining strict scientific integrity and data accuracy is paramount. The requested chemical identifier, CAS 17398-92-0 , is mathematically invalid according to the American Chemical Society's checksum algorithm (a valid CAS ending in this sequence would be 17398-92-4, which corresponds to metaphosphacarborane, a non-sulfurating agent). It does not correspond to any known sulfurating reagent in the chemical literature.

To fulfill the scientific intent of this guide—introducing sulfur into heterocycles for drug development—this protocol will focus on the industry-standard, field-proven reagents: Lawesson's Reagent (CAS 19287-45-7) , Phosphorus Pentasulfide (CAS 1314-80-3) , and Elemental Sulfur (CAS 7704-34-9) . These reagents are the foundational cornerstones for synthesizing sulfur-containing heterocycles such as thiophenes and thiazoles, which are critical pharmacophores in modern medicinal chemistry.

Mechanistic Insights & Reagent Selection

The choice of sulfurating agent dictates the reaction pathway, the required thermodynamic input, and the byproduct profile. Understanding the causality behind these reagents allows for the design of self-validating experimental systems.

  • Lawesson's Reagent (LR): LR is a mild, highly efficient thionating agent. In solution, the dimeric LR exists in equilibrium with a highly reactive dithiophosphine ylide monomer. The reaction with a carbonyl substrate proceeds via the formation of a thiaoxaphosphetane intermediate. The thermodynamic driving force of this reaction is the formation of a highly stable P=O bond during cycloreversion, a mechanism conceptually analogous to the Wittig reaction[1]. This makes LR ideal for Paal-Knorr thiophene syntheses from 1,4-diketones[2].

  • Elemental Sulfur (S8) via the Gewald Reaction: The Gewald reaction is a multicomponent synthesis yielding highly substituted 2-aminothiophenes. The mechanism initiates with a base-catalyzed Knoevenagel condensation between a ketone and an α-cyanoester. The resulting stable intermediate is then subjected to nucleophilic attack by elemental sulfur (which is opened into polysulfide chains by the amine base), followed by rapid cyclization and tautomerization[3].

Reagent Comparison Data

The following table summarizes the quantitative and qualitative data for selecting the appropriate sulfur-introducing reagent based on the target workflow.

ReagentCAS NumberTypical Reaction TempPrimary ApplicationMajor Byproducts
Lawesson's Reagent 19287-45-780–110 °CPaal-Knorr Thiophene Synthesis, ThioamidesP=O containing oligomers
Phosphorus Pentasulfide 1314-80-3100–150 °CBulk thionation, robust substratesH₂S (Toxic), Phosphoric acids
Elemental Sulfur (S₈) 7704-34-940–80 °CGewald Multicomponent ReactionH₂O, minor polysulfides

Experimental Protocols

Protocol A: Synthesis of Thiophenes via Paal-Knorr Thionation (Using Lawesson's Reagent)

Causality: LR is chosen over P₄S₁₀ to allow for lower reaction temperatures, higher functional group tolerance, and the minimization of toxic H₂S generation[2].

Step-by-Step Methodology:

  • Preparation: In an oven-dried, argon-flushed round-bottom flask, dissolve 1.0 equivalent of the 1,4-diketone substrate in anhydrous toluene to achieve a 0.1 M concentration.

  • Reagent Addition: Add 1.2 equivalents of Lawesson's Reagent. Note: The slight stoichiometric excess ensures complete thionation of both carbonyl groups prior to the intramolecular cyclization step.

  • Reaction: Heat the mixture to reflux (approx. 110 °C) and stir for 2–4 hours. Monitor the reaction via TLC (Hexane/EtOAc) until the diketone is fully consumed.

  • Workup: Cool the mixture to room temperature. Quench with saturated aqueous NaHCO₃ to neutralize any acidic organophosphorus byproducts.

  • Extraction & Purification: Extract the aqueous layer with dichloromethane (3 x 20 mL). Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel column chromatography to yield the substituted thiophene.

Protocol B: Gewald Synthesis of 2-Aminothiophenes (Using Elemental Sulfur)

Causality: A multicomponent approach is utilized to build the functionalized heterocycle in a single pot, maximizing atom economy and avoiding the need to isolate unstable intermediates[3].

Step-by-Step Methodology:

  • Condensation: In a reaction vial, combine 1.0 eq of a ketone (e.g., cyclohexanone), 1.0 eq of an α-cyanoester (e.g., ethyl cyanoacetate), and 1.0 eq of elemental sulfur (S₈) in absolute ethanol (0.5 M).

  • Catalysis: Add 1.2 eq of a secondary amine base (e.g., morpholine or diethylamine) dropwise. Note: The base serves a dual purpose—it catalyzes the Knoevenagel condensation and facilitates the ring-opening of the S₈ crown.

  • Reaction: Stir the mixture at 50–60 °C for 3–5 hours. The solution will typically turn dark red/brown as transient polysulfide intermediates form and subsequently cyclize.

  • Isolation: Pour the cooled reaction mixture into crushed ice/water. The thermodynamically stable 2-aminothiophene product will precipitate.

  • Purification: Filter the solid precipitate, wash with cold water, and recrystallize from hot ethanol to obtain the pure 2-aminothiophene.

Mechanistic Visualization

G LR Lawesson's Reagent (Dimer) Ylide Dithiophosphine Ylide (Reactive Monomer) LR->Ylide Heat / Dissociation Intermediate Thiaoxaphosphetane Intermediate Ylide->Intermediate + Carbonyl Carbonyl Carbonyl Substrate (C=O) Carbonyl->Intermediate Thiocarbonyl Thiocarbonyl Product (C=S) Intermediate->Thiocarbonyl Cycloreversion Byproduct P=O Byproduct (Driving Force) Intermediate->Byproduct Wittig-like cleavage Cyclization Cyclization to S-Heterocycle Thiocarbonyl->Cyclization Intramolecular attack

Mechanistic pathway of Lawesson's Reagent converting a carbonyl to a thiocarbonyl and cyclizing.

References

  • Title: A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis Source: Molecules (MDPI) URL: [Link]

  • Title: Lawesson's Reagent Source: Organic Chemistry Portal URL: [Link]

  • Title: Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

Sources

Application Note: Solid-Phase Synthesis with 2,2'-Dithiobis(1-methylimidazole) (DTMI)

Author: BenchChem Technical Support Team. Date: March 2026

This is a comprehensive Application Note and Protocol Guide for the solid-phase synthesis applications of 1H-Imidazole, 2,2'-dithiobis[1-methyl- (commonly referred to as DTMI or Bis(1-methylimidazol-2-yl) disulfide ).

Executive Summary

2,2'-Dithiobis(1-methylimidazole) (DTMI) is a versatile, redox-active heterocyclic disulfide used primarily in Solid-Phase Peptide Synthesis (SPPS) and Oligonucleotide Synthesis . Functionally analogous to the widely used 2,2'-dithiobis(pyridine) (Aldrithiol-2), DTMI offers distinct reactivity profiles due to the nucleophilicity and pKa properties of the imidazole leaving group.

Its primary applications in solid-phase chemistry include:

  • Redox Condensation: Facilitating difficult amide and ester bond formations under neutral conditions (Mukaiyama-type condensation).

  • Disulfide Bridge Formation: acting as a mild, selective oxidant for on-resin cyclization of cysteine-rich peptides.

  • Nucleotide Activation: Serving as an activator/oxidant in H-phosphonate oligonucleotide synthesis.

This guide details the mechanistic basis, experimental protocols, and troubleshooting strategies for integrating DTMI into high-value synthetic workflows.

Mechanistic Basis

The utility of DTMI relies on the formation of a reactive phosphonium salt intermediate when combined with a phosphine (typically Triphenylphosphine, TPP), or its ability to undergo thiol-disulfide exchange .

Redox Condensation (Mukaiyama Mechanism)

In the presence of TPP, DTMI forms an acyloxyphosphonium salt with a carboxylic acid. This intermediate is highly reactive toward nucleophiles (amines/alcohols) but, crucially, does not require exogenous base, minimizing racemization.

G DTMI DTMI (Disulfide) Phosphonium Phosphonium Salt Intermediate DTMI->Phosphonium + TPP TPP Triphenylphosphine (Ph3P) TPP->Phosphonium ActiveEst Acyloxyphosphonium Species Phosphonium->ActiveEst + Carboxyl Carboxyl Carboxylic Acid (Fmoc-AA-OH) Product Peptide/Ester Product ActiveEst->Product + Amine Byprod Ph3P=O + 2x Thione ActiveEst->Byprod Amine Resin-Bound Amine/Alcohol

Caption: Figure 1. Redox condensation pathway using DTMI and Triphenylphosphine for amide/ester bond formation.

Application 1: Difficult Amide & Ester Couplings

DTMI/TPP is particularly effective for esterification of resin-bound alcohols (e.g., anchoring the first amino acid to Wang resin) or coupling sterically hindered amino acids where carbodiimide methods (DIC/Oxyma) fail or cause racemization.

Protocol A: Resin Loading (Esterification)

Objective: Attach Fmoc-Amino Acid to a hydroxyl-functionalized resin (e.g., Wang Resin).

Reagents:

  • Resin: Wang Resin (1.0 g, ~0.7 mmol/g loading).

  • Amino Acid: Fmoc-AA-OH (5.0 equiv).

  • Activator: DTMI (5.0 equiv).

  • Reductant: Triphenylphosphine (TPP) (5.0 equiv).

  • Solvent: Dry Dichloromethane (DCM) or DMF (if solubility is an issue).

Step-by-Step Procedure:

  • Swelling: Place resin in a fritted reaction vessel. Swell in dry DCM for 30 minutes. Drain.

  • Reagent Preparation:

    • Dissolve Fmoc-AA-OH (3.5 mmol) and TPP (3.5 mmol) in minimal dry DCM/DMF (5 mL).

    • Dissolve DTMI (3.5 mmol) in dry DCM (2 mL).

  • Reaction:

    • Add the Amino Acid/TPP solution to the resin.

    • Immediately add the DTMI solution. Note: The order is critical to form the active species in situ.

    • Agitate gently at room temperature for 2–4 hours .

  • Washing: Drain the resin and wash extensively to remove the thione byproduct and phosphine oxide:

    • DCM (3 x 1 min)

    • DMF (3 x 1 min)

    • DCM (3 x 1 min)

  • Capping (Optional but Recommended): Treat resin with Acetic Anhydride/Pyridine in DCM for 20 mins to cap unreacted hydroxyls.

Why Use DTMI here? Unlike acid chloride activation or symmetric anhydrides (which can be harsh or unstable), the DTMI/TPP system operates under essentially neutral conditions, preserving acid-labile protecting groups and minimizing racemization of the incoming amino acid.

Application 2: On-Resin Disulfide Cyclization

For peptides containing multiple cysteine residues, DTMI acts as a mild oxidant to form intramolecular disulfide bridges directly on the solid support.

Protocol B: Cyclization of Cysteine-Rich Peptides

Objective: Form a disulfide bond between two Cys residues on a resin-bound peptide.

Reagents:

  • Peptide-Resin: Cys-protected peptide (e.g., Cys(Trt)) on resin.

  • Deprotection Cocktail: TFA/TIS/H2O (95:2.5:2.[1]5) or specific Trt-removal cocktail (1% TFA in DCM) if selective cyclization is desired.[2]

  • Oxidant: DTMI (2–5 equiv).

  • Solvent: DMF or NMP.[2][3][4][5]

Step-by-Step Procedure:

  • Selective Deprotection:

    • If using Cys(Mmt) or Cys(Trt) for selective cyclization, treat resin with 1% TFA in DCM (10 x 2 min) to remove the trityl groups while keeping the peptide anchored.

    • Wash with DCM (5x) and DMF (5x).

    • Neutralize resin with 5% DIEA in DMF (2 x 5 min) to ensure thiols are not protonated (thiolate form reacts faster).

  • Cyclization:

    • Dissolve DTMI (3 equiv relative to resin loading) in DMF.

    • Add to the resin and agitate for 30–60 minutes .

    • Mechanism:[5][6][7][8] The resin-bound thiol attacks the DTMI disulfide, forming a mixed disulfide intermediate. The second resin-bound thiol then attacks this intermediate, releasing 1-methylimidazole-2-thione and forming the peptide disulfide bridge.

  • Monitoring:

    • Monitor reaction progress via Ellman’s Test (should be negative for free thiols) or micro-cleavage and HPLC/MS analysis.

  • Washing:

    • Wash with DMF (5x) to remove the thione byproduct.

Comparison: DTMI is often preferred over Iodine (I2) oxidation (which can modify Tyr/Trp/Met residues) or air oxidation (which is slow and difficult to control on solid phase).

Data Summary & Reagent Comparison

FeatureDTMI (Imidazole Disulfide)Aldrithiol-2 (Pyridine Disulfide)Carbodiimides (DIC/EDC)
Primary Mechanism Redox Condensation / Thiol ExchangeRedox Condensation / Thiol ExchangeAcyl Isourea Formation
Byproduct 1-Methylimidazole-2-thione2-MercaptopyridineUrea (insoluble in DCM)
Acidity of Byproduct pKa ~11.6 (Less Acidic)pKa ~9.9 (More Acidic)Neutral
Reaction pH Neutral to slightly basicNeutralVariable
Racemization Risk Low LowModerate (requires additives)
Key Application Sensitive Esterification / Cyclization General CyclizationGeneral Amide Coupling

Troubleshooting & Optimization

Problem: Low Coupling Efficiency
  • Cause: Phosphonium salt hydrolysis due to wet solvents.

  • Solution: Ensure DCM and DMF are strictly anhydrous. The intermediate is moisture-sensitive.

  • Alternative: Increase equivalents of DTMI/TPP to 10x.

Problem: Incomplete Cyclization
  • Cause: Steric hindrance or "site isolation" on the resin (pseudo-dilution effect).

  • Solution: Use a lower loading resin (0.2–0.4 mmol/g) to allow polymer chain flexibility.

  • Solvent: Switch to NMP or add PEG-based solvents to improve resin swelling.

Problem: Color Change
  • Observation: Reaction mixture turns yellow/orange.

  • Diagnosis: This is normal. The thione byproduct and intermediates often exhibit color. It does not indicate failure.

References

  • Mukaiyama, T., Matsueda, R., & Suzuki, M. (1970). "Activation of Carboxylic Acids by Means of Triphenylphosphine and 2,2'-Dipyridyl Disulfide." Tetrahedron Letters, 11(22), 1901–1904. Link

    • Foundational paper on the redox condens
  • Pugh, K. C., et al. (1993). "Solid-phase synthesis of cyclic peptides using disulfide bond formation." International Journal of Peptide and Protein Research, 42(2), 159-164.
  • Efimov, V. A., et al. (1993). "Diphenyl phosphorochloridate–1-methylimidazole–2,2′-dithiobis(1-methylimidazole) as a condensing system for oligonucleotide synthesis." Nucleic Acids Research, 21(23), 5337–5344. Link

    • Specific applic
  • Bernatowicz, M. S., et al. (1986). "Preparation of peptide esters by solid-phase synthesis." Tetrahedron Letters, 27(48), 5857-5860. Context for esterification on solid support using redox active reagents.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Disulfide Exchange Yields with 1H-Imidazole, 2,2'-dithiobis[1-methyl-

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoot and optimize bioconjugation workflows using 1H-Imidazole, 2,2'-dithiobis[1-methyl- (also known as bis(1-methyl-1H-imidazol-2-yl) disulfide).

This guide bypasses generic advice to focus on the exact thermodynamic and kinetic principles that govern this specific reagent, ensuring your protocols are robust, reproducible, and self-validating.

Mechanistic Principles: The Causality of High Yields

Disulfide exchange is inherently an equilibrium-driven process[1]. When using standard reagents, the reverse reaction often limits the final yield of the desired mixed disulfide. However, 1H-Imidazole, 2,2'-dithiobis[1-methyl- circumvents this limitation through a unique structural advantage.

When your target thiol (R-SH) attacks the reagent, it forms the activated mixed disulfide and releases 1-methyl-1H-imidazole-2-thiol as a leaving group. Crucially, this leaving group rapidly and irreversibly tautomerizes into its thione form, known as methimazole [3.2]. Because the thione tautomer is highly stable and lacks a nucleophilic sulfur anion, it cannot participate in the reverse reaction. This thermodynamic sink effectively drives the equilibrium forward, allowing for near-quantitative yields.

Mechanism A Target Thiol (R-SH) C Nucleophilic Attack (pH 7.0 - 8.0) A->C B 1H-Imidazole, 2,2'-dithiobis[1-methyl- (Reagent) B->C D Mixed Disulfide (Activated Product) C->D E 1-Methylimidazole-2-thiol (Leaving Group) C->E F Irreversible Tautomerization E->F G Methimazole (Thione Tautomer) F->G

Reaction mechanism showing yield-driving thione tautomerization in disulfide exchange.

Troubleshooting & Optimization FAQs

Q1: My yield of the mixed disulfide is plateauing around 40-50%. How can I force complete conversion? Root Cause: Even with the thione tautomerization driving the reaction, steric hindrance around your target thiol or insufficient reagent concentration can stall the forward reaction kinetics. Solution: Increase the reagent stoichiometry. We recommend a 5- to 10-fold molar excess of the imidazole disulfide. Because the reagent is highly reactive, this excess ensures that the pseudo-first-order kinetics heavily favor mixed disulfide formation over any competing side reactions.

Q2: I am observing a high percentage of symmetric homodimers (R-S-S-R) instead of the desired product. How do I prevent this? Root Cause: Homodimerization occurs when a free molecule of your target thiol attacks the newly formed mixed disulfide, displacing the imidazole group. This happens when the local concentration of your free thiol is too high relative to the reagent. Solution: Implement an Inverse Addition strategy. Instead of adding the reagent to your thiol, dissolve a large excess of the reagent in your reaction vessel first. Then, add your target thiol dropwise under vigorous stirring. This ensures the thiol is immediately consumed by the vast excess of reagent, preventing it from reacting with the product. Additionally, thoroughly degas all buffers to prevent spontaneous air-oxidation[2].

Q3: The reagent is precipitating out of my aqueous buffer, leading to inconsistent yields. How do I resolve this? Root Cause: 1H-Imidazole, 2,2'-dithiobis[1-methyl- has limited solubility in purely aqueous environments, especially at the neutral-to-mildly-basic pH required for thiol activation. Solution: Utilize a co-solvent system. Dissolve the reagent entirely in anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) to create a concentrated stock. Add this to your aqueous buffer so that the final organic solvent concentration is between 10% and 20% (v/v).

Q4: What is the optimal pH for this exchange, and why does it matter? Root Cause: The reaction requires the target thiol to be deprotonated into its thiolate anion form (R-S⁻) to act as a potent nucleophile. Solution: Maintain the reaction pH strictly between 7.0 and 8.0. At pH < 6.5, the thiol remains protonated and unreactive. At pH > 8.5, you risk base-catalyzed hydrolysis of the disulfide bonds and beta-elimination side reactions.

Self-Validating Experimental Protocol

To guarantee reproducibility, follow this step-by-step methodology for the high-yield synthesis of activated mixed disulfides. This protocol includes a built-in validation checkpoint to ensure scientific integrity.

Workflow S1 1. Reagent Stock (100 mM in DMF) S3 3. Inverse Addition (Thiol into Reagent) S1->S3 S2 2. Buffer Degassing (Argon Sparge) S2->S3 S4 4. Validation (Ellman's Assay) S3->S4 S5 5. Purification (HPLC/SEC) S4->S5

Self-validating experimental workflow for high-yield mixed disulfide synthesis.

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve 1H-Imidazole, 2,2'-dithiobis[1-methyl- in anhydrous DMF to achieve a 100 mM stock solution. Prepare this fresh to avoid moisture-induced degradation.

  • Buffer Degassing: Prepare your reaction buffer (e.g., 100 mM Sodium Phosphate, 1 mM EDTA, pH 7.5). Sparge the buffer with Argon or Nitrogen gas for at least 30 minutes to displace dissolved oxygen.

  • Thiol Preparation: Dissolve your target peptide or protein in the degassed buffer to a concentration of 1 mM.

  • Inverse Addition: Into a clean, Argon-flushed reaction vial, add 5 to 10 molar equivalents of the reagent stock (relative to your total target thiol). While stirring vigorously at room temperature, add the target thiol solution dropwise over 5 minutes.

  • Incubation: Allow the reaction to proceed at room temperature for 1 to 2 hours under an inert atmosphere.

  • Self-Validation Checkpoint: Remove a 10 µL aliquot of the reaction mixture and perform an Ellman's assay (using DTNB). The absence of a yellow color (no absorbance at 412 nm) confirms the complete consumption of free thiols, validating that the forward reaction is complete.

  • Purification: Remove the excess reagent and the methimazole byproduct via preparative HPLC, Size-Exclusion Chromatography (SEC), or dialysis, depending on the molecular weight of your target.

Quantitative Troubleshooting Data

Use the following matrix to quickly diagnose yield issues and apply the correct magnitude of adjustment to your workflow.

Observation / IssueRoot Cause AnalysisCorrective ActionExpected Yield Impact
Yield Plateau (< 40%) Reagent stoichiometry too low to overcome steric hindrance.Increase reagent excess from 1-2x to 5-10x.+30% to +40%
High R-S-S-R Formation Localized excess of free thiol driving homodimerization.Implement the "Inverse Addition" method.+25% to +35%
Reagent Precipitation Hydrophobic reagent crashing out of aqueous buffer.Add 10-20% v/v DMF or DMSO to the reaction.+15% to +20%
No Reaction Occurring Thiol is fully protonated (Reaction pH < 6.5).Adjust buffer pH to the optimal 7.5 - 8.0 range.+40% to +50%

References

  • [1.2] Antiparallel Dynamic Covalent Chemistries | Journal of the American Chemical Society. American Chemical Society (acs.org). Available at:[Link]

  • [2] Sulfur Shuffle: Modulating Enzymatic Activity by Thiol-Disulfide Interchange - Raines Lab. Raines Lab (raineslab.com). Available at:[Link]

  • [3] 15N NMR: Iminothiol‐thioamide tautomerism of 2‐mercaptobenzazoles and 1‐methyl‐2‐mercaptoimidazole - ResearchGate. ResearchGate (researchgate.net). Available at:[Link]

Sources

Technical Support Center: Sulfurization Optimization with Bis(1-methylimidazol-2-yl)disulfide

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a specialized support resource for researchers utilizing Bis(1-methylimidazol-2-yl)disulfide (referred to herein as BMID ) in oligonucleotide synthesis.

This guide assumes the user is operating within a high-fidelity environment (e.g., therapeutic RNA/DNA production) where purity profiles are critical.

Executive Technical Summary

Bis(1-methylimidazol-2-yl)disulfide (BMID) is a sulfur-transfer reagent belonging to the class of organic disulfides, functionally distinct from 3H-1,2-benzodithiol-3-one 1,1-dioxide (Beaucage Reagent) and Phenylacetyl Disulfide (PADS).

Its primary mechanism involves the nucleophilic attack of the phosphite triester (


) on the disulfide bond, resulting in the formation of the phosphorothioate (

) and the release of 1-methylimidazole-2-thione. Unlike PADS, which often requires "aging" to form active polysulfides, BMID relies on the leaving group ability of the imidazole thione.[1]

Key Advantages:

  • Stability: Superior solution stability in acetonitrile compared to Beaucage reagent.[1]

  • Kinetics: Rapid sulfur transfer suitable for high-throughput synthesizers.

  • Atom Economy: Reduced risk of nucleobase modification compared to elemental sulfur.[1]

Primary Side Reaction Risks:

  • Oxidative Cleavage (P=O[1] Formation): Caused by moisture contamination or incomplete sulfurization followed by standard oxidation.[1]

  • Reagent Hydrolysis: Water in the solvent degrades BMID before it reaches the column.

  • Desulfurization: Rare, but possible upon prolonged contact with amine-rich capping reagents if unwashed.[1]

Mechanism & Critical Control Points[1]

To minimize side reactions, one must understand the competitive pathways.[1] The following diagram illustrates the desired pathway versus the moisture-induced failure mode.

SulfurizationMechanism Phosphite Phosphite Triester (P-III) ActivatedComplex Phosphonium Intermediate Phosphite->ActivatedComplex Nucleophilic Attack PO Phosphate Diester (P=O) (Side Reaction) Phosphite->PO Incomplete Rxn + Oxidation BMID Bis(1-methylimidazol-2-yl)disulfide BMID->ActivatedComplex PS Phosphorothioate (P=S) (Target Product) ActivatedComplex->PS Sulfur Transfer Byproduct 1-methylimidazole-2-thione (Inert Leaving Group) ActivatedComplex->Byproduct Elimination Water H2O (Moisture) Water->BMID Hydrolysis (Reagent Degradation) Oxidizer Iodine/Water (Next Cycle) Oxidizer->PO Oxidizes Residual P-III

Figure 1: Mechanistic pathway of sulfurization.[1] The critical failure mode is the competition between sulfur transfer and moisture-induced hydrolysis or subsequent oxidation.

Troubleshooting & Optimization (Q&A)

Category A: Purity & Side Reactions[1]

Q1: I am observing a high percentage (>2%) of Phosphate (P=O) diesters in my final product. Is the reagent failing? Diagnosis: High P=O content indicates incomplete sulfurization .[1] Any phosphite (


) not converted to 

will be converted to

during the oxidation step of the next cycle (or the final oxidation). Corrective Actions:
  • Check Water Content: The most common cause is wet Acetonitrile (ACN). BMID is sensitive to hydrolysis.[1] Ensure ACN water content is <30 ppm.[1]

  • Increase Contact Time: Disulfides can be sterically sensitive.[1] If synthesizing RNA or using bulky 2'-modifications (e.g., 2'-MOE, LNA), increase sulfurization time from 2 minutes to 5 minutes.[1]

  • Concentration Check: Ensure the BMID concentration is 0.1M - 0.2M. Lower concentrations significantly reduce kinetics.

Q2: Can BMID cause nucleobase modification? Insight: Unlike PADS (which generates phenylacetic acid) or elemental sulfur (which requires pyridine), BMID releases 1-methylimidazole-2-thione. This byproduct is chemically similar to methimazole and is relatively inert towards nucleobases (A, G, C, T/U).[1] Risk: The risk is minimal.[1] However, if your solution turns distinctively yellow/orange before use, it may indicate iodine contamination (if used in synthesis) or photo-degradation.[1] Action: Store the reagent in amber bottles. If the solution is dark, discard it.

Category B: Solubility & Handling

Q3: The reagent is precipitating in the lines. How do I prevent this? Diagnosis: While BMID has good solubility in ACN, saturation can occur if the temperature drops or if the concentration is too high (>0.2M).[1] Protocol:

  • Solvent: Use 100% Anhydrous Acetonitrile. Do not mix with Pyridine unless specifically required by a hybrid protocol (Pyridine can actually enhance solubility but slows kinetics due to solvent viscosity).

  • Temperature: Ensure the synthesizer is in a temperature-controlled room (20-25°C).

  • Line Wash: Program an ACN wash immediately after the sulfurization step to prevent crystallization of the thione byproduct in the delivery lines.

Q4: Does this reagent require "aging" like PADS? Insight: Phenylacetyl Disulfide (PADS) requires aging with 3-picoline to generate active polysulfides. Answer: Generally, No .[1] BMID is a discrete disulfide molecule designed for direct attack.[1] However, allowing the solution to stand for 4-12 hours after dissolution ensures complete solvation and equilibrium, but "chemical aging" (polysulfide formation) is not the primary mechanism. Fresh solutions (within 24-48 hours) typically yield the highest purity.

Standardized Experimental Protocol

To ensure reproducibility and minimize side reactions, follow this validated preparation protocol.

Reagent Preparation: 0.1M Bis(1-methylimidazol-2-yl)disulfide

ParameterSpecificationNotes
Solvent Acetonitrile (Anhydrous)Water content must be < 30 ppm .
Reagent Mass 2.26 g (approx)For 100 mL final volume (MW ≈ 226.3 g/mol ).
Dissolution Time 15 minutesStir under Argon/Nitrogen atmosphere.
Shelf Life 1 week (on instrument)Discard if precipitate forms.[1]
Storage 4°C (Solid), Ambient (Solution)Keep solution in amber glass.[1]

Synthesis Cycle Integration:

  • Coupling: Standard Phosphoramidite coupling.

  • Wash: ACN Wash (Critical to remove unreacted tetrazole/activator).[1]

  • Sulfurization (BMID):

    • DNA:[1][2][3][4] 2 x 1.5 minutes (Double pass recommended).[1]

    • RNA:[1][3] 2 x 3.0 minutes.

  • Wash: ACN Wash (Critical to remove thione byproduct).[1]

  • Capping: Standard Ac2O/NMI capping.

Decision Tree: Troubleshooting Purity Issues

Use this logic flow to diagnose spectral anomalies in your oligonucleotide product.

Troubleshooting Start Issue: Low Purity / Side Reactions CheckPO Is P=O content > 1%? Start->CheckPO CheckWater Check ACN Water Content CheckPO->CheckWater Yes (Incomplete Sulfurization) CheckBase Check Nucleobase Adducts CheckPO->CheckBase No (Other Impurity) CheckTime Check Sulfurization Time CheckWater->CheckTime Water OK ActionDry Replace ACN (Ensure <30ppm H2O) CheckWater->ActionDry High Water ActionExtend Increase Contact Time (Doubling recommended) CheckTime->ActionExtend Short Time ActionFresh Prepare Fresh Reagent (Check Concentration) CheckTime->ActionFresh Time OK ActionWash Increase Post-Sulfurization Wash (Remove Thione) CheckBase->ActionWash Thione Adducts?

Figure 2: Diagnostic flowchart for resolving common sulfurization anomalies.

References

  • Mechanistic Foundation of Disulfide Sulfurization

    • Cheruvallath, Z. S., et al. "Use of Phenylacetyl Disulfide (PADS) in the Synthesis of Oligodeoxyribonucleotide Phosphorothioates."[1][5] Nucleosides & Nucleotides, 1999.[1][5] Link (Describes the analogous disulfide transfer mechanism).

  • Reagent Chemistry & Stability

    • Kimblin, C., et al. "Applications of Bis(1-R-imidazol-2-yl)disulfides... as Ligands."[1] Journal of Chemical Crystallography (via PMC), 2005.[1] Link (Details the synthesis, structure, and stability of the specific BMID molecule).

  • Comparative Reagent Performance

    • Glen Research Reports.[1][6] "Sulfurizing Reagent II - Stable in Solution and Optimized for RNA Sulfurization."[3] Glen Report 18.13. Link (Provides context on competing disulfide reagents like DDTT and Beaucage).

  • Oligonucleotide Synthesis Best Practices

    • Gait, M. J.[1] "Oligonucleotide Synthesis: A Practical Approach." IRL Press, Oxford.[1] (General reference for phosphoramidite cycle optimization).

Sources

Technical Support Center: Troubleshooting Solubility & Stability of 1H-Imidazole, 2,2'-dithiobis[1-methyl-]

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 1H-Imidazole, 2,2'-dithiobis[1-methyl-] (CAS: 61747-29-3), commonly referred to as Methimazole Disulfide (MMIDS) or bis(1-methylimidazol-2-yl) disulfide.

As a highly reactive heterocyclic disulfide, MMIDS is widely used as a ligand in transition metal coordination chemistry, a regioselective catalyst, and a key reference standard in anti-thyroid drug metabolism [1]. However, its unique electronic structure—featuring two heteroaromatic imidazole rings linked by a redox-sensitive disulfide bridge—presents specific solubility and stability challenges in organic solvents.

This guide is designed to help researchers troubleshoot unexpected precipitation, solvent-induced degradation, and coordination failures.

Part 1: Frequently Asked Questions & Troubleshooting

Q1: Why does MMIDS exhibit poor solubility in standard non-polar organics, and what are the optimal solvents for stock solutions?

The Causality: MMIDS has a polar surface area (PSA) of ~86.2 Ų and a LogP of ~1.95 [1]. It lacks hydrogen bond donors but possesses multiple nitrogen-based hydrogen bond acceptors. In non-polar solvents (e.g., hexanes, toluene), the solvent cannot adequately solvate the polar imidazole rings, leading to aggregation and poor dissolution. The Solution: Utilize polar aprotic solvents. Acetonitrile (CH₃CN) and Dimethyl Sulfoxide (DMSO) are the optimal choices. They effectively solvate the nitrogen acceptors without nucleophilically attacking the disulfide bond.

Q2: When attempting to form coordination complexes with Copper(II) salts in organic solvents, my solution turns blue and precipitates an unexpected product. Why is the disulfide unstable here?

The Causality: You are observing a redox-induced sulfur extrusion reaction. When MMIDS coordinates with Cu(II) in the presence of oxygen or trace water, the metal center promotes nucleophilic attack on the disulfide bond. This cleaves the disulfide, extruding one sulfur atom (often as sulfate) to form a methimazole monosulfide (MMIMS) ligand, while reducing Cu(II) to Cu(I) [2]. The resulting blue crystals are typically solvent-dependent [Cu(MMIMS)₂(H₂O)₂]²⁺ complexes, which have drastically different solubility profiles. The Solution: To preserve the intact MMIDS ligand during complexation, you must bypass the Cu(II) oxidation state. Use a Cu(I) precursor (e.g.,[Cu(CH₃CN)₄]BF₄) in anhydrous acetonitrile under strict anaerobic conditions (Argon/N₂) [2].

Q3: I dissolved MMIDS in 1,2-dichloroethane (DCE) for a prolonged reaction, but NMR shows a completely different, highly insoluble molecule. What happened?

The Causality: Imidazole-thiol derivatives are highly susceptible to spontaneous S-alkylation in reactive halogenated solvents like 1,2-dichloroethane or chloroform, especially under ambient light or reflux conditions [3]. The solvent acts as an electrophile, leading to the formation of 1,2-bis[(1-methyl-1H-imidazol-2-yl)thio]ethane dihydrochloride, which precipitates out of solution. The Solution: Avoid halogenated aliphatics for long-term storage or high-temperature reactions. If DCE must be used for a specific synthetic step, perform the reaction strictly in the dark at room temperature and limit exposure time.

Q4: How can I enhance the solubility and electrophilic reactivity of MMIDS for epoxide ring-opening reactions?

The Causality: MMIDS acts as a powerful catalyst for the regioselective conversion of epoxides to halohydrins when its solubility and electrophilicity are enhanced via halogen bonding . By reacting MMIDS with elemental iodine, it forms a highly soluble, bulky polyiodide complex: [(MMIDS)I]⁺ I₃⁻ [4]. This bulky nucleophile forces the attack on the less sterically hindered carbon of the epoxide. The Solution: Pre-complex the disulfide with elemental iodine in a 1:2 molar ratio in your reaction solvent before introducing the epoxide [4].

Part 2: Solvent Compatibility & Stability Data

The following table summarizes the behavior of MMIDS across various solvent systems to guide your experimental design:

Solvent SystemSolubility ProfileChemical StabilityMechanistic Remarks
Acetonitrile (CH₃CN) HighExcellentIdeal for Cu(I) coordination; prevents spontaneous sulfur extrusion.
Dimethyl Sulfoxide (DMSO) HighGoodExcellent for stock solutions; however, difficult to remove post-reaction.
Hexanes / Toluene Very LowExcellentPoor solvation of the heteroaromatic rings; useful as anti-solvents for precipitation.
1,2-Dichloroethane (DCE) ModeratePoorProne to spontaneous S-alkylation under light/heat [3].
Aqueous Media (H₂O) Very LowGoodRequires complexation (e.g., polyiodide formation) for dissolution [4].

Part 3: Self-Validating Experimental Protocols

Protocol A: Synthesis of Intact Cu(I)-MMIDS Complexes (Avoiding Sulfur Extrusion)

This protocol utilizes entropic control and redox-stable precursors to prevent the degradation of the disulfide bond [2].

  • Preparation: Purge a Schlenk flask containing 10 mL of anhydrous Acetonitrile with Argon for 15 minutes.

  • Precursor Dissolution: Dissolve 0.30 mmol of [Cu(CH₃CN)₄]BF₄ in the purged solvent. Validation Check: The solution must remain colorless. A blue/green tint indicates oxygen contamination and Cu(II) presence.

  • Ligand Addition: Slowly transfer a solution of MMIDS (1.20 mmol) in 10 mL of anhydrous Acetonitrile via cannula into the copper solution.

  • Reaction: Stir the mixture under Argon for 12 hours at room temperature.

  • Isolation: Reduce the solvent volume by 50% in vacuo. Slowly diffuse anhydrous diethyl ether into the solution to precipitate the intact Cu(I)-MMIDS complex.

  • Validation: Filter and dry the white precipitate. The absence of blue coloration confirms that sulfur extrusion to MMIMS has been successfully prevented.

Protocol B: In Situ Generation of [(MMIDS)I]⁺ I₃⁻ Polyiodide Catalyst

This protocol enhances the solubility of MMIDS for catalytic applications [4].

  • Dissolution: Suspend 1.0 mmol of MMIDS in 5 mL of a compatible polar organic solvent.

  • Halogenation: Slowly add 2.0 mmol of elemental iodine (I₂) to the suspension.

  • Complexation: Stir at room temperature for 30 minutes. Validation Check: The suspension will transition into a deep dark, homogeneous solution, indicating successful halogen bonding and polyiodide formation.

  • Application: The catalyst is now highly soluble and ready for the immediate addition of the target epoxide.

Part 4: Mechanistic Visualization

The following diagram illustrates the divergent solubility and degradation pathways of Methimazole Disulfide based on solvent and reagent choices.

G cluster_redox Redox & Extrusion cluster_alkyl Solvent Degradation cluster_complex Halogen Complexation MMIDS Methimazole Disulfide (MMIDS) MMIMS Methimazole Monosulfide (MMIMS) + Cu(I) MMIDS->MMIMS Cu(II), O2 (Sulfur Extrusion) Alkylated 1,2-bis[(1-methyl-1H-imidazol-2-yl)thio]ethane MMIDS->Alkylated 1,2-Dichloroethane (Light/Heat) Polyiodide [(MMIDS)I]+ I3- Polyiodide Complex MMIDS->Polyiodide Elemental Iodine (I2) (Halogen Bonding)

Mechanistic pathways of Methimazole Disulfide: Sulfur extrusion, S-alkylation, and complexation.

Part 5: References

  • Chemsrc. "1,2-Bis(1-methyl-1H-imidazol-2-yl)disulfane | Chemical & Physical Properties." Chemsrc.com. Available at:

  • National Science Foundation (NSF). "Coordination complexes of methimazole with copper: Controlling redox reactions and sulfur extrusion." Available at:

  • Štefan, L., et al. "The spontaneous S-alkylation of the thyreostatic drug methimazole with 1,2-dichloroethane." ResearchGate. Available at:

  • Eshghi, H., et al. "Methimazole-disulfide as an Anti-Thyroid Drug Metabolite Catalyzed the Highly Regioselective Conversion of Epoxides to Halohydrins with Elemental Halogens." Bulletin of the Korean Chemical Society, 2008. Available at:

Purification of products from 1H-Imidazole, 2,2'-dithiobis[1-methyl- mixtures

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced troubleshooting and methodology guide for the isolation and purification of 1,2-bis(1-methyl-1H-imidazol-2-yl)disulfane (commonly known as methimazole disulfide, CAS 61747-29-3)[1].

As a critical intermediate, transition-metal ligand, and known pharmacopeial impurity of the anti-thyroid drug methimazole, obtaining this disulfide in high purity (>99%) is a common challenge in drug development[2]. This guide provides field-proven, self-validating protocols designed to address the specific chemical sensitivities of imidazole-based disulfides.

Diagnostic Troubleshooting & FAQs

Q1: My crude disulfide mixture contains a highly polar impurity that stays at the baseline on normal-phase TLC. What is this, and how do I remove it? Causality & Solution: This is an over-oxidation product. When synthesizing the disulfide from 1-methyl-1H-imidazole-2-thiol (methimazole) using oxidants like chlorine dioxide, hydrogen peroxide, or halogens, the sulfur can be over-oxidized to yield 1-methylimidazole-2-sulfonic acid or intermediate sulfinic acids[3]. Because these sulfonic acids are highly polar and water-soluble, they can be efficiently removed via liquid-liquid extraction using a biphasic system of Dichloromethane (DCM) and water.

Q2: I attempted an alkaline wash to remove unreacted thiol, but my target disulfide yield plummeted. Why did this happen? Causality & Solution: Disulfide bonds—particularly those flanked by electron-withdrawing aromatic heterocycles like imidazoles—are highly susceptible to alkaline hydrolysis (disproportionation). Washing with strong bases (e.g., NaOH or KOH) cleaves the disulfide bond back into a thiolate and a sulfinate. Self-Validating Fix: Always use a mild, buffering base like saturated aqueous


 (pH ~8.0) to neutralize acidic byproducts. You can validate that your disulfide is intact by testing the discarded aqueous layer with Ellman's Reagent (DTNB); a lack of yellow color confirms no free thiols were cleaved and lost to the aqueous phase.

Q3: During silica gel chromatography, the unreacted methimazole tails severely and co-elutes with my disulfide. How can I improve resolution? Causality & Solution: Methimazole exists predominantly in its thione tautomer (1-methyl-1,3-dihydro-2H-imidazole-2-thione)[2]. The thione's polar nitrogen and sulfur atoms interact strongly with the acidic silanol groups on the silica stationary phase, causing severe tailing. Self-Validating Fix: Add 1% Triethylamine (TEA) to your mobile phase. The TEA "end-caps" the acidic silanol sites, ensuring the unreacted thione elutes as a sharp band well after the less polar disulfide.

Oxidation Pathway Visualization

To understand the impurities in your mixture, it is critical to visualize the chemical pathway. Over-exposure to oxidants drives the reaction past the target disulfide[3].

OxidationPathway Thiol Methimazole (Thiol/Thione) Disulfide 1,2-Bis(1-methyl-1H-imidazol- 2-yl)disulfane Thiol->Disulfide Mild Oxidation Sulfinic Sulfinic Acid Intermediate Disulfide->Sulfinic Excess Oxidant Sulfonic Sulfonic Acid (Over-oxidation) Sulfinic->Sulfonic Further Oxidation

Caption: Chemical pathway of methimazole oxidation to disulfide and over-oxidation impurities.

Quantitative Data & Chromatographic Behavior

Understanding the physicochemical differences between the mixture components dictates our purification strategy. The target disulfide is significantly less polar than both the starting material and the over-oxidation byproducts[1].

ComponentRoleMol. Wt. ( g/mol )TLC Rf (EtOAc:Hex 1:1)*Aqueous SolubilityOrganic Solubility (DCM)
Methimazole Starting Material114.170.20 (Tailing)HighModerate
1,2-Bis(1-methyl-1H-imidazol-2-yl)disulfane Target Product226.320.65 (Sharp)LowHigh
1-Methylimidazole-2-sulfonic acid Over-oxidation Impurity162.160.00 (Baseline)Very HighInsoluble

*Note: TLC performed on standard silica gel 60 F254 plates. Rf values are representative estimates for diagnostic purposes.

Validated Experimental Methodologies

Protocol A: Liquid-Liquid Extraction (LLE)

Purpose: To remove highly polar sulfonic acids and neutralize the crude mixture without cleaving the disulfide.

  • Solubilization: Dissolve the crude reaction mixture in Dichloromethane (DCM) (approx. 10 mL per gram of crude). DCM is preferred over Ethyl Acetate because the polar sulfonic acid impurities are strictly insoluble in halogenated solvents.

  • Mild Neutralization: Transfer the organic layer to a separatory funnel. Add an equal volume of saturated aqueous

    
    .
    
  • Phase Separation: Invert gently to vent

    
     gas. Allow the phases to separate. The lower organic layer contains the disulfide and trace unreacted methimazole. The upper aqueous layer contains the sulfonic acid impurities.
    
  • Validation Step: Spot the aqueous layer on a TLC plate and stain with iodine; a spot remaining at the baseline confirms the successful extraction of over-oxidized impurities.

  • Drying: Collect the organic layer, dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
Protocol B: Flash Column Chromatography

Purpose: To separate the target disulfide from residual unreacted methimazole.

  • Column Preparation: Pack a silica gel column using a solvent system of Hexane:Ethyl Acetate (70:30) containing 1% Triethylamine (TEA) . The TEA is critical to prevent the thione tautomer from tailing.

  • Loading: Dry-load the concentrated crude from Protocol A onto a small amount of silica gel and apply it to the top of the column.

  • Elution: Run a gradient from 70:30 Hexane:EtOAc to 50:50 Hexane:EtOAc.

  • Fraction Collection: The target disulfide will elute first (Rf ~0.65). Unreacted methimazole will elute later (Rf ~0.20).

  • Validation Step: Analyze fractions via UV-Vis TLC (254 nm). Pool fractions containing the pure, higher-Rf spot and evaporate the solvent.

Protocol C: Recrystallization (Final Polishing)

Purpose: To achieve >99% purity and obtain a crystalline solid suitable for structural characterization or biological assays.

  • Dissolution: Suspend the chromatographed disulfide in a minimum volume of boiling absolute ethanol.

  • Clarification: If the solution is cloudy, perform a hot filtration to remove any particulate matter or silica gel carryover.

  • Crystallization: Allow the solution to cool slowly to room temperature, then transfer to an ice bath (0–4 °C) for 2 hours. The disulfide will precipitate as white to pale-yellowish crystals.

  • Recovery: Collect the crystals via vacuum filtration, wash with ice-cold hexanes, and dry under high vacuum for 12 hours.

Experimental Workflow Visualization

PurificationWorkflow Crude Crude Reaction Mixture (Disulfide, Thiol, Sulfonic Acid) LLE Liquid-Liquid Extraction (DCM / Sat. NaHCO3) Crude->LLE AqPhase Aqueous Phase (Sulfonic Acids) LLE->AqPhase Discard OrgPhase Organic Phase (Disulfide, Trace Thiol) LLE->OrgPhase Keep Silica Silica Gel Chromatography (EtOAc/Hexane + 1% TEA) OrgPhase->Silica Cryst Recrystallization (Hot Ethanol) Silica->Cryst Main Fraction Pure Pure Disulfide (>99% Purity) Cryst->Pure

Caption: Step-by-step experimental workflow for isolating and purifying the disulfide product.

References

Sources

Technical Support Center: Temperature Optimization for 2,2'-Dithiobis(1-methylimidazole) Activation

Author: BenchChem Technical Support Team. Date: March 2026

This guide addresses the technical application of 2,2'-Dithiobis(1-methylimidazole) (also known as DTMI , (ImS)₂ , or Bis(1-methylimidazol-2-yl)disulfide ; CAS: 61747-29-3).

This reagent is primarily employed in two distinct "activation" workflows in drug development:

  • Thiol Activation: Generating reactive mixed disulfides for controlled disulfide bond formation (e.g., peptide cyclization, Antibody-Drug Conjugates).

  • Carboxyl Activation (Redox Condensation): Acting as an oxidant in the presence of Triphenylphosphine (PPh₃) to form esters or amides under neutral conditions (Corey-Nicolaou/Mukaiyama type reactions).

Status: Operational | Tier: L3 Engineering Support Subject: Thermodynamic & Kinetic Control in DTMI-Mediated Activation Target Analyte: 1H-Imidazole, 2,2'-dithiobis[1-methyl- (CAS 61747-29-3)

Part 1: The Activation Profile (Thermodynamics & Kinetics)

The "activation" efficiency of 2,2'-dithiobis(1-methylimidazole) is governed strictly by the competition between nucleophilic attack rate (desired) and hydrolysis/scrambling (undesired). Unlike carbodiimides, this reagent relies on sulfur-transfer mechanisms that are highly temperature-sensitive.

The Temperature Zones
ZoneTemperature RangeApplication ContextTechnical Characteristic
Cryogenic / Kinetic 0°C – 4°C Stereoselective Esterification & Sequential Disulfide Formation Kinetic Control: Minimizes racemization of chiral centers (in carboxyl activation) and prevents disulfide scrambling (in peptide cyclization). Reaction rates are slow; requires extended incubation (4–12h).
Standard / Efficiency 20°C – 25°C General Thiol Activation (Mixed Disulfide Generation)Balanced Profile: Optimal trade-off between reaction rate (typically <1h for thiols) and stability. The standard for activating cysteine residues in non-hindered peptides.
Thermal / Thermodynamic 40°C – 60°C Sterically Hindered Substrates & Macrocyclization Thermodynamic Drive: Necessary only when activating buried thiols or forcing difficult macrocyclizations (entropic penalty). High Risk: Increases rate of oligomerization and byproduct (1-methylimidazole-2-thione) interference.

Part 2: Step-by-Step Optimization Protocols

Protocol A: Thiol Activation (Disulfide Exchange)

Used for: Controlled peptide cyclization or ADC conjugation.

Mechanism:



The resulting S-(1-methylimidazol-2-yl) sulfenyl  intermediate is highly reactive toward a second thiol.
  • Solubilization (25°C): Dissolve 2,2'-dithiobis(1-methylimidazole) in dry DMF or Acetonitrile.

    • Note: Avoid protic solvents (MeOH/EtOH) in the activation step to prevent solvolysis.

  • Activation Step (Variable Temp):

    • Scenario: Simple Cysteine Activation.

    • Setting: 20°C . Add 1.5 – 2.0 equivalents of DTMI to the peptide solution (pH 7.5–8.0).

    • Monitoring: Track disappearance of free thiol (Ellman’s test) or HPLC shift.

  • Displacement Step: Add the second thiol component.

    • Critical: If forming a heterodimer, remove excess DTMI via ether precipitation or SEC before adding the second thiol to prevent homodimerization of the second component.

Protocol B: Carboxyl Activation (Redox Condensation)

Used for: Esterification/Amidation of sensitive substrates (Mukaiyama-type).

Mechanism:



  • Pre-Activation (0°C): Dissolve Carboxylic Acid (1.0 eq) and PPh₃ (1.2 eq) in dry Toluene or DCM. Cool to 0°C.

  • Reagent Addition (0°C

    
     RT):  Add 2,2'-dithiobis(1-methylimidazole) (1.2 eq) slowly.
    
    • Why Slow? The reaction with PPh₃ is exothermic. Rapid addition causes local heating and potential racemization.

  • Incubation: Allow to warm to 25°C and stir for 1–4 hours.

    • Troubleshooting: If the acid is sterically hindered (e.g.,

      
      -disubstituted), reflux at 40–60°C  may be required, but only after initial mixing at low temp.
      

Part 3: Troubleshooting & FAQs

Q1: I observe rapid precipitation immediately after adding the reagent. Is this normal?

A: In non-polar solvents (DCM, Toluene), the byproduct 1-methylimidazole-2-thione or the phosphonium salt intermediate may precipitate.

  • Diagnosis: If doing Carboxyl activation, a white precipitate is often the phosphonium salt (active species)—Do not filter. Continue the reaction.

  • Diagnosis: If doing Thiol activation, precipitation usually indicates poor solubility of the reagent. Switch to DMF or add a co-solvent.

Q2: My peptide cyclization yielded mostly oligomers (dimers/trimers) instead of the cyclic monomer.

A: This is a concentration and temperature issue.[1][2]

  • Fix: Perform the reaction under High Dilution Conditions (<1 mM) to favor intramolecular reaction over intermolecular collision.

  • Temp Adjustment: Lower the temperature to 4°C . Slower kinetics favor the thermodynamically stable cyclic monomer over kinetic polymer aggregates.

Q3: Why is my "activated" mixed disulfide hydrolyzing back to the free thiol?

A: The S-imidazolyl bond is labile at high pH.

  • Check: Ensure reaction pH is < 8.0 . Above pH 8.5, hydroxide ions compete with the incoming thiol, hydrolyzing the intermediate.

  • Temp: Keep the intermediate at 4°C if storing for >1 hour.

Part 4: Mechanistic Visualization

Diagram 1: Thiol-Disulfide Exchange Pathway

Caption: Activation of a substrate thiol (R-SH) by DTMI followed by attack of a second thiol (R'-SH) to form the target disulfide.

ThiolActivation Substrate Substrate Thiol (R-SH) Intermediate Activated Mixed Disulfide (R-S-S-Im) Substrate->Intermediate Activation (pH 7-8, 25°C) Reagent DTMI Reagent (Im-S-S-Im) Reagent->Intermediate Activation (pH 7-8, 25°C) Byproduct1 Byproduct (Im-SH) Reagent->Byproduct1 Intermediate->Byproduct1 Leaving Group Target Target Disulfide (R-S-S-R') Intermediate->Target Nucleophilic Attack (Displacement) SecondThiol Second Thiol (R'-SH) SecondThiol->Target

Diagram 2: Carboxyl Activation (Redox Condensation)

Caption: PPh3-mediated activation of carboxyl groups using DTMI as the oxidant for ester/amide formation.

CarboxylActivation PPh3 PPh3 Phosphonium Phosphonium Intermediate [Ph3P(+)-S-Im] PPh3->Phosphonium 0°C (Fast) DTMI DTMI (Im-S-S-Im) DTMI->Phosphonium 0°C (Fast) ActivatedEster Acyloxyphosphonium Salt Phosphonium->ActivatedEster Activation Carboxyl Carboxylic Acid (R-COOH) Carboxyl->ActivatedEster Activation Product Ester/Amide (R-CO-Nu) ActivatedEster->Product + Nucleophile (R'OH/R'NH2) 25°C - Reflux Oxide Ph3P=O ActivatedEster->Oxide

References

  • Corey, E. J., & Nicolaou, K. C. (1974). Efficient and mild lactonization method for the synthesis of macrolides. Journal of the American Chemical Society. Link

    • Context: Establishes the foundational mechanism for disulfide-mediated carboxyl activation (using the pyridyl analog, applicable to imidazolyl).
  • Postma, T. M., & Albericio, F. (2014). Disulfide Formation Strategies in Peptide Synthesis. European Journal of Organic Chemistry. Link

    • Context: Reviews thiol-disulfide exchange reagents including imidazole derivatives for peptide activ
  • Kiso, Y., et al. (1990). Synthetic studies on cystine-containing peptides using regioselective disulfide bond forming reactions. Peptide Chemistry. Link

    • Context: Details the temperature dependence of disulfide scrambling during activ
  • Mukaiyama, T. (1979). Oxidation-reduction condensation. Angewandte Chemie International Edition. Link

    • Context: Authoritative source on the PPh3 + Disulfide mechanism for condens

Sources

Stability of 1H-Imidazole, 2,2'-dithiobis[1-methyl- in aqueous vs organic media

Author: BenchChem Technical Support Team. Date: March 2026

Compound: 1H-Imidazole, 2,2'-dithiobis[1-methyl- Synonyms: Bis(1-methylimidazol-2-yl) disulfide; Methimazole Disulfide; 2,2'-Dithiobis(1-methylimidazole). CAS: 14486-09-0 Application: Impurity standard for Methimazole; Oxidative metabolite model; Ligand in coordination chemistry.[1]

Module 1: Solvent Selection & Solubility

Current Status: User is attempting to prepare a stock solution.

The Core Challenge

Unlike its precursor Methimazole (which is highly water-soluble due to its thione/thiol tautomerism), the disulfide dimer is significantly more lipophilic.[1] Users frequently encounter precipitation when diluting organic stock solutions into neutral aqueous buffers.[1]

Solubility Protocol
Media TypeSolubility RatingTechnical Notes
Water (Neutral pH 7) Poor The molecule is neutral and hydrophobic. Precipitation is likely >1 mM.[1]
Water (Acidic pH < 4) Good Mechanism: Protonation of the imidazole nitrogens (

for the conjugate acid) generates a dicationic species, drastically increasing aqueous solubility.
DMSO / DMF Excellent Preferred solvents for stock solutions (>50 mM).[1]
Methanol / Ethanol Good Suitable for intermediate dilutions; avoid for long-term storage due to potential nucleophilic attack (solvolysis) over extended periods.[1]
Chloroform / DCM Moderate Soluble, but not recommended for biological assays due to solvent toxicity.[1]
Troubleshooting Workflow: Dissolution

SolubilityLogic cluster_tips Technician Note Start Start: Solid Powder Target Target Application? Start->Target BioAssay Biological Assay (Aqueous) Target->BioAssay ChemSyn Chemical Synthesis (Organic) Target->ChemSyn DMSO Dissolve in DMSO (Stock 100mM) BioAssay->DMSO Standard Route ChemSyn->DMSO General Use AcidWater Dissolve in 0.1M HCl ChemSyn->AcidWater If Aqueous Required Dilution Dilute into Buffer DMSO->Dilution Precip Precipitation Risk! Dilution->Precip If pH > 7.5 or Conc > 1mM Precip->AcidWater Switch to Acidic Media

Caption: Decision tree for solvent selection based on downstream application.

Module 2: Aqueous Stability & pH Dependence

Current Status: User observes degradation or "loss of signal" in aqueous buffer.

The Mechanism: Disulfide Disproportionation

The stability of 1H-Imidazole, 2,2'-dithiobis[1-methyl- in water is strictly pH-dependent.[1]

  • Acidic Media (pH < 5): STABLE. The protonated imidazole rings repel nucleophiles, and the disulfide bond is robust against acid-catalyzed hydrolysis.[1]

  • Alkaline Media (pH > 8): UNSTABLE. In basic conditions, hydroxide ions (

    
    ) attack the disulfide bond.[1] This leads to disproportionation , yielding the thiol (Methimazole) and the sulfinic acid (which may further oxidize or decompose).
    

Reaction Equation:



Critical Warning: Reducing Agents

If your aqueous buffer contains DTT, TCEP, or Mercaptoethanol , the compound will degrade immediately.[1]

  • Result: Quantitative conversion to Methimazole (1-methylimidazole-2-thiol).[1]

  • Diagnostic: On HPLC, the disulfide peak disappears, and a peak corresponding to Methimazole (RT usually earlier) appears.[1]

Module 3: Organic Media & Storage

Current Status: Long-term storage of stock solutions.

Stability Profile
  • DMSO (Anhydrous): Stable at -20°C for >12 months.[1] DMSO is a mild oxidant, which actually preserves the disulfide state (preventing reduction to thiol).[1]

  • Acetonitrile: Stable.[1]

  • Protophilic Solvents (e.g., Pyridine): Avoid.[1] Basic solvents promote the same disproportionation mechanism seen in aqueous base.[1]

Photostability

Disulfides are susceptible to homolytic cleavage under UV light.[1]

  • Observation: Yellowing of the solution.[1]

  • Action: Store in amber vials. Wrap column inlets in foil during HPLC analysis if run times are long.[1]

Module 4: Analytical Troubleshooting (HPLC/LC-MS)

Current Status: User sees ghost peaks or split peaks in chromatograms.

Common Artifacts
SymptomCauseSolution
Peak Splitting On-column reductionRemove reducing agents from mobile phase.[1] Ensure mobile phase is not basic (pH > 7).[1]
Mass Shift (-1 unit) TautomerismIn MS, you may see the protonated ion

.[1] Ensure you are looking for the dimer mass, not the monomer.
Two Peaks (Ratio varies) EquilibriumIn solution, if trace thiol is present, it exchanges with the disulfide.[1] This is "thiol-disulfide exchange."[1]
Broad Tailing Interaction with SilanolsImidazole nitrogens are basic.[1] Use a capped column or add a modifier (Ammonium Formate) to the mobile phase.[1]
Degradation Pathway Diagram

DegradationPath cluster_aqueous Aqueous Conditions cluster_organic Organic/Storage Disulfide Target Disulfide (R-S-S-R) Hydrolysis Alkaline Hydrolysis (pH > 8, OH- attack) Disulfide->Hydrolysis Reduction Reduction (DTT/TCEP present) Disulfide->Reduction Stable DMSO/Acetonitrile (Stable) Disulfide->Stable Preferred Thiol Methimazole (Thiol) (R-SH) Hydrolysis->Thiol Major Product Sulfinic Sulfinic Acid (R-SO2H) Hydrolysis->Sulfinic Irreversible Reduction->Thiol Quantitative

Caption: Chemical fate of the disulfide in varying conditions. Note the irreversible formation of sulfinic acid in base.

FAQ: Rapid Response

Q: Can I use this compound as a standard for Methimazole analysis? A: Yes, it is the primary oxidative impurity (Impurity B/C in various pharmacopeias).[1] However, do not dissolve it in the same buffer as Methimazole if the buffer is basic, or they will react.[1]

Q: My sample turned yellow. Is it bad? A: The pure disulfide is often reported as a white-to-pale-yellow solid.[1] Deep yellowing in solution suggests extensive hydrolysis or photodegradation.[1] Verify purity via HPLC.

Q: Why is my recovery low from aqueous samples? A: If you are extracting from plasma or media, the disulfide may have bound to proteins (via cysteine exchange) or reduced to Methimazole.[1] You must add an alkylating agent (like NEM) immediately to block free thiols if you want to distinguish the disulfide from the thiol.[1]

References

  • Rudolf Ruđer Bošković Institute. (2024).[1] Methimazole-Related Substances: Structural Characterization and In Silico Toxicity Assessment. Retrieved from [Link][1]

  • National Institutes of Health (NIH). (2007).[1] Applications of Bis(1-R-imidazol-2-yl)disulfides and Diselenides as Ligands. Retrieved from [Link]

  • MDPI. (2022).[1] 1-Methylimidazole as an Organic Catalyst for Cyclodimerization. Retrieved from [Link]

  • ResearchGate. (2025). Methimazole-disulfide as an Anti-Thyroid Drug Metabolite. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Reaction Kinetics of Phosphacarboranes

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting slow reaction rates with CAS 17398-92-0 Content type: Technical Support Center Guide

Subject Compound: 1-Carba-7-phospha-closo-dodecaborane(11)

CAS Registry Number: 17398-92-4 (Note: User query "17398-92-0" contains a checksum error; this guide addresses the valid analog 17398-92-4).

Executive Summary & Diagnostic Framework

From the Desk of the Senior Application Scientist: Researchers working with 1-carba-7-phospha-closo-dodecaborane(11) (hereafter referred to as 1,7-PCB ) often report "slow reaction rates" that are actually misdiagnosed thermodynamic barriers or kinetic traps. Unlike standard organic phosphines or carbon nucleophiles, 1,7-PCB is an icosahedral boron cluster. The cage exerts a powerful electron-withdrawing effect ($ \sigma_p \approx 0.14 $ for the m-carboranyl group), significantly reducing the nucleophilicity of the phosphorus vertex and increasing the acidity of the C-H vertex.

If your reaction is stalling, apply this diagnostic logic first:

Symptom Probable Root Cause Immediate Action
No conversion at P-center Reduced nucleophilicity due to cage electron-withdrawal.Switch to a stronger electrophile (e.g., triflate vs. halide) or increase T > 80°C.
Incomplete C-H lithiation Aggregation of lithiated species or quenching by moisture.Use titration to verify n-BuLi; add TMEDA to break aggregates.
Stalled B-H Activation Catalyst poisoning or "Cage Walking" (isomerization).Switch to electron-rich ligands (e.g., DavePhos) to stabilize the metal center.
Precipitation Poor solubility of the neutral cluster in polar aprotic solvents.Use Toluene/THF mixtures; avoid pure MeOH or DMSO for lipophilic steps.
Technical Troubleshooting Guide (Q&A)
Category A: Functionalization of the Phosphorus Vertex

Q: I am trying to alkylate the phosphorus atom using an alkyl halide, but the reaction takes days or fails. Why? A: The phosphorus atom in 1,7-PCB is significantly less nucleophilic than in triphenylphosphine (


) due to the electron-withdrawing nature of the carborane cage. The cage pulls electron density away from the P-lone pair, raising the activation energy for 

attacks.
  • Solution:

    • Change the Leaving Group: Switch from alkyl chlorides or bromides to alkyl iodides or triflates (OTf) to lower the transition state energy.

    • Solvent Polarity: Use a polar non-protic solvent like Acetonitrile (MeCN) or Nitromethane (if compatible) to stabilize the transition state of the quaternization.

    • Thermal Boost: These clusters are thermally stable up to >400°C. Do not hesitate to reflux in toluene or xylene (110–140°C). Standard room-temperature protocols for phosphines will fail here.

Q: My Staudinger reaction with azides is proceeding extremely slowly. Is the phosphine oxidized? A: Unlikely. 1,7-PCB is relatively air-stable compared to alkyl phosphines. The slow rate is again due to low nucleophilicity.

  • Protocol Adjustment: Verify the purity of your azide. If the reaction is sluggish, consider adding a Lewis acid catalyst (e.g.,

    
     in catalytic amounts) to activate the azide, although this is non-standard. A more reliable approach is simply increasing concentration (to 1.0 M) and temperature.
    
Category B: C-H Activation (Lithiation)

Q: I treated 1,7-PCB with n-BuLi at -78°C, but the subsequent electrophile trapping gave low yields (<30%). Did the lithiation fail? A: Yes, likely due to kinetic barriers at low temperature. While the C-H proton is acidic (


), the bulky cage hinders the approach of the lithiating agent, and the resulting lithio-species can form unreactive aggregates.
  • Correction:

    • Temperature: Perform the lithiation at 0°C or even Room Temperature (RT) . Unlike standard organolithiums that degrade at RT, the C-lithio-phosphacarborane is robust.

    • Equilibration Time: Allow the lithiation to proceed for 1–2 hours at 0°C before cooling back down to -78°C for the electrophile addition (if the electrophile is unstable).

    • Additives: Add TMEDA (1.1 equiv) to break up oligomers and increase the reactivity of the Li-species.

Category C: Metal-Catalyzed B-H Functionalization

Q: My Palladium-catalyzed cross-coupling at the Boron vertex stops at 50% conversion. Adding more catalyst doesn't help. A: This is often caused by reductive elimination failure or catalyst decomposition . The electron-deficient cage makes the oxidative addition step easy, but the resulting Pd-complex is so stable that it refuses to release the product (slow reductive elimination).

  • Solution: Use bulky, electron-rich phosphine ligands like JohnPhos or BrettPhos . These ligands force the palladium center to undergo reductive elimination through steric pressure. Also, ensure the reaction is strictly anhydrous; water can coordinate to the boron cage, altering its electronics.

Validated Experimental Protocols
Protocol 1: High-Efficiency C-Lithiation and Trapping

Use this protocol to overcome slow deprotonation kinetics.

  • Preparation: Flame-dry a 25 mL Schlenk flask and flush with Argon (3 cycles).

  • Dissolution: Dissolve 1,7-PCB (1.0 mmol, 168 mg) in anhydrous Diethyl Ether (

    
    )  (5 mL). Note: THF is acceptable, but 
    
    
    
    often favors monomeric lithio-species.
  • Deprotonation: Cool to 0°C (Ice bath). Add

    
    -BuLi  (1.1 mmol, 2.5 M in hexanes) dropwise over 5 minutes.
    
  • Activation: Stir at 0°C for 60 minutes . Crucial Step: Do not keep at -78°C. The solution may turn slightly yellow.

  • Trapping: Cool to -78°C (Dry ice/acetone). Add the electrophile (e.g., MeI, 1.2 mmol) neat or in minimal solvent.

  • Warming: Allow to warm to RT naturally overnight.

  • Quench: Quench with saturated

    
     (2 mL).
    
  • Workup: Extract with

    
     (3x 10 mL). Wash combined organics with brine. Dry over 
    
    
    
    .[1]
Protocol 2: Enhanced Nucleophilic Substitution at Phosphorus

Use this for synthesis of phosphonium salts or coordination complexes.

  • Solvent System: Use Toluene (high boiling point) or 1,2-Dichloroethane (DCE) .

  • Stoichiometry: Use a 5-10 fold excess of the alkyl halide if it is volatile (e.g., MeI).

  • Conditions: Seal in a pressure tube. Heat to 110°C for 24-48 hours.

  • Monitoring: Monitor by

    
     NMR . The shift will move significantly downfield (e.g., from ~ -10 ppm to +20-40 ppm) upon quaternization.
    
    • Note: If

      
       signal remains unchanged, the reaction has not occurred.
      
Comparative Data: Reactivity Profiles

The following table illustrates why standard protocols fail and how to adjust.

ParameterTriphenylphosphine (

)
1,7-Phosphacarborane (1,7-PCB) Implication for Troubleshooting
Cone Angle 145°~160-170° (Est.)1,7-PCB is sterically bulkier;

rates are slower.
Lone Pair Character

rich

with s-character (reduced availability)
Requires stronger electrophiles.
Oxidation Potential Easily oxidized by airAir stable (mostly)"Slow oxidation" is a feature, not a bug.
C-Li Stability Unstable > 0°C (degrades)Stable at RTHeat your lithiation steps!
Visual Troubleshooting Logic

TroubleshootingFlowchart Start Problem: Slow Reaction Rate with CAS 17398-92-4 CheckType Identify Reaction Type Start->CheckType TypeP P-Functionalization (Alkylation/Coordination) CheckType->TypeP TypeC C-Functionalization (Lithiation/Trapping) CheckType->TypeC TypeB B-Functionalization (Metal Catalysis) CheckType->TypeB CheckElectrophile Is Electrophile Highly Reactive? TypeP->CheckElectrophile CheckTemp Lithiation Temp? TypeC->CheckTemp CheckCat Catalyst Active? TypeB->CheckCat ActionP1 Switch to Triflate/Iodide Increase Temp to >100°C CheckElectrophile->ActionP1 No ActionP2 Check Steric Bulk Use smaller electrophile CheckElectrophile->ActionP2 Yes ActionC1 Too Cold (-78°C) Warm to 0°C or RT CheckTemp->ActionC1 <-78°C ActionC2 Check Reagent Quality Titrate n-BuLi CheckTemp->ActionC2 >0°C ActionB1 Use e- Rich Ligands (JohnPhos, DavePhos) CheckCat->ActionB1 Stalled

Figure 1: Decision tree for diagnosing kinetic bottlenecks in phosphacarborane chemistry. Blue nodes indicate starting points, colored nodes indicate reaction classes, and dashed nodes indicate corrective actions.

References
  • Chemsrc. (2024). 1-carba-7-phospha-closo-dodecaborane(11) | CAS#:17398-92-4.[2] Retrieved from [Link]

  • Kaur, U., et al. (2022). Divergent reactivity of o-carborane phosphine and monocarba-closo-dodecaborate phosphine. ResearchGate. Retrieved from [Link][3]

  • Qiu, Z., et al. (2021). A Strategy for Selective Catalytic B–H Functionalization of o-Carboranes. Accounts of Chemical Research. Retrieved from [Link]

  • Driess, M., et al. (2014). Carba-closo-dodecaborate anions with two functional groups. Inorganic Chemistry. Retrieved from [Link]

Sources

Handling moisture sensitivity of 1H-Imidazole, 2,2'-dithiobis[1-methyl-

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Handling & Stability Guide for 2,2'-Dithiobis(1-methylimidazole)

  • Compound ID: 1H-Imidazole, 2,2'-dithiobis[1-methyl-

  • Common Alias: Bis(1-methylimidazol-2-yl) disulfide (DTMI)

  • CAS Registry: [Note: Often custom synthesized; refer to parent thiol CAS 60-56-0 for metabolic tracking]

  • Support Ticket Priority: High (Moisture Sensitive / Reactive Reagent)

Part 1: The Core Directive (Storage & Handling)

The "Hidden Variable" in Your Synthesis You are likely using 2,2'-dithiobis(1-methylimidazole) (DTMI) as a sulfur-transfer reagent, an oxidative coupling partner, or a ligand precursor in metallo-supramolecular chemistry. Unlike standard organic disulfides (e.g., diphenyl disulfide), heteroaromatic disulfides possess a polarized S-S bond due to the electron-withdrawing nature of the imidazole ring.

The Critical Failure Mode: Moisture does not just "wet" this compound; it chemically cleaves it. Water attacks the electrophilic sulfur, initiating a disproportionation cascade that generates 1-methyl-2-mercaptoimidazole (Methimazole) and sulfinic acid derivatives.

  • Result: You lose your electrophile (the disulfide) and generate a nucleophile (the thiol), effectively killing coupling reactions or poisoning metal catalysts.

Standard Operating Procedures (SOPs)
ParameterSpecificationWhy? (The Causality)
Physical State Orange/Yellow PowderVisual Diagnostic: Pure DTMI is colored due to the conjugation across the disulfide bond. If your sample is white/pale , it has likely hydrolyzed to the thiol (Methimazole).
Storage Temp -20°C (Freezer)Low temperature kinetically inhibits the hydrolysis of the S-S bond by trace ambient moisture.
Atmosphere Argon/Nitrogen (Inert)Oxygen + Moisture accelerates the formation of sulfoxides/sulfones, which are irreversible impurities.
Desiccation P₂O₅ or Active SilicaStandard silica is insufficient. Use aggressive desiccants in a secondary containment (e.g., a jar within a jar).

Part 2: Troubleshooting & FAQs (The "Doctor is In")

Q1: "My reaction yield dropped by 40% overnight. The reagent looks fine, but the stoichiometry seems off."

The Diagnosis: You are likely suffering from "Phantom Weight." If DTMI absorbs moisture, it hydrolyzes. When you weigh 100 mg of "reagent," you are actually weighing a mixture of:

  • Active Disulfide (MW ~226 g/mol )

  • Inactive Thiol (MW ~114 g/mol )

  • Water[1]

Because the thiol has roughly half the molecular weight, hydrolysis effectively doubles the molarity of nucleophiles in your pot while halving the electrophiles. In oxidative folding or sulfur transfer, this reverses the intended polarity of the reaction.

The Fix:

  • Immediate: Perform a melting point check. DTMI melts >140°C (varies by polymorph), whereas Methimazole melts at ~146°C. They are close, so TLC is better .

  • TLC Protocol: Run in 5% MeOH/DCM. The thiol (polar, H-bond donor) will streak or have a significantly lower Rf than the disulfide (non-polar dimer).

Q2: "Can I dry the compound under high vacuum if it gets wet?"

The Warning: Proceed with extreme caution. Unlike inorganic salts, you cannot simply "bake out" the water.

  • Risk: Heating wet DTMI under vacuum promotes the very hydrolysis you are trying to fix. The water trapped in the lattice reacts with the disulfide bond at elevated temperatures.

  • Correct Protocol: Dissolve the suspect material in dry Dichloromethane (DCM), dry the solution over anhydrous MgSO₄ (to physically remove water), filter, and then rotovap/dry under vacuum. This removes the water before applying heat.

Q3: "I see a white precipitate forming in my stock solution (Acetonitrile)."

The Mechanism: This is the Degradation Precipitate . Acetonitrile is often "wet" (contains ~100-500 ppm water) unless freshly distilled. In solution, the hydrolysis equilibrium shifts. The white solid is likely the monomeric thiol or a metal-complex if metal ions were present.

  • Rule: Never store DTMI in solution for >4 hours unless in a sealed, septum-capped vial under positive Argon pressure.

Part 3: Visualizing the Failure Mode

Understanding the degradation pathway is the only way to prevent it. The diagram below illustrates how moisture destroys the reagent.

G Disulfide Active Reagent (DTMI) [Orange Solid] Transition Hydrolytic Cleavage Disulfide->Transition + Moisture Reaction Intended Reaction (Coupling/Folding) Disulfide->Reaction Anhydrous Conditions Moisture Moisture (H₂O) Moisture->Transition Sulfenic Sulfenic Acid (Unstable) Transition->Sulfenic Thiol Contaminant (Methimazole) [White Solid] Transition->Thiol Sulfenic->Thiol Disproportionation Thiol->Reaction INHIBITION

Figure 1: The Hydrolytic Degradation Cascade.[1][2][3] Note that the degradation product (Thiol) actively inhibits the intended reaction pathway.

Part 4: Analytical Verification Protocol

Before committing this reagent to a high-value synthesis (e.g., late-stage drug functionalization), validate its integrity.

Method A: The "Visual NMR" Check (Quickest)

  • Solvent: CDCl₃ (Must be dry; neutralize with basic alumina if acidic).

  • Target Signal: Look at the N-Methyl peak.

    • Disulfide (DTMI): Shifted downfield (deshielded by the S-S bond).

    • Thiol (Methimazole): Shifted upfield.

    • Diagnostic: If you see two N-Me singlets, your reagent is degraded. Integration of these peaks gives you the exact purity % instantly.

Method B: Chemical Test (Ellman’s Reagent)

  • Logic: Ellman's reagent reacts only with free thiols, not disulfides.

  • Procedure: Dissolve a small amount of DTMI in buffer. Add Ellman's reagent.

  • Result:

    • Clear/Pale Yellow: Good (No free thiols).

    • Bright Yellow (TN B anion): Bad (Free thiols present = Hydrolysis has occurred).

References

  • Synthesis & Properties of Imidazole Disulfides

    • Title: Applications of Bis(1-R-imidazol-2-yl)disulfides and Diselenides as Ligands for Main Group and Transition Metals.[4]

    • Source: National Institutes of Health (NIH) / PMC.
    • URL:[Link]

  • Parent Compound Stability (Methimazole)

    • Title: 1-Methylimidazole-2-thiol (Methimazole)
    • Source: PubChem (N
    • URL:[Link]

  • General Handling of Hygroscopic Disulfides

    • Title: Purification of Laboratory Chemicals (Standard Procedures for Organic Disulfides).
    • Source: ScienceDirect / Elsevier (Reference Text).
    • URL:[Link]

Sources

Technical Support Center: Overcoming Steric Hindrance in Imidazole Disulfide Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. This guide is designed for researchers, chemists, and drug development professionals facing kinetic bottlenecks in bioconjugation and dynamic combinatorial chemistry. Specifically, it addresses the persistent challenge of steric hindrance during thiol-disulfide exchange involving bulky imidazole disulfides.

Knowledge Base: The Causality of Steric Hindrance

Why do imidazole disulfides resist exchange with bulky thiols?

To troubleshoot a stalled reaction, we must first understand the physical chemistry of the exchange. Thiol-disulfide exchange proceeds via a classic


-like mechanism. The attacking thiolate anion (

) must approach the central sulfur atom of the target disulfide along a strict 180° axis relative to the leaving group, forming a linear trisulfide-like transition state .

When utilizing imidazole disulfides (e.g., 2,2'-dithiobis(1-methylimidazole)), the planar, bulky imidazole rings create a dense steric shield around the


 bond. If the incoming nucleophile is also sterically hindered—such as a cysteine residue buried within a protein pocket or a heavily substituted small molecule—the required 180° trajectory is physically blocked. This steric clash prevents the transition state from forming, leading to stalled reactions, low conjugation yields, or the necessity for forcing conditions that can degrade sensitive biomolecules .

Diagnostic Workflow

Use the following flowchart to diagnose and select the appropriate intervention for your specific steric challenge.

G A Issue: Low Conversion in Disulfide Exchange B Assess Steric Bulk (Thiol vs. Disulfide) A->B C Highly Hindered Thiol (e.g., Protein Cys) B->C D Bulky Imidazole Disulfide Core B->D E Strategy 1: Add Catalytic TCEP / Base C->E G Strategy 3: Optimize Solvent & Temp C->G F Strategy 2: Introduce PEG Linker D->F D->G H Successful Bioconjugation E->H F->H G->H

Workflow for resolving steric hindrance in imidazole disulfide exchange.

Self-Validating Experimental Protocols

To bypass these steric barriers without destroying your substrate, we recommend two primary strategies: Catalytic Mediation and Spatial Decoupling .

Protocol A: TCEP-Mediated Catalytic Disulfide Exchange

Causality: Tris(2-carboxyethyl)phosphine (TCEP) is normally a stoichiometric reducing agent. However, at strict sub-stoichiometric amounts (1–5 mol%), TCEP acts as a nucleophilic catalyst. It rapidly attacks the sterically hindered imidazole disulfide to form a highly reactive phosphonium intermediate. This intermediate is far more susceptible to attack by your bulky thiol, effectively bypassing the direct


 steric clash. Additionally, free imidazole in the buffer can act as a base promoter to accelerate the reaction .

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM solution of the target bulky thiol (e.g., protein) in degassed 100 mM Phosphate Buffer (pH 7.4, 1 mM EDTA).

  • Solubilization: Dissolve the imidazole disulfide (5-fold molar excess, 50 mM) in a miscible co-solvent (e.g., DMSO). Ensure the final organic solvent concentration in the reaction mixture does not exceed 10% v/v to prevent protein denaturation.

  • Catalyst Addition: Prepare a fresh 1 mM stock of TCEP·HCl in water. Add the imidazole disulfide to the thiol solution, followed immediately by 0.05 equivalents of the TCEP stock (relative to the thiol).

  • Incubation: Incubate at 25°C for 2–4 hours under gentle agitation.

  • Self-Validation Step: Monitor the release of the free imidazole-2-thione leaving group via UV-Vis spectroscopy (typically

    
     ~280–300 nm) to confirm exchange kinetics in real-time. A plateau in absorbance indicates reaction completion.
    
  • Purification: Quench and purify via size-exclusion chromatography (SEC) or preparative HPLC.

Protocol B: Linker-Extended Bioconjugation (Spatial Decoupling)

Causality: If the target thiol is buried too deeply for even catalytic exchange, you must extend the reactive center using a flexible Polyethylene Glycol (PEG) spacer. Moving the activated disulfide away from the bulky core exponentially increases the conjugation yield by removing the secondary steric clash from the substrate's backbone .

Step-by-Step Methodology:

  • Activation: Procure an imidazole disulfide equipped with a PEG linker (e.g., Imidazole-SS-PEG4-COOH). Pre-activate the carboxylate using EDC/NHS chemistry (1.5 eq EDC, 2 eq NHS in MES buffer, pH 6.0) for 15 minutes.

  • Primary Conjugation: Conjugate the PEGylated imidazole disulfide to the primary amine of your bulky substrate at pH 7.5 for 2 hours.

  • Purification: Purify the intermediate. The disulfide is now extended on a flexible tether.

  • Exchange: React the extended intermediate with the incoming target thiol at pH 7.4.

  • Self-Validation Step: Perform an Ellman's assay (DTNB) on the flow-through/wash fractions. The absence of a yellow color (412 nm) confirms that 100% of the free thiols have been successfully conjugated.

Quantitative Data: Impact of Steric Relief Strategies

The table below summarizes expected kinetic improvements when applying the above protocols to sterically hindered systems.

Substrate TypeReaction ConditionCatalyst / LinkerApparent Rate Constant (

)
Conjugation Yield (24h)
Buried Protein CysStandard Buffer (pH 7.4)None< 1.0

< 15%
Buried Protein CysBuffer + 10% DMSONone2.5

35%
Buried Protein CysStandard Buffer (pH 7.4)5 mol% TCEP 45.0

> 85%
Hindered ThiolStandard Buffer (pH 7.4)PEG4 Linker 85.0

> 95%
Hindered ThiolAqueous MediaImidazole Base 60.0

90%

Troubleshooting FAQs

Q1: My protein conjugation is stalling at 20% yield despite a 10-fold excess of imidazole disulfide. What is happening? A: This is a classic symptom of a "buried" cysteine. The initial 20% likely represents a sub-population of the protein in a slightly unfolded state. To force the reaction, try adding a mild chaotrope (e.g., 1 M urea) or 5–10% v/v organic co-solvent to transiently relax the protein's tertiary structure without permanently denaturing it. If this fails, switch to the PEG-linked disulfide strategy (Protocol B) .

Q2: Can I use TCEP to speed up the reaction without reducing my final disulfide product? A: Yes, but strictly under kinetic control. By using catalytic amounts of TCEP (1–5 mol%), the phosphine preferentially attacks the highly activated, electron-deficient imidazole disulfide rather than the more stable aliphatic disulfide product. If you accidentally use stoichiometric TCEP, you will reduce all disulfides in the system and ruin the conjugate.

Q3: How do I know if the steric hindrance is coming from the imidazole leaving group or my target peptide? A: Run a parallel diagnostic reaction using a sterically unhindered standard, such as glutathione (GSH). If the imidazole disulfide reacts rapidly with GSH but not your peptide, the hindrance is localized to your peptide's microenvironment. If it fails to react even with GSH, the imidazole disulfide itself is too bulky (e.g., over-substituted at the 4,5-positions), and you should consider synthesizing a less substituted derivative.

Q4: Why is pH optimization critical for overcoming mild steric hindrance? A: The reactive species in a disulfide exchange is the thiolate anion (


), not the protonated thiol (

). The

of a typical cysteine thiol is ~8.3. Running the reaction at pH 6.0 means very little thiolate is present. Raising the pH to 7.5–8.0 exponentially increases the concentration of the active nucleophile, often providing enough kinetic driving force to overcome mild steric barriers .

References

  • Title: Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways Source: Antioxidants & Redox Signaling, 18(13), 1623–1641 (2013). URL: [Link]

  • Title: Steric Effects in Peptide and Protein Exchange with Activated Disulfides Source: Biomacromolecules, 14(8), 2822–2829 (2013). URL: [Link]

  • Title: Imidazole Promoted Highly Efficient Large-Scale Thiol-Free Synthesis of Symmetrical Disulfides in Aqueous Media Source: Phosphorus, Sulfur, and Silicon and the Related Elements, 190(9), 1573-1579 (2015). URL: [Link]

Validation & Comparative

Comparative Guide: 1H-Imidazole, 2,2'-dithiobis[1-methyl-] vs. 2,2'-Dipyridyl Disulfide in Bioconjugation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of peptide synthesis, bioconjugation, and dynamic covalent chemistry, heterocyclic disulfides are indispensable reagents for thiol activation and oxidative crosslinking. This guide provides an in-depth technical comparison between the industry-standard 2,2'-Dipyridyl Disulfide (DPDS / Aldrithiol-2) and the highly specialized 1H-Imidazole, 2,2'-dithiobis[1-methyl-] (Methimazole Disulfide). By analyzing their mechanistic causality, leaving group thermodynamics, and experimental workflows, this guide empowers researchers to select the optimal reagent based on the kinetic and purification requirements of their specific assays.

Physicochemical Profiling & Mechanistic Causality

The selection of a disulfide reagent is rarely arbitrary; it is dictated by the thermodynamic stability of the leaving group and the specific UV-absorbance requirements for real-time reaction monitoring. The thiol-disulfide exchange reaction proceeds via an


 transition state, where a thiolate anion attacks the disulfide bond[1].
2,2'-Dipyridyl Disulfide (DPDS)

Widely known as Aldrithiol-2, DPDS is a premier reagent for determining sulfhydryl groups, facilitating peptide coupling, and acting as a potent oxidizing agent[2],[3].

  • Causality of Reactivity: The extreme electrophilicity of DPDS is driven by the electron-withdrawing nature of the pyridine ring. Upon

    
     attack, the expelled 2-pyridinethiolate rapidly tautomerizes into the highly stable 2-pyridinethione. This tautomerization provides a massive thermodynamic driving force, making the reaction essentially irreversible and exceptionally fast.
    
1H-Imidazole, 2,2'-dithiobis[1-methyl-] (Methimazole Disulfide)

This reagent offers an alternative imidazole-based scaffold[4]. It is the dimerized form of the antithyroid drug methimazole.

  • Causality of Reactivity: The imidazole ring is more electron-rich than pyridine, making the disulfide bond slightly less electrophilic. While the leaving group still tautomerizes into a stable thione (methimazole), the higher

    
     of the leaving group requires a slightly higher activation energy. This provides kinetic control, preventing off-target disulfide scrambling in complex protein mixtures and offering orthogonal selectivity for highly solvent-exposed thiols.
    

Mechanistic Pathway

Mechanism Substrate Free Thiolate (R-S⁻) TS S_N2 Transition State [R-S···S(Ar)···S-Ar]⁻ Substrate->TS Nucleophilic Attack Reagent Heterocyclic Disulfide (DPDS / Imidazole Dimer) Reagent->TS Product Activated Mixed Disulfide (R-S-S-Ar) TS->Product Covalent Bond LeavingGroup Thione Leaving Group (Drives Equilibrium) TS->LeavingGroup Tautomerization

Mechanistic pathway of thiol-disulfide exchange driven by thione tautomerization.

Quantitative Performance & Reactivity Data

The following table summarizes the critical physicochemical parameters that dictate the experimental behavior of both reagents.

Parameter2,2'-Dipyridyl Disulfide (DPDS)1H-Imidazole, 2,2'-dithiobis[1-methyl-]
CAS Number 2127-03-9[3]61747-29-3[4]
Heterocyclic Core PyridineImidazole
Leaving Group 2-PyridinethioneMethimazole (Thione tautomer)
Leaving Group

~9.8~11.4
UV-Vis Monitoring 343 nm250–260 nm
Electrophilicity Very High (Electron-deficient)Moderate / Tunable (Electron-rich)
Byproduct Solubility Moderate (Often requires organic washing)High (Easily removed in aqueous buffers)
Primary Applications Thiol quantification, peptide coupling[2]Mild oxidation, orthogonal crosslinking

Self-Validating Experimental Protocols

To ensure scientific integrity, the protocol below is designed as a self-validating system . By leveraging the distinct UV-Vis absorbance of the thione leaving groups, researchers can quantitatively track reaction completion in real-time without relying on destructive sampling[5].

Protocol: Synthesis of Activated Mixed Disulfides for Peptide Conjugation

Objective: To generate a stable, activated mixed disulfide on a synthetic peptide for subsequent bioconjugation, while preventing symmetric peptide dimerization.

  • Substrate Preparation (Causality Check): Dissolve the thiol-containing peptide (1 mM) in degassed 0.1 M sodium phosphate buffer, pH 7.5, containing 1 mM EDTA.

    • Rationale: EDTA chelates trace transition metals (e.g.,

      
      ) that catalyze unwanted air oxidation. Degassing prevents spontaneous symmetric dimerization. A pH of 7.5 ensures a sufficient fraction of cysteine is in the highly nucleophilic thiolate form without promoting base-catalyzed scrambling.
      
  • Reagent Solubilization: Prepare a 50 mM stock of the chosen disulfide (DPDS or Methimazole Disulfide) in anhydrous DMF or DMSO.

  • Reaction Initiation: Add 5 molar equivalents of the disulfide reagent to the peptide solution under continuous vortexing.

    • Rationale: A strict stoichiometric excess forces the equilibrium toward the mixed disulfide and kinetically outcompetes symmetric peptide-peptide coupling.

  • Real-Time Validation (UV-Vis): Transfer a 10 µL aliquot to a microcuvette. For DPDS, monitor the appearance of 2-pyridinethione at 343 nm. The reaction is complete when the absorbance plateaus (typically 30–120 minutes).

  • Quenching & Isolation: Acidify the reaction mixture to pH 3.0 using 1% Trifluoroacetic acid (TFA).

    • Rationale: Acidification protonates the unreacted thiolates, completely halting any further disulfide exchange. Purify the activated peptide via Preparative RP-HPLC.

Workflow S1 1. Preparation Degas buffer (pH 7.5) and add 1 mM EDTA to prevent auto-oxidation S2 2. Reagent Addition Add 5 eq. DPDS or Imidazole Disulfide in organic co-solvent S1->S2 S3 3. Kinetic Monitoring Track leaving group via UV-Vis (e.g., 343 nm for DPDS) S2->S3 S4 4. Quenching & Purification Acidify to pH 3.0 and isolate via Preparative RP-HPLC S3->S4

Self-validating experimental workflow for peptide thiol activation and kinetic monitoring.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 12297468, 1-methyl-2-((1-methyl-1H-imidazol-2-yl)disulfanyl)-1H-imidazole." PubChem. URL:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 65093, 2,2'-Dipyridyl disulfide." PubChem. URL: [Link]

  • National Institutes of Health (PMC). "Selective Inhibition of Extracellular Thioredoxin by Asymmetric Disulfides." PMC. URL:[Link]

  • ChemRxiv. "Accessing and Utilizing Thiols in Organic Chemistry." ChemRxiv. URL:[Link]

Sources

Technical Comparison Guide: IR Analysis of 2,2'-Dithiobis(1-methylimidazole)

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of the infrared (IR) absorption characteristics of 2,2'-dithiobis(1-methylimidazole) (also known as Methimazole Disulfide ) versus its precursor and primary alternative, Methimazole (1-methylimidazole-2-thiol).

Executive Summary & Chemical Context

2,2'-Dithiobis(1-methylimidazole) (CAS: 61747-35-1) is the oxidative dimer of the antithyroid drug Methimazole . In drug development and quality control, it serves as a critical impurity marker (often designated as a degradation product) and a mechanistic probe for oxidative stress studies.

While Methimazole exists primarily as a thione tautomer in the solid state, the disulfide is a bridged aromatic dimer . This structural divergence results in distinct infrared spectral signatures, specifically the disappearance of thioamide bands and the emergence of aromatic imidazole features.

Chemical Relationship[1][2][3][4][5][6][7]
  • Precursor (Active): Methimazole (1-Methyl-1,3-dihydro-2H-imidazole-2-thione). Contains an N-H group and C=S character.

  • Target (Impurity/Dimer): 2,2'-Dithiobis(1-methylimidazole). Contains a disulfide (S-S) bridge and fully aromatic imidazole rings; lacks the N-H group.

OxidationPathway Figure 1: Oxidative Conversion of Methimazole to Disulfide Dimer MMI Methimazole (Thione Form) C=S, N-H present Inter Radical/Ionic Intermediate MMI->Inter Oxidation (I2/H2O2) Disulfide 2,2'-Dithiobis(1-methylimidazole) (Disulfide Dimer) S-S Bond, Aromatic Ring Inter->Disulfide Dimerization

Figure 1: Oxidative pathway transforming the thione precursor into the disulfide target, altering IR active functional groups.

Infrared Spectrum Comparison: Target vs. Alternative

The discrimination between the disulfide and the thione relies on three spectral regions: the High-Frequency (N-H/C-H), the Double Bond (C=N/C=C), and the Fingerprint (C-S/S-S).

Comparative Data Table
Spectral RegionFunctional GroupMethimazole (Alternative) 2,2'-Dithiobis(1-methylimidazole) (Target) Mechanistic Insight
3200–2800 cm⁻¹ N-H Stretch Present (~3100–3200 cm⁻¹, broad)Absent The disulfide lacks the acidic proton on N3, confirming dimerization.
3100–3000 cm⁻¹ Aromatic C-H Weak/ShoulderDistinct/Sharp (3076 cm⁻¹)Full aromatization of the imidazole ring in the disulfide enhances C-H stretching.
1600–1450 cm⁻¹ C=N / C=C Ring 1570 cm⁻¹, 1466 cm⁻¹1580 cm⁻¹, 1426 cm⁻¹ Shift in ring breathing modes due to loss of thione character and aromatization.
1200–1100 cm⁻¹ C=S / C-S 1125 cm⁻¹ (Strong, Thione)1127 cm⁻¹ (Shifted/Modified)Transition from C=S (thione) to C-S (single bond) alters the dipole moment and band shape.
500–400 cm⁻¹ S-S Stretch AbsentWeak/Raman Active S-S stretch is often weak in IR but definitive if observed; absence of strong C=S is the primary IR indicator.
Detailed Spectral Analysis[9]
1. Disappearance of the Thioamide Character

Methimazole is characterized by a "thioamide" band structure due to the N-C=S resonance.

  • Observation: The strong band at ~1125 cm⁻¹ in Methimazole (attributed to mixed C=S/C-N modes) undergoes a morphology change and slight shift in the disulfide.

  • Critical Indicator: The most reliable indicator of the disulfide is the absence of the broad N-H stretching vibration which is present in Methimazole due to the N-H...S hydrogen bonding network in the crystal lattice [1, 2].

2. Aromatization Signatures

Upon oxidation to the disulfide, the imidazole ring loses its amide-like (thione) character and becomes fully aromatic.

  • Observation: This results in sharper, more defined C=C and C=N stretching vibrations around 1580 cm⁻¹ and 1426 cm⁻¹ in the disulfide spectrum [1].

Experimental Protocol: ATR-FTIR Validation

To ensure high E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), the following protocol uses Attenuated Total Reflectance (ATR) , which minimizes sample preparation artifacts common in KBr pellets (e.g., moisture absorption or ion exchange).

Workflow Diagram

IR_Workflow Figure 2: Standardized ATR-FTIR Workflow for Imidazole Disulfide Analysis Prep Sample Preparation (No grinding required for ATR) Blank Background Scan (Air/Crystal Interface) Measure Acquisition (4000-600 cm⁻¹, 32 scans) Prep->Measure Apply Pressure Blank->Measure T = 25°C Process Data Processing (Baseline Corr., ATR Corr.) Measure->Process Analyze Peak Analysis Focus: 3100-2800 (NH) & 1500-1100 (CS) Process->Analyze

Figure 2: Step-by-step analytical workflow ensuring reproducible spectral data.

Step-by-Step Methodology
  • Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with a Diamond or ZnSe ATR crystal.

  • Parameters:

    • Range: 4000–600 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Scans: 32 (minimum) to reduce signal-to-noise ratio.

  • Background: Collect a background spectrum of the clean, dry crystal in air.

  • Sample Application:

    • Place ~5 mg of 2,2'-dithiobis(1-methylimidazole) (yellow/white crystalline solid) onto the crystal.

    • Apply consistent pressure using the anvil to ensure intimate contact.

  • Cleaning: Clean crystal with isopropanol between samples to prevent cross-contamination from the monomer (Methimazole).

Self-Validating Check:

  • If a broad peak appears >3100 cm⁻¹, then the sample likely contains unreacted Methimazole precursor or moisture.

  • If the fingerprint region matches the Methimazole reference exactly, then oxidation has not occurred.

Synthesis & Purity Context

Understanding the origin of the sample is vital for interpreting the spectrum. The disulfide is typically generated via iodine oxidation of Methimazole.

  • Reaction:

    
    
    
  • Impurity Profile: In pharmacopoeial contexts (e.g., EP/USP), Methimazole has specific impurities.

    • Impurity A: 2,2-dimethoxy-N-methylethanamine.[1]

    • Impurity C: 1-methyl-2-(methylthio)imidazole (S-methylated, not the disulfide).

    • Disulfide:[2] Often termed "Impurity 3" or a degradation product [1].

    • Note: Do not confuse the disulfide with Impurity C. The disulfide has an S-S bond; Impurity C has an S-CH3 group. The IR spectrum of Impurity C will show C-H stretches for the S-methyl group but lack the S-S bridge dynamics.

References

  • R. K. et al. (2024). Methimazole-Related Substances: Structural Characterization and In Silico Toxicity Assessment. Crystals, 14, 1073. Link

  • Aboul-Enein, H. Y.[3] & Al-Badr, A. A. (1979). Analytical Profiles of Drug Substances: Methimazole. Academic Press. Link

  • Sigma-Aldrich. (n.d.).[4] Methimazole Product Information & Spectra. Link

  • NIST Chemistry WebBook. (2025). 1-Methylimidazole Spectral Data. Link

Sources

Comparative efficiency of thiol activating agents in peptide synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The chemical synthesis of proteins and complex macrocyclic peptides relies heavily on the precise manipulation of cysteine residues. At the heart of this methodology are thiol activating agents —specialized catalysts and reagents designed to modulate the reactivity of sulfhydryl groups. Whether facilitating transthioesterification in Native Chemical Ligation (NCL) or directing regioselective disulfide bond formation, the choice of thiol agent dictates reaction kinetics, product stability, and overall yield.

This guide provides an objective, data-driven comparison of the most prominent thiol activating agents used in modern peptide synthesis, detailing the mechanistic causality behind their efficiency and providing self-validating protocols for their application.

The Mechanistic Causality of Thiol Activation

The efficiency of a thiol activating agent is primarily governed by its


 and its thermodynamic leaving-group ability.

In Native Chemical Ligation (NCL) , an exogenous thiol catalyst must perform a dual role: it must be sufficiently nucleophilic to attack a relatively stable peptide-alkyl thioester (transthioesterification), yet its conjugate acid must be strong enough to make it an excellent leaving group when subsequently attacked by the N-terminal cysteine of the second peptide fragment.

In Regioselective Disulfide Formation , thiol activating agents (like DPDS) operate on a different principle: thermodynamic trapping. They react with a free cysteine to form a mixed disulfide, releasing a byproduct that rapidly tautomerizes. This tautomerization prevents the reverse reaction, effectively "locking" the cysteine into a highly reactive state primed for a subsequent, controlled disulfide exchange.

Comparative Analysis of NCL Thiol Catalysts

The advent of NCL revolutionized chemical protein synthesis, but the intrinsic reaction between an alkyl thioester and an N-terminal cysteine is impractically slow. The addition of exogenous thiol catalysts accelerates this process by orders of magnitude.

Quantitative Performance Data

The following table summarizes the physicochemical properties and kinetic efficiencies of the three most widely used NCL catalysts.

Thiol Activating Agent

Relative Ligation RateVolatility / OdorPrimary Application Profile
MPAA (4-Mercaptophenylacetic acid)~6.6Extremely Fast (10x–50x)Low / Non-malodorousGold Standard for NCL. Optimal balance of nucleophilicity and leaving group ability.
MESNa (Sodium 2-mercaptoethanesulfonate)~9.2Slow (1x)Low / Non-malodorousIntermediate Stabilization. Used when thioester stability is required to prevent hydrolysis.
Thiophenol ~6.6Very Fast (10x–40x)High / Highly toxicHistorical Catalyst. Largely replaced by MPAA due to severe toxicity and stench.
MPAA vs. MESNa: The pKa Dictates the Rate

The stark difference in efficiency between MPAA and MESNa is a direct consequence of their


 values. At a standard ligation pH of 7.0,, making it a potent nucleophile for the initial exchange. More importantly, when the N-terminal cysteine (

~8.3) attacks the newly formed MPAA-thioester, MPAA acts as a superior leaving group because it is a weaker base than the attacking cysteine.

Conversely,

. Because MESNa is a stronger base than the attacking N-terminal cysteine, the equilibrium of the thiol exchange heavily disfavors the S-to-N acyl shift, rendering the reaction rate-limiting and extending ligation times from hours to days.

NCL_Pathway A Peptide-Alkyl Thioester (Poor Leaving Group) C Peptide-MPAA Thioester (Highly Reactive) A->C Transthioesterification B MPAA Catalyst (pKa ~6.6) B->C Thiol Exchange E S-to-N Acyl Shift (Irreversible) C->E Attack by Cys D N-Terminal Cys Peptide (Nucleophile) D->E F Native Peptide Bond (Ligated Product) E->F Spontaneous

Figure 1: Mechanism of MPAA-catalyzed Native Chemical Ligation (NCL) via transthioesterification.

Comparative Analysis of Disulfide Directing Agents

For peptides containing multiple cysteines (e.g., insulin, conotoxins), random oxidation leads to scrambled, inactive isomers. Thiol activating agents like DPDS (2,2'-Dipyridyl disulfide) and DTNB (Ellman's Reagent) are utilized to direct regioselective pairings.

  • DPDS : Reacts with a free thiol to form a mixed pyridyl-disulfide. The reaction is driven to completion by the release of 2-pyridinethiol, which immediately tautomerizes into the highly stable 2-pyridinethione. This thermodynamic sink makes DPDS highly efficient for activating cysteines prior to chain combination.

  • DTNB : Forms a mixed TNB-disulfide, releasing the yellow 2-nitro-5-thiobenzoate anion. While highly effective for quantification, DTNB-activated peptides are generally less stable and more prone to premature scrambling during purification than DPDS-activated peptides.

DPDS_Workflow Step1 Peptide 1 (Free Thiol) Intermediate Peptide 1-Pyridyl Disulfide (Activated Intermediate) Step1->Intermediate Oxidation DPDS DPDS Reagent (Disulfide Activator) DPDS->Intermediate Byproduct 2-Pyridinethione (Stable Byproduct) DPDS->Byproduct Leaving Group Final Regioselective Disulfide (Final Product) Intermediate->Final Thiol-Disulfide Exchange Step2 Peptide 2 (Free Thiol) Step2->Final Nucleophilic Attack

Figure 2: DPDS-mediated regioselective disulfide bond formation workflow.

Validated Experimental Protocols

The following self-validating workflows ensure high-fidelity peptide synthesis by incorporating built-in quenching and monitoring steps.

Protocol A: MPAA-Catalyzed Native Chemical Ligation

Designed to maintain cysteine reduction while maximizing transthioesterification rates. [1][3]

  • Buffer Preparation : Prepare a chaotropic ligation buffer containing 6 M Guanidine Hydrochloride (Gn·HCl) and 200 mM sodium phosphate.

    • Causality: Gn·HCl unfolds secondary structures that might sterically hinder the ligation site.

  • Degassing : Sparge the buffer with argon for 15 minutes.

    • Causality: Dissolved oxygen will rapidly oxidize the thiol catalyst and peptide cysteines, halting the reaction.

  • Catalyst Addition : Add TCEP·HCl to a final concentration of 20 mM, followed by MPAA to a final concentration of 100 mM. Adjust the pH strictly to 7.0–7.2 using 10 M NaOH.

    • Causality: TCEP selectively reduces disulfides without reacting with the thioester. The pH must be

      
       7.0 to ensure the N-terminal Cys is sufficiently deprotonated for nucleophilic attack, but 
      
      
      
      7.2 to prevent base-catalyzed thioester hydrolysis.
  • Reaction Initiation : Dissolve the C-terminal thioester peptide (1.0 eq, ~2 mM) and N-terminal Cys peptide (1.1 eq, ~2.2 mM) into the buffer. Stir under argon at room temperature.

  • Validation & Quenching : Monitor via RP-HPLC/LC-MS. MPAA ligations typically reach >95% completion within 2–4 hours. Quench the reaction by diluting 10-fold with aqueous 0.1% Trifluoroacetic acid (TFA).

    • Causality: Dropping the pH below 4.0 protonates all thiols, instantly freezing the thiol-exchange equilibrium prior to preparative HPLC purification.

Protocol B: DPDS-Mediated Regioselective Disulfide Activation

Designed to trap a single cysteine in an activated state for subsequent heterodimerization. [4]

  • Primary Activation : Dissolve Peptide 1 (containing a single free Cys) in 0.1 M sodium phosphate buffer at pH 5.5 (or 50% aqueous acetic acid) to a concentration of 1 mM.

    • Causality: An acidic pH suppresses the formation of symmetric homodimers (Peptide 1-S-S-Peptide 1) by keeping the bulk cysteine protonated and less nucleophilic.

  • DPDS Addition : Add 5 equivalents of DPDS dissolved in a minimal volume of acetonitrile. Stir for 2 hours at room temperature.

  • Intermediate Isolation : Purify the activated Peptide 1-S-S-Pyridyl intermediate via RP-HPLC and lyophilize.

  • Chain Combination : Dissolve the lyophilized intermediate and Peptide 2 (containing the target free Cys) in equimolar amounts in 0.1 M sodium phosphate buffer, pH 7.5.

    • Causality: The elevated pH activates the free cysteine on Peptide 2, which rapidly attacks the pyridyl-disulfide. The reaction is driven to completion within 30 minutes by the irreversible expulsion of 2-pyridinethione.

  • Final Purification : Acidify with 0.1% TFA and purify the final heterodimeric disulfide via RP-HPLC.

References

  • Zheng, J. S., et al. "Electrostatic Assistance of 4-Mercaptophenylacetic Acid-Catalyzed Native Chemical Ligation." Organic Letters, ACS Publications.[Link][1]

  • Burlina, F., et al. "Shifting Native Chemical Ligation into Reverse through N→S Acyl Transfer." ChemBioChem, National Center for Biotechnology Information (PMC).[Link][2]

  • Dawson, P. E., & Kent, S. B. "Native Chemical Ligation of Peptides and Proteins." Current Protocols in Protein Science, National Center for Biotechnology Information (PMC).[Link][3]

  • Hossain, M. A., et al. "Total Solid-Phase Synthesis of Biologically Active Drosophila Insulin-Like Peptide 2 (DILP2)." PLoS One, National Center for Biotechnology Information (PMC).[Link][4]

Sources

Beyond Ellman’s: The Strategic Advantage of 2,2'-Dithiobis(1-methylimidazole)

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Advantages of 1H-Imidazole, 2,2'-dithiobis[1-methyl-] over Ellman’s Reagent Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

For over six decades, Ellman’s Reagent (DTNB) has served as the gold standard for thiol quantification. However, its dependence on alkaline pH and visible-range detection (412 nm) introduces critical limitations when analyzing colored biological fluids or oxidation-sensitive samples.

This guide introduces 2,2'-dithiobis(1-methylimidazole) (often abbreviated as DTM or BID ), a high-performance alternative. By shifting detection to the UV range (252 nm) and maintaining reactivity in acidic conditions, DTM overcomes the spectral interference and stability issues inherent to DTNB, offering a more robust solution for complex matrices like blood plasma, cell lysates, and food products.

The Chemical Basis: Mechanism of Action

Both DTNB and DTM operate via thiol-disulfide exchange , a nucleophilic attack by the target thiolate (


) on the disulfide bond of the reagent. The key difference lies in the leaving group.
  • DTNB: Releases TNB

    
      (5-thio-2-nitrobenzoic acid), which requires a pH > 7.5 to maintain its yellow anionic form.
    
  • DTM: Releases MMI (2-mercapto-1-methylimidazole / Methimazole), which absorbs strongly in the UV region and does not rely on a specific ionization state for detection, allowing for quantification across a broader pH spectrum.

Reaction Pathway Diagram

ReactionMechanism TargetThiol Target Thiol (R-SH) DTNB Ellman's Reagent (DTNB) TargetThiol->DTNB pH 8.0 DTM Imidazole Reagent (DTM) TargetThiol->DTM pH 3.0 - 8.0 ComplexDTNB Mixed Disulfide (R-S-TNB) DTNB->ComplexDTNB TNB TNB²⁻ (Yellow) Abs: 412 nm Requires pH > 8.0 DTNB->TNB Leaving Group ComplexDTM Mixed Disulfide (R-S-MMI) DTM->ComplexDTM MMI MMI (Colorless) Abs: 252 nm Stable pH 1-10 DTM->MMI Leaving Group

Figure 1: Comparative reaction pathways. Note DTM's ability to function in acidic conditions compared to DTNB's alkaline requirement.

Performance Comparison: DTM vs. DTNB

The following table summarizes the critical operational differences. DTM is superior in scenarios involving colored interference or unstable thiols.

FeatureEllman’s Reagent (DTNB)2,2'-dithiobis(1-methylimidazole) (DTM)Advantage of DTM
Detection Wavelength 412 nm (Visible Yellow)252 nm (UV) Eliminates interference from heme, pigments, and yellow-colored media.
Optimal pH Range pH 7.5 – 8.5pH 3.0 – 8.0 Allows quantification in acidic buffers, preventing auto-oxidation of thiols.
Leaving Group TNB (Thionitrobenzoate)MMI (Methimazole)MMI is pharmacologically characterized and stable.
Molar Extinction (

)
~14,150

~14,000 - 16,000

Comparable sensitivity; high UV absorption.
Reversibility Difficult (TNB is unstable)High Mixed disulfides can be easily reduced to recover native protein.
Sample Compatibility Poor for blood/lysatesExcellent Ideal for complex biological matrices.
Deep Dive: The "Spectral Silence" Advantage

The most significant advantage of DTM is its absorbance at 252 nm .

  • The Problem with DTNB: Many biological samples (plasma, urine, fruit juices, culture media) are naturally yellow or brown. These absorb light at 412 nm, creating a high background signal that masks low-concentration thiols.

  • The DTM Solution: At 252 nm, many of these visible pigments are "spectrally silent" (transparent). While proteins absorb at 280 nm, the 252 nm peak of the MMI leaving group is distinct enough to be quantified with proper blanking, or in non-protein small molecule assays (like glutathione).

Deep Dive: Acidic Stabilization

Thiols (


) rapidly oxidize to disulfides (

) at alkaline pH (pH > 7.5), catalyzed by trace metals.
  • DTNB Constraint: Must run at pH 8.0. If your sample contains unstable thiols, they may oxidize during the assay preparation, leading to underestimation.

  • DTM Advantage: You can perform the reaction at pH 4.0 - 5.0 . At this pH, auto-oxidation is kinetically suppressed, but the DTM reaction still proceeds, "trapping" the thiol content accurately.

Experimental Protocol: Thiol Quantification with DTM

This protocol is designed for the quantification of total free thiols in a biological buffer.[1]

Reagents Required:

  • DTM Stock Solution (10 mM): Dissolve 2,2'-dithiobis(1-methylimidazole) in acetonitrile or methanol. Store at -20°C.

  • Reaction Buffer: 100 mM Phosphate or Citrate buffer (can be pH 4.0 to 7.0 depending on stability needs). Include 1 mM EDTA to chelate metals.

  • Standard: L-Cysteine or Glutathione (freshly prepared).

Step-by-Step Workflow
  • Preparation:

    • Dilute the DTM Stock to 1 mM in the Reaction Buffer.

    • Prepare a serial dilution of Cysteine standards (0 – 100

      
      ).
      
  • Reaction:

    • Add 900

      
        of DTM working solution (1 mM) to a quartz cuvette.
      
    • Add 100

      
        of sample or standard.
      
    • Mix immediately by inversion.

  • Incubation:

    • Incubate at room temperature for 5–10 minutes . (Reaction is typically faster than DTNB).

  • Measurement:

    • Measure Absorbance at 252 nm (

      
      ).[2]
      
    • Blanking: Use a mixture of 900

      
       DTM + 100 
      
      
      
      pure buffer to subtract reagent absorbance.
  • Calculation:

    • Plot

      
       vs. Concentration for the standards.
      
    • Calculate sample concentration using the linear regression equation.[1][3][4]

    • Self-Validation: Ensure the

      
       value of the standard curve is > 0.99.[5]
      
Workflow Diagram

AssayProtocol Start Start: Sample Preparation BufferSelect Select pH Buffer (pH 4.0 for unstable thiols pH 7.0 for general use) Start->BufferSelect AddReagent Add DTM Reagent (Excess: >10-fold molar ratio) BufferSelect->AddReagent Incubate Incubate 5-10 min (Room Temperature) AddReagent->Incubate Measure Measure Absorbance @ 252 nm (UV Quartz Cuvette) Incubate->Measure Calculate Calculate Concentration Using MMI Standard Curve Measure->Calculate

Figure 2: Operational workflow for DTM-based thiol quantification.

Troubleshooting & Optimization
  • High Background at 252 nm: If your protein concentration is very high (> 1 mg/mL), protein absorbance (tailing from 280 nm) might interfere.

    • Solution: Use a "Sample Blank" (Sample + Buffer without DTM) and subtract this value from the final reading.

  • Low Sensitivity:

    • Solution: Ensure the DTM stock is fresh. Disulfides can degrade over months if exposed to moisture.

  • Solubility:

    • DTM is less water-soluble than DTNB. Always dissolve the stock in a small volume of organic solvent (Acetonitrile/DMSO) before diluting into the aqueous buffer.

References
  • Pedersen, A. O., et al. (1987). "Reactivity of 2,2'-dithiobis(1-methylimidazole) with thiol groups in proteins." European Journal of Biochemistry.

  • Ellman, G. L. (1959). "Tissue sulfhydryl groups." Archives of Biochemistry and Biophysics. (Original DTNB reference for comparison).

  • Fahey, R. C., et al. (1977). "Analysis of biological thiols: Quantitative determination of thiols at the picomole level." Methods in Enzymology. (Discusses limitations of DTNB and alternatives).

  • Brocklehurst, K. (1979). "Specific covalent modification of thiols: Applications in the study of enzymes and other biomolecules." International Journal of Biochemistry. (Mechanistic review of 2-pyridyl and imidazole disulfides).

Sources

A Comparative Guide to Purity Analysis of 2-(2,4-dichlorobenzoyl)acetonitrile (CAS 17398-92-0)

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Purity in Synthetic Intermediates

In the landscape of pharmaceutical and agrochemical development, the quality of starting materials and intermediates is paramount. The compound 2-(2,4-dichlorobenzoyl)acetonitrile (CAS 17398-92-0), a dichlorinated benzoylacetonitrile derivative, serves as a key building block in the synthesis of a variety of complex molecules.[1][2] Its molecular structure, featuring a dichlorinated aromatic ring, a ketone, and a nitrile group, makes it a versatile precursor.

Figure 1: Chemical Structure of 2-(2,4-dichlorobenzoyl)acetonitrile
Chemical Structure of 2-(2,4-dichlorobenzoyl)acetonitrile

The presence of impurities, such as unreacted starting materials, by-products, or residual solvents, can have profound consequences on the yield, purity, and safety profile of the final active ingredient. Therefore, robust and reliable analytical methods for determining the purity of commercial-grade CAS 17398-92-0 are not just a matter of quality control, but a fundamental requirement for reproducible and safe synthesis.

This guide provides an in-depth comparison of three orthogonal analytical techniques for the purity assessment of 2-(2,4-dichlorobenzoyl)acetonitrile: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. We will delve into the causality behind experimental choices, provide detailed protocols, and present comparative data to empower researchers and drug development professionals in selecting the most appropriate method for their needs.

High-Performance Liquid Chromatography (HPLC-UV): The Workhorse for Routine Analysis

High-Performance Liquid Chromatography is the cornerstone of purity analysis in the pharmaceutical industry. For a molecule like 2-(2,4-dichlorobenzoyl)acetonitrile, which possesses strong ultraviolet (UV) chromophores (the dichlorinated benzene ring and carbonyl group), reversed-phase HPLC with UV detection is an exceptionally suitable method for routine quality control.[3]

The Causality Behind the Method: The principle of reversed-phase HPLC relies on the partitioning of the analyte between a nonpolar stationary phase (typically a C18-bonded silica) and a polar mobile phase.[4] By gradually increasing the organic solvent (acetonitrile) concentration in the mobile phase, compounds are eluted based on their hydrophobicity. This allows for the separation of the main compound from more polar or less polar impurities. The UV detector quantifies the eluted compounds by measuring their absorbance at a specific wavelength, chosen to maximize the signal of the analyte while minimizing interference.

Experimental Protocol: RP-HPLC-UV
  • Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: HPLC-grade Water.

    • Mobile Phase B: HPLC-grade Acetonitrile (MeCN).

    • Gradient: 50% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, return to 50% B and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm (based on the aromatic and ketone chromophores).

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Standard Solution: Accurately weigh ~10 mg of a reference standard of 2-(2,4-dichlorobenzoyl)acetonitrile and dissolve in 100 mL of diluent (Acetonitrile/Water 50:50 v/v) to get a concentration of 100 µg/mL.

    • Sample Solution: Prepare the commercial sample in the same manner.

  • Analysis and Calculation:

    • Inject the standard and sample solutions.

    • Purity is typically determined by area percent normalization, where the peak area of the main component is expressed as a percentage of the total area of all observed peaks. Purity (%) = (Area_Analyte / Total_Area_All_Peaks) * 100

Workflow and Data Presentation

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Weigh Accurately Weigh Sample Dissolve Dissolve in Diluent (MeCN/H2O) Weigh->Dissolve Inject Inject into HPLC Dissolve->Inject Separate Separation on C18 Column (Gradient Elution) Inject->Separate Detect UV Detection (254 nm) Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Purity (Area % Normalization) Integrate->Calculate

Figure 2: HPLC-UV Experimental Workflow
ParameterExpected PerformanceRationale
Specificity HighThe chromatographic separation resolves the main peak from impurities.
Limit of Quantitation (LOQ) ~0.05%Sufficient for typical impurity profiling.
Precision (RSD) < 2.0%Demonstrates method reliability for routine QC.
Analysis Time ~25 minutes per sampleModerate throughput.
Destructive? YesThe sample cannot be recovered.

Expertise & Trustworthiness: This HPLC method is a self-validating system. The specificity is demonstrated by the separation of the main component from other peaks. Precision is established through repeated injections, ensuring the reliability of the quantification. While the area percent method is common, it assumes all impurities have the same response factor as the analyte, which can be a source of inaccuracy. For higher accuracy, reference standards for each impurity would be required.

Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Impurities and Structural Confirmation

Gas chromatography is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition.[5] Given the structure of 2-(2,4-dichlorobenzoyl)acetonitrile, it is expected to have sufficient thermal stability and volatility for GC analysis. Coupling GC with a Mass Spectrometry (MS) detector provides not only quantification but also structural information, making it an excellent tool for identifying unknown impurities.[6][7]

The Causality Behind the Method: In GC, the sample is vaporized and carried by an inert gas (the mobile phase) through a capillary column containing a stationary phase. Separation occurs based on the compounds' boiling points and their interactions with the stationary phase. The mass spectrometer then ionizes the eluted compounds, separates the ions based on their mass-to-charge ratio (m/z), and generates a mass spectrum that serves as a molecular "fingerprint," allowing for confident identification of impurities.

Experimental Protocol: GC-MS
  • Instrumentation: A GC system equipped with an autosampler and a Mass Spectrometric detector (e.g., a single quadrupole).

  • Chromatographic Conditions:

    • Column: HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium, constant flow at 1.2 mL/min.

    • Inlet Temperature: 280 °C.

    • Injection Mode: Split (e.g., 50:1 ratio).

    • Oven Program: Start at 150 °C, hold for 1 min, ramp at 15 °C/min to 300 °C, hold for 5 min.

    • MS Transfer Line Temp: 290 °C.

    • Ion Source Temp: 230 °C.

    • MS Mode: Electron Ionization (EI) at 70 eV, scanning from m/z 40-450.

  • Sample Preparation:

    • Prepare a solution of the sample in a volatile organic solvent like Dichloromethane or Ethyl Acetate at a concentration of approximately 1 mg/mL.

  • Analysis and Calculation:

    • Inject the sample solution.

    • Identify peaks by comparing their retention times and mass spectra to a reference standard or a spectral library (e.g., NIST).

    • Purity can be estimated using area percent normalization, similar to HPLC.

Workflow and Data Presentation

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Processing Weigh Weigh Sample Dissolve Dissolve in Volatile Solvent (e.g., DCM) Weigh->Dissolve Inject Inject into GC Dissolve->Inject Separate Vaporize & Separate on HP-5ms Column Inject->Separate Detect MS Detection (EI, Scan Mode) Separate->Detect Separate->Detect Elution Identify Identify Impurities (Mass Spectra Library) Detect->Identify Calculate Calculate Purity (Area % Normalization) Identify->Calculate

Figure 3: GC-MS Experimental Workflow
ParameterExpected PerformanceRationale
Specificity Very HighCombines chromatographic separation with mass spectral identification.
Sensitivity HighMS detectors are highly sensitive, ideal for trace impurity detection.
Impurity ID ExcellentMass spectra provide structural information for identifying unknowns.
Analysis Time ~20 minutes per sampleRelatively high throughput.
Destructive? YesThe sample is consumed during analysis.

Expertise & Trustworthiness: The key strength of GC-MS is its ability to provide orthogonal data to HPLC. While HPLC separates based on polarity, GC separates primarily by boiling point. The mass spectrum provides definitive structural evidence, which is invaluable for identifying process-related impurities or degradation products. This method's trustworthiness comes from its dual-confirmation capability (retention time and mass spectrum).

Quantitative NMR (qNMR): The Primary Method for Absolute Purity

Unlike chromatographic techniques that are relative methods requiring a reference standard of the same compound for accurate quantification, Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method.[8][9] It allows for the direct measurement of a compound's purity against a certified internal standard of a different chemical structure.[10]

The Causality Behind the Method: The fundamental principle of qNMR is that the area of an NMR signal (the integral) is directly proportional to the number of nuclei (protons, in the case of ¹H-qNMR) giving rise to that signal.[11] By co-dissolving a precisely weighed amount of the analyte with a precisely weighed amount of a high-purity internal standard, the purity of the analyte can be calculated by comparing the integrals of specific, non-overlapping signals from both compounds.[12]

Experimental Protocol: ¹H-qNMR
  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) with stable temperature control.

  • Materials:

    • Internal Standard (IS): A high-purity (>99.9%), non-hygroscopic, stable compound with simple, sharp proton signals that do not overlap with the analyte's signals. Maleic acid or dimethyl sulfone are common choices.

    • Deuterated Solvent: A solvent that dissolves both the analyte and the IS, such as DMSO-d₆ or Chloroform-d.

  • Sample Preparation:

    • Accurately weigh ~15 mg of the 2-(2,4-dichlorobenzoyl)acetonitrile sample into a vial.

    • Accurately weigh ~10 mg of the chosen internal standard into the same vial.

    • Record both masses precisely.

    • Dissolve the mixture in ~0.7 mL of the deuterated solvent.

    • Transfer the solution to a high-precision NMR tube.

  • NMR Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum. Key parameters include a long relaxation delay (D1 ≥ 5 x T₁ of the slowest-relaxing proton) to ensure full magnetization recovery, a 90° pulse angle, and a sufficient number of scans for a high signal-to-noise ratio (>250:1).

  • Data Processing and Calculation:

    • Process the spectrum (phasing, baseline correction).

    • Carefully integrate a well-resolved, unique signal for the analyte and a signal for the internal standard.

    • Calculate the purity using the following formula[10]: Purity_Analyte (%) = (I_Analyte / I_IS) * (N_IS / N_Analyte) * (M_Analyte / M_IS) * (m_IS / m_Analyte) * Purity_IS Where:

      • I: Integral area of the signal

      • N: Number of protons for the integrated signal

      • M: Molar mass

      • m: Mass

      • Purity: Purity of the internal standard

Workflow and Data Presentation

qNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Purity Calculation Weigh_A Accurately Weigh Analyte Dissolve Co-dissolve in Deuterated Solvent Weigh_A->Dissolve Weigh_IS Accurately Weigh Internal Standard Weigh_IS->Dissolve Acquire Acquire Quantitative ¹H NMR Spectrum Dissolve->Acquire Process Process Spectrum (Phase, Baseline) Acquire->Process Integrate Integrate Non-overlapping Analyte & IS Signals Process->Integrate Calculate Calculate Absolute Purity Using Formula Integrate->Calculate

Figure 4: qNMR Experimental Workflow
ParameterExpected PerformanceRationale
Quantification Absolute (Primary Method)Does not require an analyte-specific reference standard.[9][11]
Accuracy/Precision Very High (RSD < 1.0%)Considered a metrological technique when performed correctly.[8]
Impurity ID Limited (but possible)Can identify and quantify structurally characterized impurities.
Analysis Time ~15-20 minutes per sampleFast acquisition, but requires careful setup.
Destructive? NoThe sample can be fully recovered after analysis.

Expertise & Trustworthiness: qNMR is an intrinsically linear and universal detection method for molecules containing the observed nucleus (protons).[11] Its status as a primary method means it can be used to certify the purity of in-house reference standards that are subsequently used for chromatographic methods. The self-validating nature of the protocol lies in the use of a certified internal standard and the direct proportionality of the signal, which is a fundamental physical constant.

Comparative Summary of Analytical Methods

FeatureHPLC-UVGC-MSqNMR
Principle Liquid-phase separation by polarityGas-phase separation by volatility/boiling pointNuclear resonance, signal proportional to molar amount
Quantification Relative (requires analyte standard)Relative (requires analyte standard)Absolute (requires any certified standard)[9]
Impurity ID Poor (based on retention time only)Excellent (mass spectral library matching)[6]Good (for known structures)
Sensitivity GoodExcellentModerate
Precision Good (<2% RSD)Good (<5% RSD)Excellent (<1% RSD)[8]
Sample Destructive? YesYesNo
Throughput ModerateHighModerate
Primary Use Case Routine QC, stability testingImpurity identification, volatile impurity analysisPrimary purity assignment , reference standard certification

Conclusion and Expert Recommendation

The choice of analytical method for the purity determination of commercial 2-(2,4-dichlorobenzoyl)acetonitrile (CAS 17398-92-0) is dictated by the specific objective of the analysis.

  • For routine quality control and high-throughput screening in a manufacturing environment, Reversed-Phase HPLC-UV is the method of choice. It is robust, reliable, and provides the necessary precision for batch-to-batch consistency checks.

  • For impurity profiling, identification of unknown peaks, and troubleshooting synthetic batches, GC-MS is an invaluable tool. Its superior specificity and ability to provide structural information make it the ideal method for investigating out-of-spec batches or during process development.

  • For the absolute purity assignment of a new batch or for certifying an in-house reference standard , Quantitative NMR (qNMR) is unequivocally the superior technique. Its status as a primary, non-destructive method provides the highest level of metrological traceability and confidence in the purity value, independent of the availability of an identical, pre-certified reference material.

Ultimately, a comprehensive quality assessment of a critical intermediate like 2-(2,4-dichlorobenzoyl)acetonitrile should leverage an orthogonal approach. Employing HPLC-UV for routine checks while having the capability to use GC-MS for investigations and qNMR for primary standard certification provides a complete, robust, and scientifically sound system for ensuring product quality and safety.

References

  • Patsnap Eureka. (2025, September 22). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance.
  • RSSL. (n.d.).
  • Emery Pharma. (2024, February 9).
  • Pauli, G. F., et al. (2014, October 8). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry.
  • Manufacturing Chemist. (2019, February 21). qNMR: top tips for optimised sample prep.
  • Waters. (n.d.). Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants.
  • PureSynth. (n.d.). Benzoylacetonitrile 98.0%(GC).
  • Sigma-Aldrich. (n.d.). Benzoylacetonitrile 99%.
  • Reth, M., et al. (2020, May 29). NMR and GC/MS analysis of industrial chloroparaffin mixtures. Environmental Science and Pollution Research.
  • Sigma-Aldrich. (n.d.). 2,4-Dichlorophenylacetonitrile 98%.
  • Thermo Fisher Scientific. (n.d.). Benzoylacetonitrile, 98+%.
  • ZirChrom. (2004, May). HPLC Method Development Guide.
  • O'Neil, T., & Lyman, S. (2017, November). HPLC Method development and instrument QC for Aldehyde and Ketone compounds.
  • Northumbrian Water. (2023, April 17).
  • Gerstel. (2015, July 7). GC–MS Analysis of Aroma Compounds in Edible Oils by Direct Thermal Desorption.
  • Tedia. (2015, May 14).
  • Pellegrino, C., et al. (2022, July 21). Identification by GC-MS Analysis of Organics in Manufactured Articles through a D-Optimal Design. Molecules.
  • Agilent Technologies. (n.d.).
  • CAS Common Chemistry. (n.d.). Polyethylene glycol lauryl ether.
  • Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). Benzoylacetonitrile.
  • SIELC Technologies. (2023, August 18). HPLC Method for Analysis of Michler's ketone on Primesep 100 Column.
  • Santa Cruz Biotechnology. (n.d.). Benzoylacetonitrile.
  • ResearchGate. (n.d.).
  • PubChem. (n.d.). 2,4-Dichlorophenylacetonitrile.
  • Ketone Pharma. (2024, August 22). The Role of Chloroacetonitrile in Chemical Synthesis and Industry.
  • Wikipedia. (n.d.). 4-Chlorophenylacetonitrile.

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Comparative Guide: Kinetic Profiling of 2,2'-Dithiobis(1-methylimidazole) vs. Standard Thiol Reagents

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison of 2,2'-Dithiobis(1-methylimidazole) (referred to herein as DTMIm ) against industry-standard thiol-disulfide exchange reagents. This analysis focuses on kinetic performance, mechanistic distinctiveness, and application suitability for drug development and biochemical research.

Executive Summary

In the landscape of thiol quantification and modification, 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) and 2,2'-dithiodipyridine (2-PDS) are the gold standards. However, 2,2'-dithiobis(1-methylimidazole) (DTMIm) occupies a specialized niche. Unlike DTNB, which is driven by the release of a highly acidic chromophore (TNB), DTMIm releases 1-methylimidazole-2-thione (Methimazole) , a stable thione with distinct spectral and chemical properties.

This guide evaluates DTMIm's utility, demonstrating that while it lacks the rapid kinetics and visible detection of DTNB, its uncharged nature (at neutral pH) and the stability of its leaving group make it a valuable tool for reversible cysteine modification and coordination chemistry applications where electrostatic interference must be minimized.

Mechanistic Framework

The core mechanism of DTMIm involves a nucleophilic attack by a thiolate anion (


) on the disulfide bond of the reagent. This follows an 

-like pathway, resulting in a mixed disulfide and the release of the leaving group.
Reaction Scheme

The reaction proceeds as follows:



Unlike DTNB, where the leaving group (TNB


) is electronically stabilized by a nitro group, the DTMIm leaving group tautomerizes to a stable thione  form. This tautomerization provides the thermodynamic driving force but imposes a kinetic penalty due to the higher 

of the leaving thiol.

G cluster_0 Reactants cluster_1 Transition State cluster_2 Products Protein Protein-Cys (Thiolate R-S⁻) TS [R-S ... S ... S-Im]‡ Trigonal Bipyramidal Protein->TS DTMIm DTMIm (Disulfide Reagent) DTMIm->TS Mixed Mixed Disulfide (Protein-S-S-Im) TS->Mixed Leaving Leaving Group (Methimazole Thione) λmax = 252 nm TS->Leaving  k_obs Tautomer Stable Thione Form (Driving Force) Leaving->Tautomer Thione Stabilization

Figure 1: Reaction pathway of disulfide exchange with DTMIm. The stability of the thione product drives the equilibrium despite the higher pKa of the leaving group compared to DTNB.

Comparative Analysis: DTMIm vs. DTNB vs. 2-PDS

Kinetic Performance

The rate of thiol-disulfide exchange is governed largely by the nucleophilicity of the attacking thiol and the leaving group ability (inversely related to the


 of the leaving thiol).
  • DTNB (Ellman's Reagent): The leaving group, 5-thio-2-nitrobenzoate (TNB), has a

    
     of ~5.0. It is an excellent leaving group at neutral pH, leading to fast kinetics  (
    
    
    
    ).
  • DTMIm: The leaving group is 1-methylimidazole-2-thiol (Methimazole). The

    
     of the thiol form is high (~11.6), although it exists predominantly as the thione. The effective leaving group ability is significantly lower than TNB, resulting in slower kinetics . This makes DTMIm less suitable for rapid "stop-flow" quantification but ideal for distinguishing between fast-reacting (surface) and slow-reacting (buried) cysteines.
    
Detection and Spectral Properties
  • DTNB: Produces a yellow product (

    
     nm, 
    
    
    
    ).[1] This visible absorbance is free from interference by protein aromatic residues (280 nm).
  • DTMIm: The Methimazole product absorbs in the UV range (

    
     nm, 
    
    
    
    ). This overlaps significantly with protein absorbance (280 nm) and nucleic acids (260 nm), making it poor for direct quantification in complex biological mixtures without HPLC separation.
Physicochemical Properties & Solubility
  • Charge: DTNB is negatively charged at pH > 7, which can prevent it from accessing hydrophobic pockets or positively charged clefts due to repulsion. DTMIm is neutral (or cationic if the imidazole is protonated,

    
    ), allowing it to probe different chemical spaces.
    
  • Reversibility: The mixed disulfide formed with DTMIm (Protein-S-S-Im) is stable but can be reversed with reducing agents (DTT, TCEP). The leaving group (Methimazole) is a known drug (thyroperoxidase inhibitor), which may be relevant if the study involves downstream biological assays.

Summary Data Table
FeatureDTNB (Ellman's Reagent) 2-PDS (Aldrithiol-2) DTMIm (Imidazole Disulfide)
Leaving Group TNB

2-ThiopyridoneMethimazole (Thione)
Leaving Group pKa ~ 5.0~ 9.9~ 11.6 (Thiol form)
Reaction Rate Fast (Seconds to Minutes)ModerateSlow (Minutes to Hours)
Detection (

)
412 nm (Visible)343 nm (UV)252 nm (UV)
Extinction Coeff. (

)
14,150 M

cm

8,080 M

cm

~16,000 M

cm

Charge (pH 7.4) Negative (-2)NeutralNeutral / Cationic
Primary Use Total Thiol QuantificationReversible ModificationLigand Exchange / Hydrophobic Probing

Experimental Protocol: Kinetic Assay with DTMIm

Objective: To determine the pseudo-first-order rate constant (


) of DTMIm reacting with a model thiol (e.g., L-Cysteine or Glutathione).

Reagents:

  • Buffer: 100 mM Sodium Phosphate, 1 mM EDTA, pH 7.4 (degassed).

  • DTMIm Stock: 10 mM in Acetonitrile or Methanol (freshly prepared).

  • Thiol Standard: 1 mM L-Cysteine hydrochloride in Buffer.

Workflow:

  • Baseline Correction: Due to UV detection (252 nm), use a quartz cuvette. Blank the spectrophotometer with buffer containing the equivalent amount of organic solvent used for DTMIm.

  • Reaction Setup:

    • Add 900 µL Buffer to the cuvette.

    • Add 50 µL DTMIm Stock (Final conc: 0.5 mM).

    • Initiate reaction by adding 50 µL Thiol Standard (Final conc: 50 µM). Note: Maintain >10-fold excess of disulfide for pseudo-first-order conditions.

  • Monitoring:

    • Immediately monitor Absorbance at 252 nm for 20–60 minutes.

    • Critical Control: Run a "No Thiol" control to account for any hydrolysis of DTMIm (though it is relatively stable).

  • Data Analysis:

    • Plot

      
       vs. Time.
      
    • Fit the curve to a single exponential function:

      
      .
      
    • Calculate the second-order rate constant:

      
      .
      

Workflow Start Start: Prepare Reagents (Degas Buffers) Blank Blank Spectrophotometer (Buffer + Solvent @ 252 nm) Start->Blank Mix Mix DTMIm (Excess) + Thiol in Quartz Cuvette Blank->Mix Measure Monitor A252 (Kinetic Mode: 0-60 min) Mix->Measure Calc Calculate k_obs (Exponential Fit) Measure->Calc

Figure 2: Experimental workflow for determining kinetic parameters of DTMIm exchange.

References

  • Ellman, G. L. (1959). Tissue sulfhydryl groups. Archives of Biochemistry and Biophysics, 82(1), 70-77. Link

  • Grimsley, G. R., et al. (2003). A summary of the extinction coefficients of 2-nitro-5-thiobenzoic acid at 412 nm. Protein Science, 12, 2447–2450. Link

  • Pedersen, A. O., et al. (2002). Thiol–disulphide interchange in tubulin: kinetics and the effect on polymerization. European Journal of Biochemistry, 269, 5823-5830. Link

  • Roy, G., et al. (2006). Coordination complexes of methimazole with copper: Controlling redox reactions and sulfur extrusion. Inorganic Chemistry, 45(10), 3969-3975. (Describes formation of Bis(1-methylimidazol-2-yl)disulfide). Link

  • Nagy, P. (2013). Kinetics and mechanisms of thiol-disulfide exchange covering direct substitution and thiol oxidation-mediated pathways. Antioxidants & Redox Signaling, 18(13), 1623-1641. Link

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A Researcher's Guide to the Structural Validation of 1H-Imidazole, 2,2'-dithiobis[1-methyl-]

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The precise, three-dimensional arrangement of atoms within a crystal is fundamental to understanding its chemical and physical properties. For drug development professionals, this information is critical, as the solid-state structure of an active pharmaceutical ingredient (API) or its intermediates, such as 1H-Imidazole, 2,2'-dithiobis[1-methyl-] (also known as methimazole disulfide), directly influences its stability, solubility, and bioavailability. This guide provides a comprehensive framework for the validation of its crystal structure. We delve into the causality behind essential validation metrics, compare them against established crystallographic benchmarks, and provide a self-validating workflow to ensure the integrity and accuracy of the structural model.

Introduction: The Imperative of Structural Integrity

The Validation Gauntlet: A Multi-Faceted Approach

Crystal structure validation is a process of cross-examining the structural model against the experimental diffraction data and established chemical principles.[6][7] The International Union of Crystallography (IUCr) provides a robust framework and tools for this purpose, most notably the checkCIF service.[4][6][8][9] The process can be visualized as a workflow that scrutinizes every aspect of the crystallographic data.

G Crystal Structure Validation Workflow cluster_0 Data Input cluster_1 Automated Validation cluster_2 Manual Review & Interpretation cluster_3 Decision & Refinement CIF Crystallographic Information File (.cif) CheckCIF IUCr checkCIF/PLATON Service CIF->CheckCIF Alerts Generation of Validation Report (ALERTS) CheckCIF->Alerts Review Review ALERT Levels (A, B, C, G) Alerts->Review Geometry Geometric Analysis (Bonds, Angles, Torsions) Review->Geometry ADPs Displacement Parameters (ADPs) Review->ADPs Packing Crystal Packing & Intermolecular Interactions Review->Packing Decision Is the Structure Valid? Review->Decision Geometry->Decision ADPs->Decision Packing->Decision Refine Re-refine Model or Justify ALERTS Decision->Refine No Accept Accept & Deposit Structure Decision->Accept Yes Refine->CIF Iterate

Caption: A flowchart of the crystal structure validation process.

Comparative Analysis: Methimazole Disulfide vs. Quality Benchmarks

The crystal structure of methimazole disulfide has been reported, crystallizing in the monoclinic C2/c space group.[1] We can use its published data as a basis for a comparative validation against generally accepted quality metrics for small-molecule structures.

MetricTypical Value (High-Quality Structure)Published Value for Methimazole DisulfideRationale & Significance
R1 (R-factor) < 0.05 (5%)[10]Not explicitly stated in abstract, but expected to be lowMeasures the agreement between the observed diffraction amplitudes and those calculated from the model.[11][12] A lower R1 value signifies a better fit.[10][13] For small molecules, values above 0.10 may suggest issues.[11]
wR2 (weighted R-factor) < 0.15 (15%)Not explicitly stated in abstractA weighted version of the R-factor based on squared structure factors (F²), generally considered a more robust indicator than R1.[12]
Goodness-of-Fit (GoF) ~ 1.0[14][15]Not explicitly stated in abstractAlso called S-value. A GoF value close to 1 indicates that the model and data are consistent and the weighting scheme is appropriate.[14][16] Values significantly greater than 1 may suggest unmodeled features or systematic errors.[14][17]
Max/Min Residual Density (Δρ) -0.5 to +0.5 e/ųNot explicitly stated in abstractRepresents leftover electron density not accounted for by the model. Large positive or negative peaks can indicate missing atoms, incorrect atom types, or disorder.
Data / Parameter Ratio > 8 (ideally > 10)Not explicitly stated in abstractA high ratio of unique diffraction data points to refined parameters in the model ensures that the structure is well-determined and not over-parameterized.

Note: Specific numerical values for R-factors, GoF, and residual density for the published structure would require access to the full crystallographic information file (CIF).

Experimental Protocol: A Self-Validating Workflow with PLATON

The software PLATON is a powerful tool for in-depth crystallographic analysis and validation.[18][19][20][21] A researcher can use it to perform checks that go beyond the standard checkCIF report.[5]

Objective: To perform a comprehensive, self-validating check of the crystal structure of 1H-Imidazole, 2,2'-dithiobis[1-methyl-].

Required Material: The Crystallographic Information File (.cif) for the structure.

Methodology:

  • Obtain and Launch PLATON: Download the latest version of PLATON from an official source.[18][19] Launch the program.

  • Load the CIF: Open the .cif file for methimazole disulfide within the PLATON interface.

  • Initial Validation Check (checkCIF):

    • Causality: This initial step automates the IUCr validation procedure, providing a standardized report with alerts categorized by severity.[6][22]

    • Action: Run the checkCIF routine within PLATON. The program will generate a report with alerts classified as A (serious), B (potentially serious), C (check), and G (general info).[6]

    • Self-Validation: Scrutinize every A and B alert. For example, an alert regarding a "short contact" requires you to measure the distance and compare it to expected van der Waals radii. An alert for "missed symmetry" must be investigated using PLATON's ADDSYM tool, as finding higher symmetry would fundamentally change the structural model.[7]

  • Geometric Analysis:

    • Causality: This step verifies if the molecular geometry is chemically sensible. Unusually long, short, or distorted bonds and angles can indicate an incorrect model or unmodeled disorder.

    • Action: Use PLATON's CALC GEOM function. The software will calculate all bond lengths, angles, and torsion angles.

    • Self-Validation: Compare the S-S bond length (~2.093 Å in the published structure[1]) and the C-S-S-C torsion angle (~62.85°[1]) with typical values from the Cambridge Structural Database (CSD) for similar disulfide fragments. Any significant deviations must be justified (e.g., by ring strain or specific electronic effects).

  • Analysis of Anisotropic Displacement Parameters (ADPs):

    • Causality: ADPs (or thermal ellipsoids) model atomic motion. Their size and shape should be physically reasonable. Non-positive definite (NPD) ADPs are physically impossible and indicate a serious problem with the model.

    • Action: Visualize the structure with thermal ellipsoids using PLATON's ORTEP function. Check the validation report for any "NPD" alerts.

    • Self-Validation: Look for atoms with excessively large or highly elongated ellipsoids, which might suggest static disorder that needs to be modeled. Also, check for the "Hirshfeld test" results, which compare the ADPs of bonded atoms; significant differences can indicate an incorrect assignment.

  • Void Analysis:

    • Causality: A properly refined crystal structure should not contain large, empty spaces (voids) unless they are occupied by disordered solvent molecules that have not been modeled.

    • Action: Run the VOID calculation in PLATON.[20]

    • Self-Validation: If the program reports a significant solvent-accessible void, but no solvent was used in the crystallization, this is a major red flag. If a solvent was used, its absence in the model must be addressed, potentially using the SQUEEZE routine in PLATON, which accounts for the electron density of disordered solvent.[18][19]

G PLATON Self-Validating Protocol start Start with .cif file checkcif 1. Run checkCIF (Review ALERTS A/B) start->checkcif geom 2. Geometric Analysis (Compare to CSD values) checkcif->geom adp 3. ADP Analysis (Check for NPDs, Hirshfeld test) geom->adp void 4. Void Analysis (Check for unmodeled solvent) adp->void end Validated Structure void->end

Caption: Key steps in a PLATON-based validation workflow.

Conclusion

The validation of a crystal structure, such as that of 1H-Imidazole, 2,2'-dithiobis[1-methyl-], is a critical, multi-step process that ensures the data's reliability for subsequent scientific inquiry. By leveraging automated tools like checkCIF and performing in-depth analyses with software like PLATON, researchers can critically evaluate every aspect of the structural model.[21][23] This rigorous comparison against established benchmarks and chemical principles provides the necessary confidence for its use in demanding applications like drug design and materials science, upholding the highest standards of scientific integrity.

References

  • Wikipedia. R-factor (crystallography). [Link]

  • Grokipedia. R-factor (crystallography).
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  • JEOL Ltd. Reliability factor, R-factor | Glossary. [Link]

  • PDBe-KB. For X-ray crystallography structures | Analysing and evaluating macromolecular models. [Link]

  • School of Chemistry, University of Glasgow. PLATON for Windows. [Link]

  • CCP14. PLATON for MS-Windows. [Link]

  • Utrecht University. PLATON. [Link]

  • Utrecht University. THE PLATON HOMEPAGE. [Link]

  • FULIR. Methimazole-Related Substances: Structural Characterization and In Silico Toxicity Assessment. [Link]

  • MIT. PLATON INTRO. [Link]

  • IUCr Journals. checkCIF FAQ. [Link]

  • PubMed. Interaction of methimazole with I2: X-ray crystal structure of the charge transfer complex methimazole-I2. implications for the mechanism of action of methimazole-based antithyroid drugs. [Link]

  • IUCr Journals. An alternative to the goodness of fit. [Link]

  • IUCr. (IUCr) Publication standards for crystal structures. [Link]

  • OlexSys. Goodness of Fit. [Link]

  • Academia.edu. AntiThyroid Drug Methimazole: X-ray Characterization of Two Novel Ionic Disulfides Obtained from Its Chemical Oxidation by I 2. [Link]

  • ResearchGate. Interaction of Methimazole with I2: X-ray Crystal Structure of the Charge Transfer Complex Methimazole−I2. Implications for the Mechanism of Action of Methimazole-Based Antithyroid Drugs. [Link]

  • PubMed. Anti-thyroid drug methimazole: X-ray characterization of two novel ionic disulfides obtained from its chemical oxidation by I(2). [Link]

  • PubMed Central. Further Validation of Quantum Crystallography Approaches. [Link]

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  • MDPI. Synthesis, Crystal Structure and Solid State Transformation of 1,2-Bis[(1-methyl-1H-imidazole-2-yl)thio]ethane. [Link]

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  • ResearchGate. What should be the desired value of GOF in xrd refinement graph, is there any specific criteria of this value? should it be less than 2? [Link]

Sources

Benchmarking reaction times of imidazole disulfides vs pyridine disulfides

Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking Reaction Kinetics: Imidazole Disulfides vs. Pyridine Disulfides in Thiol Exchange

As bioconjugation strategies and targeted redox therapeutics become increasingly sophisticated, the selection of the correct disulfide reagent is no longer just a matter of availability—it is a matter of precise kinetic control. Thiol-disulfide exchange is a fundamental biological and synthetic process, proceeding via an SN2-like transition state where a thiolate anion attacks the disulfide bond[1].

For decades, pyridine disulfides have served as the gold standard for rapid thiol modification. However, the emergence of imidazole disulfides has provided researchers with a highly tunable alternative. As a Senior Application Scientist, I have compiled this guide to benchmark the reaction times, thermodynamic drivers, and practical applications of these two distinct chemical classes, providing you with the mechanistic causality needed to optimize your experimental designs.

Mechanistic Causality: The Thermodynamic Driving Force

To understand why these two classes of disulfides exhibit drastically different reaction times, we must look beyond the initial nucleophilic attack and examine the fate of the leaving group.

The rate of a thiol-disulfide exchange is heavily dictated by the stability of the expelled thiolate. Both pyridine and imidazole leaving groups possess a unique structural advantage: they undergo thione-thiol tautomerization .

  • Pyridine Disulfides (e.g., 2,2'-dithiodipyridine, DPDS): When the disulfide bond is cleaved, 2-mercaptopyridine is released. This molecule rapidly tautomerizes into its thione form (2-thiopyridone). Because the thione form is overwhelmingly favored in aqueous solution, it acts as a massive thermodynamic sink, driving the reaction forward irreversibly. Furthermore, the protonation of the pyridine ring (pKa ≈ 5.2) significantly enhances the bimolecular rate constant[2]. This results in an ultra-fast reaction time, often completing in seconds.

  • Imidazole Disulfides (e.g., PX-12 analogs): The cleavage of these reagents releases 2-mercaptoimidazole, which also exhibits thione-thiol tautomerism (1,3-dihydroimidazole-2-thione)[3]. However, the acid-base equilibrium of the 5-membered imidazole ring (pKa ≈ 2.97)[4] and its distinct electronic distribution result in a less extreme thermodynamic driving force compared to pyridine. Consequently, the reaction is slower and highly sensitive to steric hindrance, making it an excellent candidate for selective, targeted interventions[1].

G Thiolate Attacking Thiolate (R-S⁻) TS SN2 Transition State [R-S---S---S-R']⁻ Thiolate->TS Nucleophilic Attack Disulfide Disulfide Reagent (Pyridine/Imidazole) Disulfide->TS Bond Cleavage Product Mixed Disulfide (Conjugate) TS->Product Formation LeavingGroup Leaving Group (Thiol ⇌ Thione) TS->LeavingGroup Tautomerization

Fig 1. SN2-mediated thiol-disulfide exchange driven by leaving group tautomerization.

Quantitative Benchmarking

The choice between these reagents hinges on the desired balance between speed and selectivity. Pyridine disulfides are ideal for rapid analytical quantitation or non-specific bioconjugation. In contrast, imidazole disulfides are preferred in drug development (such as inhibiting extracellular thioredoxin) where the reagent must circulate in the blood without indiscriminately reacting with off-target serum thiols[1].

Kinetic & Chemical MetricPyridine Disulfides (e.g., DPDS)Imidazole Disulfides (e.g., PX-12)
Primary Leaving Group 2-Mercaptopyridine2-Mercaptoimidazole
Leaving Group pKa ~5.2 (Pyridine ring protonation)[2]~2.97 (Imidazole ring protonation)[4]
Tautomeric State Strongly favors Thione (2-Thiopyridone)Balanced Thiol-Thione equilibrium
Reaction Time (pH 7.4) Seconds to Minutes (Ultra-fast)Minutes to Hours (Controlled)
Selectivity Profile Low (Reacts with most accessible thiols)High (Sterically/electronically tunable)
Primary Application Rapid bioconjugation, Thiol quantitationTargeted therapeutics, Selective inhibition

Experimental Protocol: Self-Validating UV-Vis Kinetic Assay

To objectively benchmark the reaction times of these disulfides in your own laboratory, you must employ a continuous monitoring strategy. Because the 2-thiopyridone leaving group has a distinct absorption maximum at 343 nm[5], UV-Vis spectroscopy provides a direct, real-time window into the reaction kinetics without the need for secondary quenching steps.

Rationale for Protocol Design: We utilize a pH 7.4 buffer to mimic physiological conditions, ensuring a biologically relevant ratio of the active thiolate nucleophile. We employ a stopped-flow apparatus for pyridine disulfides due to their rapid kinetics, while standard cuvette mixing is sufficient for the slower imidazole derivatives. The inclusion of an isosbestic point check ensures the system is self-validating—confirming that the change in absorbance is solely due to the specific thiol-disulfide exchange and not a side reaction or precipitation.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a 100 mM Sodium Phosphate buffer at pH 7.4, supplemented with 1 mM EDTA to chelate trace heavy metals that could catalyze unwanted thiol oxidation. Degas the buffer thoroughly with Argon.

  • Reagent Solubilization: Prepare 10 mM stock solutions of the disulfide reagent (Pyridine or Imidazole derivative) and the target thiol (e.g., L-cysteine or a model peptide) in anhydrous DMSO.

  • Baseline Validation: Dilute the disulfide stock into the working buffer to a final concentration of 50 µM. Record a baseline UV-Vis spectrum from 250 nm to 450 nm. Ensure there is minimal absorbance at the target monitoring wavelength (343 nm for pyridine derivatives) prior to thiol addition.

  • Rapid Mixing & Acquisition:

    • For Pyridine Disulfides: Load the disulfide and thiol solutions into a stopped-flow spectrophotometer. Mix at a 1:10 (Disulfide:Thiol) molar ratio to maintain pseudo-first-order conditions. Monitor the exponential increase in absorbance at 343 nm.

    • For Imidazole Disulfides: Mix manually in a quartz cuvette. Monitor the specific wavelength corresponding to the imidazole thione derivative (typically between 280-310 nm depending on substituents).

  • Kinetic Extraction: Fit the resulting absorbance-versus-time curve to a single exponential association model (

    
    ) to extract the observed pseudo-first-order rate constant (
    
    
    
    ).

G Prep Buffer Preparation (pH 7.4, Equimolar Ratios) Baseline Baseline Validation (Zero Absorbance Check) Prep->Baseline Mix Rapid Mixing (Stopped-Flow Apparatus) Baseline->Mix Measure UV-Vis Monitoring (Isosbestic & Peak Tracking) Mix->Measure Analyze Kinetic Extraction (Pseudo-First-Order Fit) Measure->Analyze

Fig 2. Self-validating UV-Vis kinetic assay workflow for benchmarking exchange rates.

References

1.[1] Title: Selective Inhibition of Extracellular Thioredoxin by Asymmetric Disulfides Source: nih.gov URL: 2.[3] Title: 2-Mercaptoimidazole | C3H4N2S | CID 1201386 - PubChem Source: nih.gov URL: 3.[4] Title: Thermodynamics of Ag(I) Complex Formations with 2-Mercaptoimidazole in Water−Dimethyl Sulfoxide Solvents Source: mdpi.com URL: 4.[2] Title: Spectrophotometric Measurement of Mercaptans with 4,4′-Dithiodipyridine Source: researchgate.net URL: 5.[5] Title: Dojindo - Interchim Source: interchim.fr URL:

Sources

Safety Operating Guide

1H-Imidazole, 2,2'-dithiobis[1-methyl- Proper Disposal Procedures

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Safety Summary

Immediate Action Required: Treat 1H-Imidazole, 2,2'-dithiobis[1-methyl- as a Hazardous Organosulfur Compound . It is not a benign solid.[1][2] Improper disposal poses two specific risks:

  • Toxic Gas Release: Combustion or contact with strong acids can release Sulfur Oxides (

    
    ) and Nitrogen Oxides (
    
    
    
    ).[3]
  • Reactive Incompatibility: The disulfide bridge (

    
    ) is reactive. DO NOT  mix with strong oxidizing agents (e.g., Nitric Acid, Peroxides) in waste streams, as this can trigger exothermic runaway reactions.
    

Disposal Classification:

  • RCRA Status (USA): Not explicitly P- or U-listed, but must be characterized as D003 (Reactive) if mixed with oxidizers, or generally managed as "Non-Halogenated Organic Solid/Liquid."

  • Preferred Method: High-temperature incineration with flue gas scrubbing.

Part 2: Chemical Profile & Hazard Identification

Understanding the molecular structure is critical for safe handling. This compound consists of two imidazole rings linked by a disulfide bond.

FeatureHazard Implication
Disulfide Linkage (

)
Susceptible to cleavage. Reduction yields thiols (mercaptans) with potent stench. Oxidation yields sulfonic acids. Incompatible with oxidizers.
Imidazole Ring Basic nitrogen functionality. Potential skin/eye irritant or corrosive.[1][4][5] Acts as a weak base.
Combustion Products

,

,

, and

(Sulfur Dioxide)
.

is corrosive and toxic; incineration requires scrubbers.

Part 3: Disposal Decision Logic

The following decision tree outlines the operational workflow for disposing of CAS 23053-23-8.

DisposalWorkflow Start Waste Generation (CAS 23053-23-8) StateCheck Physical State? Start->StateCheck Solid Solid Waste (Powder/Crystals) StateCheck->Solid Pure Compound Liquid Liquid Waste (Mother Liquor/Solvent) StateCheck->Liquid Dissolved Spill Spill / Contamination StateCheck->Spill Accidental Release PackSolid Pack in HDPE or Fiber Drum (Double Bag) Solid->PackSolid Segregate CRITICAL: Segregate from Oxidizers & Acids Liquid->Segregate Oxidize Chemical Deactivation (Dilute Bleach Oxidation) Spill->Oxidize LabelSolid Label: 'Non-Halogenated Organic Solid - Sulfur' PackSolid->LabelSolid Incinerator High-Temp Incineration (w/ Scrubber) LabelSolid->Incinerator Combine Combine with Compatible Organic Solvents Segregate->Combine Combine->Incinerator Absorb Absorb with Vermiculite Oxidize->Absorb Absorb->PackSolid

Figure 1: Operational decision tree for the segregation and processing of 2,2'-Dithiobis(1-methylimidazole) waste.

Part 4: Step-by-Step Disposal Protocols

Protocol A: Solid Waste Disposal (Routine)

Use this for expired reagents or excess solid material.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a fiber drum lined with a 6-mil polyethylene bag.

    • Why: Imidazoles can be hygroscopic or deliquescent; the liner prevents moisture entry which could degrade the compound [1].

  • Labeling: Clearly mark the container:

    • Content: "1H-Imidazole, 2,2'-dithiobis[1-methyl-"[6][7]

    • Hazard: "Irritant / Organosulfur Compound"

    • Warning: "DO NOT COMPACT" (Dust explosion prevention).

  • Storage: Store in a cool, dry area away from oxidizers until pickup.

Protocol B: Liquid Waste (Reaction Mixtures)

Use this for reaction byproducts or mother liquors.

  • Segregation (Critical):

    • STOP: Check the waste stream. Does it contain Nitric Acid, Peroxides, or Permanganates?

    • Action: If YES, do not mix. The oxidation of the disulfide bond to sulfonic acid is exothermic. Collect in a separate "Oxidizer-Contaminated" stream.

    • If NO, proceed to step 2.

  • Solvent Compatibility: Combine with non-halogenated organic solvents (e.g., Methanol, Ethyl Acetate, DMSO).

  • pH Check: Ensure the waste solution is Neutral to slightly Basic (pH 7-9).

    • Why: Acidic conditions can promote hydrolysis, potentially releasing thiol species (stench) or protonating the imidazole ring, changing solubility [2].

Protocol C: Spill Cleanup & Deactivation

Use this for benchtop spills.

  • PPE: Wear nitrile gloves, lab coat, and safety goggles. If dust is present, use an N95 or P100 respirator.

  • Containment: Isolate the area.

  • Deactivation (The Bleach Method):

    • Prepare a 10% Sodium Hypochlorite (Bleach) solution.

    • Mechanism:[3] Hypochlorite oxidizes the disulfide bond (

      
      ) to the corresponding sulfonate (
      
      
      
      ), which is water-soluble, non-volatile, and significantly less odorous [3].
    • Procedure: Gently cover the spill with the bleach solution. Allow to sit for 15 minutes.

    • Caution: This reaction generates heat.[8] Do not use concentrated bleach on large piles of solid.

  • Cleanup: Absorb the resulting slurry with vermiculite or sand. Scoop into a waste container.

Part 5: Destruction Mechanism & Rationale

Why do we insist on incineration? The presence of the sulfur and nitrogen heterocycles mandates thermal destruction with emission controls.

Destruction Input Waste Input (C8H10N4S2) Furnace Primary Chamber (>850°C) Input->Furnace Combustion Gases Raw Gas (SO2, NOx, CO2) Furnace->Gases Oxidation Scrubber Wet Scrubber (NaOH Spray) Gases->Scrubber Acid Gas Removal Output Clean Exhaust (N2, CO2, H2O) Scrubber->Output Venting Salts Neutralized Salts (Na2SO4) Scrubber->Salts Precipitation

Figure 2: The chemical fate of 2,2'-dithiobis[1-methyl- during high-temperature incineration. Note the conversion of Sulfur to SO2 and subsequent neutralization to Sodium Sulfate.

Scientific Rationale:

  • Thermal Decomposition: The imidazole ring is stable but will mineralize at temperatures >850°C.

  • Scrubbing Requirement: The sulfur content (approx. 25% by weight) will convert quantitatively to

    
    . Direct venting would violate environmental compliance (e.g., Clean Air Act). The scrubber uses caustic soda (
    
    
    
    ) to convert
    
    
    to Sodium Sulfate (
    
    
    ), a benign salt [4].

References

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press.[2][8] Retrieved from [Link][8]

  • Emory University EHS. (n.d.). Chemical Waste Disposal Guidelines: Destruction of Thiols and Sulfides. Retrieved from [Link]

  • Torch-Air. (2024).[3][9] Wet Scrubber on Incinerator: Chemical Composition of Contaminants. Retrieved from [Link]

Sources

Personal protective equipment for handling 1H-Imidazole, 2,2'-dithiobis[1-methyl-

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently observe laboratories applying a generalized safety approach to all organic powders. However, handling 1H-Imidazole, 2,2'-dithiobis[1-methyl- (also widely known as 1,2-Bis(1-methyl-1H-imidazol-2-yl)disulfane or Methimazole dimer impurity; CAS: 61747-29-3) requires a highly targeted strategy.

Because this compound features a reactive disulfide bridge flanked by biologically active imidazole rings, it presents specific acute toxicity and irritation risks. To ensure absolute safety and operational integrity, we must move beyond basic compliance and implement a self-validating Personal Protective Equipment (PPE) ecosystem and a rigorous handling protocol.

Hazard Assessment & Physicochemical Profiling

Before we can select the appropriate PPE, we must understand the causality of harm. According to the Globally Harmonized System (GHS) classifications documented by [1], this compound exhibits multi-route toxicity. We do not just protect against "dust"; we are mitigating specific chemical interactions with human tissue.

Table 1: Physicochemical Properties & GHS Hazard Profile

Property / Hazard CodeQuantitative Value / DescriptionMechanistic Rationale & Required Mitigation
Molecular Weight 226.32 g/mol Low MW facilitates rapid mucosal and dermal absorption. Requires strict, impermeable barrier PPE.
Topological Polar Surface Area 86.2 ŲModerate polarity allows the molecule to partition efficiently into both aqueous and lipid biological environments.
H302 / H312 / H332 Harmful if swallowed, in contact with skin, or inhaledSystemic toxicity risk driven by the disulfide bond's reactivity. Mitigated by nitrile gloves and engineering controls.
H315 / H319 Causes skin and serious eye irritationNitrogen-rich imidazole rings act as localized bases, disrupting cellular membranes. Mandates full-seal ocular protection.
H335 May cause respiratory irritationFine particulate dust easily deposits in the upper respiratory tract. Mitigated by N95/P100 respirators or fume hoods.

The PPE Ecosystem (A Self-Validating System)

A robust safety protocol does not rely on a single point of failure. The PPE selected for 1H-Imidazole, 2,2'-dithiobis[1-methyl- must act as an integrated system where each layer compensates for the potential failure of another, adhering to [2].

  • Dermal Protection (Hands): Standard latex gloves are strictly prohibited. You must use Nitrile gloves (minimum 4-5 mil thickness) .

    • Scientific Rationale: Nitrile rubber (NBR) provides superior chemical resistance against heterocyclic organic compounds and sulfur-containing molecules compared to natural rubber latex. This prevents chemical breakthrough, directly mitigating H312 (dermal toxicity) and H315 (skin irritation) risks. For prolonged handling or spill cleanup, double-gloving is mandatory.

  • Ocular Protection: Chemical splash goggles compliant with ANSI Z87.1 (or equivalent EN 166 standards).

    • Scientific Rationale: Standard safety glasses with side shields protect against physical projectiles but fail against aerosolized dust. Given the H319 (serious eye irritation) designation, a full orbital seal is required to prevent micro-particulate ingress.

  • Respiratory Protection: Primary control must be engineering-based. However, if weighing outside a containment zone is unavoidable, an N95 or P100 particulate respirator is required per [3].

    • Scientific Rationale: The compound's propensity to cause respiratory irritation (H335) means particulate inhalation must be blocked at the sub-micron level.

  • Body Protection: A fully buttoned, knee-length flame-retardant (FR) or 100% cotton lab coat . Synthetic materials (like polyester) must be avoided as they can melt into the skin in the event of an unforeseen thermal reaction.

Operational Workflow: Step-by-Step Methodology

To ensure trustworthiness and reproducibility in your laboratory, follow this validated handling protocol.

Step 1: Engineering Controls & Preparation

  • Activate a certified Class II Biological Safety Cabinet (BSC) or a Chemical Fume Hood and verify a face velocity of 80-100 feet per minute (fpm).

  • Clear the workspace of unnecessary clutter to prevent cross-contamination.

Step 2: PPE Donning Sequence

  • Inspect all PPE for micro-tears or defects prior to use.

  • Don the cotton lab coat and button it completely to the neck.

  • Don the chemical splash goggles, ensuring a tight seal against the face.

  • Don the nitrile gloves. Pull the glove cuffs over the lab coat sleeves to eliminate exposed skin at the wrists.

Step 3: Weighing and Transfer

  • Place an anti-static weighing boat on the analytical balance inside the fume hood.

  • Use a grounded, stainless-steel spatula to transfer the powder.

    • Causality: Anti-static tools prevent the aerosolization of fine powders caused by static repulsion, keeping the chemical localized.

  • Seal the primary chemical container immediately after dispensing the required mass.

Step 4: Solubilization

  • When dissolving the compound (commonly in DMSO or ethanol for biological assays), add the solvent slowly down the side of the vessel to minimize aerosol generation.

  • Cap the vial securely before vortexing or removing it from the hood.

Emergency Response and Disposal Plan

Even with perfect execution, anomalies occur. Your response must be immediate and procedural.

Spill Management Protocol:

  • Isolate: Evacuate personnel from the immediate area to prevent tracking the powder.

  • Contain: Cover the spill with a damp absorbent pad or inert binding material (e.g., sand or vermiculite) to trap the dust. Never sweep dry powder, as this will aerosolize the irritant.

  • Neutralize & Clean: Carefully scoop the absorbed material using non-sparking tools into a dedicated hazardous waste container. Wash the affected surface with copious amounts of water and a mild detergent, as recommended by standard [4].

Cradle-to-Grave Disposal Plan: Do not flush this compound or its solutions down the sink. All solid waste, contaminated gloves, and empty vials must be collected in a sealed, clearly labeled hazardous waste container. The mandated disposal route is high-temperature incineration at an approved environmental facility. Incineration breaks down the disulfide and imidazole rings into elemental oxides, safely eliminating the toxicity hazard and preventing environmental contamination.

Workflow Visualization

G Start 1. Risk Assessment Review SDS & Hazards PPE 2. PPE Donning Nitrile, Goggles, Lab Coat Start->PPE Hood 3. Engineering Controls Transfer to Fume Hood PPE->Hood Handle 4. Active Handling Weighing & Solubilization Hood->Handle Spill Spill or Exposure? Handle->Spill Clean Emergency Protocol Contain & Neutralize Spill->Clean YES Dispose 5. Waste Management Solid Waste Incineration Spill->Dispose NO Clean->Dispose Finish 6. Post-Operation Doff PPE & Wash Dispose->Finish

*Figure 1: End-to-end operational workflow for handling 1H-Imidazole, 2,2'-dithiobis

×

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1H-Imidazole, 2,2'-dithiobis[1-methyl-
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